Product packaging for Elinzanetant(Cat. No.:CAS No. 929046-33-3)

Elinzanetant

货号: B1671173
CAS 编号: 929046-33-3
分子量: 668.6 g/mol
InChI 键: DWRIJNIPBUFCQS-DQEYMECFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Elinzanetant (also known as NT-814, BAY-3427080, and marketed under the brand name Lynkuet) is a potent, orally active, and selective dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors . As a first-in-class non-hormonal agent evaluated for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause, it represents a significant avenue of investigation for women's health . Its primary research value lies in its novel mechanism of action, which modulates the hyperactive KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. This hyperactivity, triggered by declining estrogen levels, disrupts the body's thermoregulatory pathway, leading to VMS (hot flashes) . By blocking both NK-3 and NK-1 receptor signaling, this compound is postulated to normalize this neuronal activity, thereby addressing the root cause of vasomotor symptoms . Phase III clinical trials (OASIS 1, 2, and 3) have demonstrated that this compound significantly reduces the frequency and severity of moderate to severe VMS over 12 and 52 weeks compared to placebo, with a favorable safety profile . The OASIS 4 trial further confirmed its efficacy and safety for VMS caused by adjuvant endocrine therapy in women with or at high risk of breast cancer, highlighting its potential in oncology supportive care research . Research also indicates that this compound may independently improve sleep disturbances and menopause-related quality of life, suggesting a broader therapeutic profile . From a pharmacological perspective, this compound is rapidly absorbed, has a terminal elimination half-life of approximately 15 hours, and is primarily metabolized by CYP3A4 . It exhibits a favorable safety and tolerability profile in clinical studies, with no evidence of drug-related hepatotoxicity and the most frequent treatment-emergent adverse events being headache and fatigue . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35F7N4O3 B1671173 Elinzanetant CAS No. 929046-33-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRIJNIPBUFCQS-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337049
Record name Elinzanetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929046-33-3
Record name Elinzanetant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929046333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elinzanetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELINZANETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW2BOW35N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elinzanetant's Mechanism of Action in Thermoregulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist in late-stage development for the non-hormonal treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause.[1][2] This technical guide provides an in-depth exploration of this compound's mechanism of action in thermoregulation, supported by quantitative data from pivotal clinical trials and detailed methodologies from key preclinical and clinical experiments. The core of this compound's efficacy lies in its ability to modulate the activity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which become hypertrophic and hyperactive with the decline of estrogen during menopause, leading to a disruption of the body's thermoregulatory control.[1][3]

The Neurobiology of Thermoregulation and Vasomotor Symptoms

The hypothalamus, a critical region of the brain, acts as the body's central thermostat, maintaining core body temperature within a narrow range. A key player in this regulatory network is the cluster of KNDy neurons located in the arcuate nucleus of the hypothalamus.[4] These neurons are sensitive to estrogen levels and play a crucial role in the neuroendocrine control of reproduction and thermoregulation.

During menopause, the significant decline in estrogen levels leads to hypertrophy and hyperactivity of KNDy neurons. This hyperactivity results in an over-secretion of neurokinin B (NKB), which acts on the NK-3 receptor, and substance P, which acts on the NK-1 receptor. This dysregulation is believed to spill over into the adjacent thermoregulatory center in the preoptic area of the hypothalamus, narrowing the thermoneutral zone and triggering inappropriate heat dissipation responses, such as cutaneous vasodilation (hot flashes) and sweating (night sweats).

This compound's Dual Antagonist Mechanism of Action

This compound addresses the root cause of VMS by simultaneously blocking the NK-1 and NK-3 receptors. This dual antagonism is hypothesized to restore normal activity of the thermoregulatory pathway.

  • NK-3 Receptor Antagonism: By blocking the NK-3 receptor, this compound mitigates the effects of excess NKB released from hyperactive KNDy neurons. This action is believed to be the primary driver of its efficacy in reducing the frequency and severity of VMS.

  • NK-1 Receptor Antagonism: The antagonism of the NK-1 receptor by this compound is thought to provide an additional benefit. Substance P, the primary ligand for the NK-1 receptor, is also overexpressed in the hypothalamus of postmenopausal women and is involved in vasodilation and heat-sensing neuro-activity. Blocking this pathway may contribute to the reduction of VMS and potentially improve sleep disturbances.

The following diagram illustrates the signaling pathway involved in the generation of vasomotor symptoms and the mechanism of action of this compound.

cluster_0 Hypothalamus cluster_1 Physiological Response KNDy KNDy Neurons NKB Neurokinin B (NKB) KNDy->NKB Releases SP Substance P KNDy->SP Releases POA Preoptic Area (Thermoregulatory Center) VMS Vasomotor Symptoms (Hot Flashes, Night Sweats) POA->VMS Triggers NK3R NK-3 Receptor NK3R->POA NK1R NK-1 Receptor NK1R->POA Estrogen Decreased Estrogen (Menopause) Estrogen->KNDy Leads to Hyperactivity NKB->NK3R Activates SP->NK1R Activates This compound This compound This compound->NK3R Blocks This compound->NK1R Blocks

Figure 1. Signaling pathway of vasomotor symptoms and this compound's mechanism.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in a series of Phase III clinical trials known as the OASIS program. The primary endpoint in these studies was the mean change in the frequency and severity of moderate to severe VMS from baseline.

Trial Parameter This compound (120 mg) Placebo P-value Reference
OASIS 1 Mean change in VMS frequency at Week 4-3.3< .001
Mean change in VMS frequency at Week 12-3.2< .001
Mean change in VMS severity at Week 4-0.3< .001
Mean change in VMS severity at Week 12-0.4< .001
OASIS 2 Mean change in VMS frequency at Week 4-3.0< .001
Mean change in VMS frequency at Week 12-3.2< .001
Mean change in VMS severity at Week 4-0.2< .001
Mean change in VMS severity at Week 12-0.3< .001
OASIS 3 Mean reduction in daily hot flashes at Week 125.43.5< .001
Percentage reduction in VMS at Week 1274%47%

Table 1. Efficacy of this compound in Reducing Vasomotor Symptoms in Phase III OASIS Trials.

Trial Parameter Observation Reference
OASIS 1 & 2 Responder Rate (≥50% reduction in VMS frequency at Week 12)71.4% (OASIS 1) and 74.7% (OASIS 2) for this compound vs. 42.0% and 48.3% for placebo.
OASIS 3 Onset of ActionImprovements observed within the first week of treatment.
OASIS 3 Durability of EffectSustained improvements over 1 year.
SWITCH-1 (Phase 2b) Sleep and Quality of LifeSignificant and clinically meaningful improvements observed.

Table 2. Additional Efficacy and Pharmacodynamic Data for this compound.

Experimental Protocols

Clinical Trial Methodology: The OASIS Program

The OASIS Phase III trials were pivotal in establishing the efficacy and safety of this compound. The general methodology is outlined below.

cluster_0 Study Design cluster_1 Participant Population cluster_2 Treatment Regimen cluster_3 Primary Endpoints cluster_4 Statistical Analysis Design Double-blind, Randomized, Placebo-controlled, Multicenter Population Postmenopausal women (40-65 years) with moderate to severe VMS Treatment This compound 120 mg once daily (oral) vs. Matching Placebo Duration 12 weeks (placebo-controlled phase) followed by active treatment extension Endpoints Mean change from baseline in frequency and severity of moderate to severe VMS at Week 4 and 12 Data_Collection Electronic Hot Flash Daily Diary (HFDD) Analysis Mixed Model with Repeated Measures (MMRM)

Figure 2. Workflow of the OASIS Phase III Clinical Trials.
  • Study Design: The OASIS trials were double-blind, randomized, placebo-controlled, multicenter studies.

  • Participant Population: The studies enrolled postmenopausal women between the ages of 40 and 65 who were experiencing moderate to severe VMS.

  • Intervention: Participants were randomized to receive either 120 mg of this compound or a matching placebo orally once daily. The placebo-controlled period typically lasted for 12 weeks, after which all participants received this compound in an active treatment extension phase.

  • Data Collection for Primary Endpoints: The primary endpoints of mean change in the frequency and severity of moderate to severe VMS were measured using an electronic hot flash daily diary (HFDD). Participants were instructed to record information about their hot flashes in this diary.

  • Statistical Analysis: The primary efficacy endpoints were analyzed using a mixed model with repeated measures (MMRM).

Preclinical Experimental Protocols

Preclinical studies in animal models were crucial for elucidating the mechanism of action of NK receptor antagonists in thermoregulation.

To understand the role of KNDy neurons, a technique involving their selective ablation is used.

  • Method: Stereotaxic injections of a saporin-conjugated neurokinin-3 receptor (NK3R) agonist (e.g., NK3-SAP) are made into the arcuate nucleus of the hypothalamus in animal models, typically rats. Saporin is a ribosome-inactivating toxin that, when conjugated to an NK3R agonist, is selectively taken up by and kills NK3R-expressing neurons, such as KNDy neurons.

  • Procedure:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • A small burr hole is drilled in the skull above the target coordinates for the arcuate nucleus.

    • A microinjection cannula is lowered to the precise coordinates.

    • A small volume of NK3-SAP is infused.

    • The cannula is slowly withdrawn, and the incision is closed.

  • Outcome: This procedure leads to a near-complete loss of KNDy neurons, allowing researchers to study the physiological consequences, such as changes in thermoregulation and gonadotropin secretion.

To investigate the direct effects of NK3R activation in specific brain regions, microinfusion of a selective agonist is performed.

  • Method: A selective NK3R agonist, such as senktide, is microinfused into the median preoptic nucleus (MnPO), a key site in the heat-defense pathway.

  • Procedure:

    • Animals are surgically implanted with a guide cannula aimed at the MnPO.

    • After a recovery period, a microinjection cannula is inserted through the guide cannula.

    • A small volume of senktide solution is infused directly into the MnPO.

    • Core body temperature and other thermoregulatory parameters (e.g., tail skin temperature as an indicator of vasodilation) are monitored.

  • Outcome: These experiments have shown that direct activation of NK3R in the MnPO leads to a decrease in core body temperature, supporting the role of this pathway in heat dissipation.

Conclusion

This compound represents a significant advancement in the non-hormonal treatment of vasomotor symptoms. Its dual antagonist action on both NK-1 and NK-3 receptors directly targets the neurobiological basis of VMS in the hypothalamus. By modulating the hyperactivity of KNDy neurons that occurs with estrogen decline, this compound effectively reduces the frequency and severity of hot flashes and night sweats, with a rapid onset of action and a durable effect. The robust data from the OASIS clinical trial program, supported by a strong foundation of preclinical research, establishes this compound as a promising therapeutic option for women experiencing bothersome menopausal symptoms.

References

Elinzanetant: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a first-in-class, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist. It has been developed as a non-hormonal treatment for moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.

Pharmacodynamics

This compound exerts its therapeutic effect by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation. In menopausal women, declining estrogen levels lead to hyperactivity of these neurons, disrupting the body's thermoregulatory center and causing VMS. By blocking both NK-1 and NK-3 receptors, this compound helps to restore normal thermoregulatory function.[1][2]

Receptor Binding and Occupancy

This compound is a potent antagonist at both human NK-1 and NK-3 receptors.[3] Preclinical data have demonstrated its high selectivity for these receptors over a wide range of other non-neurokinin receptors, enzymes, and transporters.[3] In clinical studies, positron emission tomography (PET) imaging has been utilized to assess the in-vivo occupancy of the NK-1 receptor in the brain.[4]

Quantitative Pharmacodynamic Data

ParameterValueSpecies/SystemReference
In Vitro Receptor Affinity
pKi for human NK-1 Receptor9.3Recombinant human receptors
pKi for human NK-3 Receptor8.7Recombinant human receptors
In Vivo Receptor Occupancy
EC50 for NK-1 Receptor Occupancy~0.9 ng/mLHuman Brain (PET)
Median NK-1 Receptor Occupancy (120 mg once daily)>99%Human Brain (Predicted from PopPK/PD model)
Median NK-3 Receptor Occupancy (120 mg once daily)>94.8%Human Brain (Predicted from PopPK/PD model)

Clinical Efficacy

The clinical efficacy of this compound in treating VMS has been established through the comprehensive OASIS Phase III clinical trial program. These randomized, double-blind, placebo-controlled studies have consistently demonstrated that this compound significantly reduces the frequency and severity of moderate to severe VMS compared to placebo.

Key Efficacy Data from OASIS 1 & 2 Trials (120 mg once daily)

EndpointThis compoundPlaceboP-valueReference
Mean Change in Daily Frequency of Moderate to Severe VMS from Baseline to Week 4
OASIS 1-3.3-<0.001
OASIS 2-3.0-<0.001
Mean Change in Daily Frequency of Moderate to Severe VMS from Baseline to Week 12
OASIS 1-3.2-<0.001
OASIS 2-3.2-<0.001
Mean Change in Daily Severity of Moderate to Severe VMS from Baseline to Week 4
OASIS 1-0.3-<0.001
OASIS 2-0.2-<0.001
Mean Change in Daily Severity of Moderate to Severe VMS from Baseline to Week 12
OASIS 1-0.4-<0.001
OASIS 2-0.3-<0.001

Pharmacokinetics

This compound is rapidly absorbed after oral administration and undergoes extensive metabolism. It is primarily cleared through oxidative biotransformation mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The majority of the administered dose is excreted in the feces.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A human mass balance study with a single 120 mg oral dose of [14C]-elinzanetant in healthy male volunteers showed that an average of 90.8% of the total radioactivity was recovered, with 90.4% in feces and 0.4% in urine. This compound was the main circulating component in plasma, accounting for 39.1% of the total radioactivity.

Three principal active metabolites have been identified in human plasma: M27, M30/34, and M18/21, accounting for 7.6%, 13.7%, and 4.9% of the total radioactivity in plasma, respectively.

Quantitative Pharmacokinetic Data

ParameterValuePopulationReference
Absorption
Time to Maximum Plasma Concentration (Tmax)~1 hourHealthy Volunteers
Oral Bioavailability36.7%Healthy Volunteers and Women with VMS
Distribution
Central Volume of Distribution (Vc)23.7 LHealthy Volunteers and Women with VMS
Peripheral Volume of Distribution (Vp)168 LHealthy Volunteers and Women with VMS
Metabolism
Primary Metabolizing EnzymeCYP3A4In vitro studies
Elimination
Clearance (CL)7.26 L/hHealthy Volunteers and Women with VMS
Terminal Elimination Half-life (t1/2)~15 hoursHealthy Volunteers
Excretion
Fecal Excretion (% of dose)90.4%Healthy Male Volunteers
Urinary Excretion (% of dose)0.4%Healthy Male Volunteers

Experimental Protocols

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound to human NK-1 and NK-3 receptors.

  • Methodology: While the specific proprietary details of the assays are not fully public, such experiments typically involve competitive binding assays using membranes from cells expressing the recombinant human NK-1 or NK-3 receptor. A radiolabeled ligand specific for the receptor (e.g., [3H]-Substance P for NK-1R or a similar tracer for NK-3R) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound). The amount of radioligand displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Preclinical In Vivo Pharmacodynamic Models
  • Objective: To assess the in vivo activity of this compound at the NK-1 and NK-3 receptors.

  • Methodology:

    • NK-1 Receptor Antagonism (Gerbil Foot-Tapping Test): This model is used to assess the central activity of NK-1 receptor antagonists. Gerbils exhibit a characteristic foot-tapping behavior in response to an NK-1 receptor agonist. The ability of a test compound, administered prior to the agonist, to inhibit this behavior is a measure of its in vivo NK-1 receptor antagonist activity.

    • NK-3 Receptor Antagonism (Wet Dog Shakes in Guinea Pigs): Administration of an NK-3 receptor agonist to guinea pigs induces a "wet-dog shake" behavior. The potency of an NK-3 receptor antagonist can be determined by its ability to block this agonist-induced behavior in a dose-dependent manner.

    • Ovariectomized Rat Model of Vasomotor Symptoms: While not specifically detailed for this compound, the ovariectomized (OVX) rat is a commonly used preclinical model to study menopausal VMS. In this model, the removal of the ovaries mimics the estrogen-deficient state of menopause, leading to changes in thermoregulation, such as an increase in tail skin temperature, which is considered analogous to a hot flash. The efficacy of a test compound is evaluated by its ability to reduce the frequency and/or magnitude of these temperature fluctuations.

Human Mass Balance and Metabolism Study (Based on NCT04654897)
  • Objective: To characterize the absorption, metabolism, and excretion of this compound in humans.

  • Study Design: A single-center, open-label study in a small cohort of healthy male volunteers (n=6).

  • Protocol:

    • Administration of a single oral dose of 120 mg of [14C]-elinzanetant as a suspension.

    • Serial collection of blood, plasma, urine, and feces at predefined time points over 480 hours post-dose.

    • Analysis of total radioactivity in all collected samples to determine the extent of absorption and routes and rates of excretion.

    • Metabolite profiling in plasma, urine, and feces using liquid chromatography with tandem mass spectrometry (LC-MS/MS) and radiometric detection to identify and quantify the parent drug and its metabolites.

    • In vitro studies using human liver microsomes and recombinant CYP enzymes were also conducted to identify the enzymes responsible for this compound metabolism.

Bioanalytical Method for Quantification in Human Plasma
  • Objective: To accurately quantify the concentrations of this compound and its major metabolites in human plasma samples from clinical trials.

  • Methodology: A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is typically used. While a specific public validation report for this compound is not available, a standard protocol would involve:

    • Sample Preparation: Extraction of the analytes (this compound and its metabolites) and an internal standard from the plasma matrix, commonly through liquid-liquid extraction or solid-phase extraction.

    • Chromatographic Separation: Separation of the analytes from endogenous plasma components on a reverse-phase HPLC column with a suitable mobile phase gradient.

    • Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard ensure selectivity and sensitivity.

    • Method Validation: The method would be fully validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

Positron Emission Tomography (PET) for NK-1 Receptor Occupancy
  • Objective: To non-invasively quantify the occupancy of NK-1 receptors in the human brain after administration of this compound.

  • Methodology: Based on studies with GSK1144814 (the former name of this compound) and other NK-1 receptor antagonists, the protocol would likely involve the following steps:

    • Radioligand: Use of a selective NK-1 receptor PET radioligand, such as [11C]GR-205171.

    • Imaging Protocol:

      • A baseline PET scan is performed to measure the baseline density of available NK-1 receptors.

      • This compound is administered orally.

      • A second PET scan is performed at a specific time point after this compound administration (e.g., at the time of expected peak plasma concentration or at steady-state).

    • Data Acquisition and Analysis:

      • Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes) after intravenous injection of the radioligand.

      • Arterial blood sampling is performed to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.

      • The binding potential of the radioligand in brain regions rich in NK-1 receptors (e.g., striatum) is calculated for both the baseline and post-drug scans.

      • Receptor occupancy is then calculated as the percentage reduction in the binding potential after this compound administration compared to baseline.

OASIS Phase III Clinical Trial Program (e.g., OASIS 1 - NCT05042362)
  • Objective: To evaluate the efficacy and safety of this compound for the treatment of moderate to severe VMS associated with menopause.

  • Study Design: A multicenter, multinational, double-blind, randomized, placebo-controlled, parallel-group study.

  • Patient Population: Postmenopausal women aged 40 to 65 years with a minimum frequency of moderate to severe VMS.

  • Treatment:

    • This compound 120 mg administered orally once daily for 26 weeks.

    • Matching placebo administered orally once daily for 12 weeks, followed by a switch to this compound 120 mg for 14 weeks.

  • Primary Endpoints:

    • Mean change from baseline in the frequency of moderate to severe VMS at week 4 and week 12.

    • Mean change from baseline in the severity of moderate to severe VMS at week 4 and week 12.

  • Key Secondary Endpoints:

    • Mean change from baseline in the frequency of VMS at week 1.

    • Mean change from baseline in sleep disturbance (e.g., using the PROMIS Sleep Disturbance Short Form).

    • Mean change from baseline in menopause-related quality of life (e.g., using the Menopause-Specific Quality of Life questionnaire).

  • Data Collection: Participants typically record the frequency and severity of their VMS in an electronic daily diary.

Signaling Pathways and Experimental Workflows

Elinzanetant_Mechanism_of_Action cluster_hypothalamus Hypothalamus KNDy_Neuron KNDy Neuron Thermoregulatory_Center Thermoregulatory Center KNDy_Neuron->Thermoregulatory_Center Neurokinin B (NKB) Substance P NK1R NK-1 Receptor KNDy_Neuron->NK1R Substance P NK3R NK-3 Receptor KNDy_Neuron->NK3R VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->VMS Dysregulation Menopause Menopause (Decreased Estrogen) Hyperactivity KNDy Neuron Hyperactivity Menopause->Hyperactivity Hyperactivity->KNDy_Neuron This compound This compound This compound->NK1R Antagonism This compound->NK3R Antagonism NK1R->Thermoregulatory_Center NK3R->Thermoregulatory_Center

Caption: Mechanism of action of this compound in alleviating vasomotor symptoms.

Human_Mass_Balance_Study_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Oral Administration of [14C]-Elinzanetant (120 mg) to Healthy Male Volunteers Sampling Serial Collection of: - Blood - Plasma - Urine - Feces Dosing->Sampling Total_Radioactivity Total Radioactivity Measurement Sampling->Total_Radioactivity Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Sampling->Metabolite_Profiling ADME_Characterization Characterization of: - Absorption - Distribution - Metabolism - Excretion Total_Radioactivity->ADME_Characterization Metabolite_Profiling->ADME_Characterization

Caption: Workflow for the human mass balance study of this compound.

PET_Receptor_Occupancy_Workflow cluster_procedure PET Imaging Procedure cluster_analysis Data Analysis Baseline_Scan Baseline PET Scan with [11C]GR-205171 Drug_Admin Oral Administration of this compound Baseline_Scan->Drug_Admin Kinetic_Modeling Kinetic Modeling of PET Data Baseline_Scan->Kinetic_Modeling Post_Dose_Scan Post-Dose PET Scan with [11C]GR-205171 Drug_Admin->Post_Dose_Scan Post_Dose_Scan->Kinetic_Modeling Occupancy_Calc Calculation of Receptor Occupancy (%) Kinetic_Modeling->Occupancy_Calc

Caption: Workflow for determining NK-1 receptor occupancy using PET imaging.

References

Elinzanetant's Effect on KNDy Neurons in the Hypothalamus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elinzanetant is a first-in-class, non-hormonal, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist under investigation for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus. It includes a summary of available quantitative data, detailed experimental protocols for key preclinical and clinical studies, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of neuroendocrinology, pharmacology, and women's health.

Introduction: The Role of KNDy Neurons in Thermoregulation

During menopause, declining estrogen levels lead to hypertrophy and hyperactivity of KNDy neurons located in the arcuate nucleus of the hypothalamus.[2][3] These neurons are central to thermoregulation.[1] The increased activity of KNDy neurons is associated with an overexpression of the neuropeptides neurokinin B (NKB) and Substance P (SP).[2] NKB and SP act on the NK-3 and NK-1 receptors, respectively, which are also expressed on KNDy neurons, creating a state of neuronal hyperexcitability. This dysregulation of the thermoregulatory center is a key driver of VMS, commonly known as hot flashes and night sweats.

This compound is a potent, selective, dual antagonist of the NK-1 and NK-3 receptors. By blocking the actions of both NKB and SP on KNDy neurons, this compound is thought to modulate this neuronal hyperactivity, thereby restoring normal thermoregulation and alleviating VMS.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Receptor Binding Affinity of this compound
ReceptorLigandpKiKi (nM)Assay MethodSource
Human NK-1This compound8.7 - 10.2~0.06 - 2.0Radioligand binding assay
Human NK-3This compound8.0 - 8.8~1.6 - 10.0Radioligand binding assay
Human NK-2This compound~6.0~1000Radioligand binding assay
Table 2: Clinical Efficacy of this compound in Reducing Vasomotor Symptoms (OASIS 1 & 2 Trials)
OutcomeTimepointThis compound (120 mg) Mean Change from BaselinePlacebo Mean Change from BaselineP-valueSource
Frequency of Moderate to Severe VMS
Week 4-3.3 (OASIS 1), -3.0 (OASIS 2)-<0.001
Week 12-3.2 (OASIS 1), -3.2 (OASIS 2)-<0.001
Severity of Moderate to Severe VMS
Week 4-0.3 (OASIS 1), -0.2 (OASIS 2)-<0.001
Week 12-0.4 (OASIS 1), -0.3 (OASIS 2)-<0.001
Table 3: Electrophysiological Effects of NK-3 Receptor Modulation on KNDy Neuron Firing Rate (in male mice)
TreatmentDoseChange in Firing Rate (% of Baseline)Animal ModelSource
Senktide (NK-3 Agonist)1 nM~ +150%Castrated Male Mice
Senktide (NK-3 Agonist)10 nM~ +400%Castrated Male Mice
Senktide (NK-3 Agonist)100 nM~ +600%Castrated Male Mice
Senktide (NK-3 Agonist)10 nM~ +250%Intact Male Mice
Senktide (NK-3 Agonist)100 nM~ +550%Intact Male Mice

Note: Data for this compound's direct effect on KNDy neuron firing rate is not publicly available. The data presented for the NK-3 agonist senktide demonstrates the stimulatory effect of NK-3 receptor activation. As an antagonist, this compound is expected to have the opposite effect, reducing the firing rate of hyperactive KNDy neurons.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways involved in the hyperactivity of KNDy neurons and the proposed mechanism of action for this compound.

KNDy_Signaling_Pathway cluster_KNDy_Neuron KNDy Neuron NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds to SP Substance P (SP) NK1R NK-1 Receptor SP->NK1R Binds to Hyperactivity Increased Neuronal Firing (Hyperactivity) NK3R->Hyperactivity Activates NK1R->Hyperactivity Amplifies VMS Vasomotor Symptoms Hyperactivity->VMS Leads to

Figure 1: KNDy Neuron Signaling Pathway in Menopause.

Elinzanetant_MoA cluster_KNDy_Neuron KNDy Neuron This compound This compound NK3R NK-3 Receptor This compound->NK3R Blocks NK1R NK-1 Receptor This compound->NK1R Blocks Normalization Normalized Neuronal Firing NK3R->Normalization Modulates NK1R->Normalization Modulates NKB NKB NKB->NK3R SP SP SP->NK1R VMS_Alleviation Alleviation of VMS Normalization->VMS_Alleviation Leads to

Figure 2: this compound's Mechanism of Action on KNDy Neurons.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound and its effects on KNDy neurons.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human NK-1, NK-2, and NK-3 receptors.

Protocol:

  • Membrane Preparation: Cell membranes expressing recombinant human NK-1, NK-2, or NK-3 receptors are prepared from a stable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-Substance P for NK-1, [¹²⁵I]-Neurokinin A for NK-2, and [¹²⁵I]-Neurokinin B for NK-3).

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent antagonist for the respective receptor.

  • Incubation and Separation: The reaction mixtures are incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp Recording)

Objective: To assess the effect of NK-3 receptor modulation on the firing activity of KNDy neurons. (Based on studies of NK-3 agonists).

Protocol:

  • Animal Model: Transgenic mice expressing a fluorescent reporter (e.g., GFP) under the control of the Tac2 (NKB) promoter are used to identify KNDy neurons.

  • Brain Slice Preparation:

    • Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Coronal slices (200-300 µm thick) containing the arcuate nucleus are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Slices are transferred to a recording chamber on the stage of an upright microscope equipped with fluorescence and DIC optics.

    • KNDy neurons are identified by their fluorescence.

    • Whole-cell patch-clamp recordings are made from identified neurons using glass micropipettes filled with an internal solution.

    • Recordings are performed in current-clamp mode to measure membrane potential and firing frequency.

  • Drug Application:

    • A stable baseline of neuronal activity is recorded.

    • An NK-3 receptor agonist (e.g., senktide) is bath-applied at various concentrations.

    • To test the effect of an antagonist, the antagonist would be pre-incubated before the application of the agonist.

  • Data Analysis: Changes in neuronal firing frequency, resting membrane potential, and other electrophysiological parameters are measured and compared before and after drug application.

Phase III Clinical Trial (OASIS 1 & 2)

Objective: To evaluate the efficacy and safety of this compound for the treatment of moderate to severe VMS associated with menopause.

OASIS_Trial_Workflow Screening Screening & Baseline Assessment Randomization Randomization (1:1) Screening->Randomization GroupA Group A: This compound 120 mg/day Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Week4 Week 4 Primary Endpoint GroupA->Week4 GroupB->Week4 Week12 Week 12 Primary Endpoint Week4->Week12 FollowUp Continued Treatment & Safety Follow-up Week12->FollowUp

Figure 3: Simplified Workflow of the OASIS 1 & 2 Clinical Trials.

Protocol:

  • Study Design: Two parallel, randomized, double-blind, placebo-controlled, multicenter Phase III trials.

  • Participants: Postmenopausal women aged 40 to 65 years experiencing at least seven moderate to severe hot flashes per day.

  • Intervention:

    • Participants were randomized in a 1:1 ratio to receive either oral this compound (120 mg once daily) or a matching placebo.

    • The treatment period was 12 weeks for the primary efficacy analysis, with a subsequent extension phase.

  • Primary Endpoints:

    • Mean change from baseline in the frequency of moderate to severe VMS at week 4 and week 12.

    • Mean change from baseline in the severity of moderate to severe VMS at week 4 and week 12.

  • Data Collection: VMS frequency and severity were recorded daily by participants in an electronic diary.

  • Statistical Analysis: The primary efficacy analysis was performed using a mixed model for repeated measures (MMRM) to compare the change from baseline between the this compound and placebo groups.

Conclusion

This compound represents a targeted, non-hormonal approach to treating menopausal VMS by directly addressing the underlying neuroendocrine mechanism of KNDy neuron hyperactivity. The available data demonstrates its high affinity and selectivity for the NK-1 and NK-3 receptors, and robust clinical efficacy in reducing the frequency and severity of hot flashes. While direct electrophysiological data on this compound's effect on KNDy neurons is not yet published, preclinical studies with related compounds strongly support its proposed mechanism of attenuating neuronal hyperexcitability in the hypothalamus. This technical guide provides a foundational understanding of this compound's core pharmacology and clinical application for professionals engaged in the research and development of novel therapies for women's health.

References

Elinzanetant's chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Elinzanetant

This compound, marketed under the brand name Lynkuet™, is a first-in-class, non-hormonal, orally administered, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist.[1][2][3] Developed by Bayer, it is approved for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, pharmacokinetic profile, and the pivotal clinical trials that established its efficacy and safety.

Chemical Structure and Identifiers

This compound is a synthetic organic small molecule. Its chemical identity is defined by its IUPAC name, structural formula, and various registry numbers.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide
CAS Number 929046-33-3
Molecular Formula C₃₃H₃₅F₇N₄O₃
Molecular Weight 668.66 g/mol

| SMILES String | CC(C)(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C(N(C2=CN=C(N3--INVALID-LINK--([H])C3">C@@HCO)C=C2C5=C(C=C(C=C5)F)C)C)=O | |

Physicochemical Properties

The physical and chemical characteristics of this compound influence its formulation, solubility, and disposition in the body.

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Appearance White to yellowish powder/solid
Solubility Practically insoluble in water; slightly soluble under acidic conditions. Soluble in DMSO (≥100 mg/mL) and Ethanol (≥10 mg/ml).
XLogP 2.98
Topological Polar Surface Area 68.61 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

| Rotatable Bonds | 9 | |

Pharmacology and Mechanism of Action

This compound exerts its therapeutic effect by modulating neuronal pathways in the hypothalamus that regulate body temperature.

Mechanism of Action

During menopause, declining estrogen levels lead to the hypertrophy and hyperactivation of a specific group of neurons in the hypothalamus known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons. This neuronal dysregulation is a key driver of VMS.

KNDy neurons release neuropeptides, including Neurokinin B (NKB) and Substance P (SP), which act on the NK-3 and NK-1 receptors, respectively. The over-activity of this system disrupts the thermoregulatory center, leading to inappropriate peripheral vasodilation and the sensation of intense heat characteristic of a hot flash.

This compound is a potent and selective antagonist of both NK-1 and NK-3 receptors. By blocking these receptors, it dampens the hyperactivity of KNDy neurons, thereby helping to restore the normal control of the thermoregulatory center. The dual antagonism is thought to be beneficial, as NK-3 receptor blockade primarily targets the thermoregulatory pathway, while NK-1 receptor blockade may offer additional benefits in mitigating sleep disturbances and modulating peripheral vasodilation.

Pharmacological Properties

This compound demonstrates high binding affinity for its target receptors.

Table 3: Pharmacological Properties of this compound

Parameter Target Value Reference(s)
Binding Affinity (Ki) Human NK-1 Receptor 0.37 nM

| Binding Affinity (Ki) | Human NK-3 Receptor | 3.0 nM | |

Elinzanetant_MoA cluster_0 Hypothalamus cluster_1 Pharmacological Intervention cluster_2 Physiological Effect KNDy KNDy Neurons (Hyperactivated) Thermo Thermoregulatory Center (Dysregulated) KNDy->Thermo NKB & Substance P Restoration Thermoregulation Restored VMS Vasomotor Symptoms (Hot Flashes) Thermo->VMS Causes This compound This compound This compound->KNDy Modulates Activity NK1R NK-1 Receptor This compound->NK1R Antagonizes NK3R NK-3 Receptor This compound->NK3R Antagonizes This compound->Restoration Leads to Restoration->VMS Alleviates Menopause Menopause (↓ Estrogen)

This compound's Mechanism of Action in Menopause.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME).

  • Absorption: this compound is rapidly absorbed after oral administration, with the median time to reach maximum plasma concentration (Tmax) being approximately 1 hour. The absolute bioavailability is 52%. Administration with a high-fat meal can decrease exposure, but this is not considered clinically relevant.

  • Distribution: The drug is extensively distributed throughout the body, with a mean volume of distribution at steady state (Vss) of 137 L. It is highly bound to plasma proteins (99.7%).

  • Metabolism: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. This process yields three major active metabolites (M18/21, M27, and M30/34) which have potencies for the NK-1 and NK-3 receptors comparable to the parent compound.

  • Excretion: The elimination of this compound and its metabolites occurs predominantly through the feces, with about 90% of an oral dose recovered in feces (half of which is the unchanged drug). Less than 1% is excreted in the urine. The elimination half-life in women with VMS is approximately 45 hours.

Table 4: Key Pharmacokinetic Parameters of this compound (120 mg, once daily)

Parameter Value Reference(s)
Tmax (median) 1.0 hour
Absolute Bioavailability 52%
Volume of Distribution (Vss) 137 L
Plasma Protein Binding 99.7%
Elimination Half-life (t½) ~45 hours (in patients)
Primary Metabolism Route CYP3A4

| Primary Excretion Route | Feces (~90%) | |

Experimental Protocols: The OASIS Clinical Trial Program

The efficacy and safety of this compound were established in a comprehensive Phase III clinical development program known as OASIS.

OASIS-1 and OASIS-2 Study Design

The OASIS-1 and OASIS-2 trials were pivotal, double-blind, randomized, placebo-controlled studies designed to assess the efficacy and safety of this compound for treating moderate to severe VMS in postmenopausal women.

  • Objective: To evaluate the effect of this compound 120 mg once daily compared to placebo on the frequency and severity of VMS, sleep disturbance, and quality of life.

  • Participants: Postmenopausal women aged 40 to 65 years experiencing moderate to severe VMS.

  • Methodology:

    • Screening Phase: Participants were assessed for eligibility.

    • Randomization: Eligible participants were randomized to receive either 120 mg of this compound or a matching placebo, taken orally once daily.

    • Treatment Period 1 (12 weeks): A double-blind, placebo-controlled period.

    • Treatment Period 2 (14 weeks): All participants, including those initially on placebo, received 120 mg of this compound in an active treatment extension phase. The total treatment duration was 26 weeks.

  • Primary Endpoints: The primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12.

  • Secondary Endpoints: Key secondary endpoints included assessments of sleep disturbance and menopause-related quality of life.

The OASIS-3 trial extended this investigation to 52 weeks to assess long-term safety and efficacy, while the OASIS-4 trial focused on VMS associated with endocrine therapy for breast cancer. Across the program, this compound consistently demonstrated statistically significant and clinically meaningful reductions in VMS frequency and severity compared to placebo, with a favorable safety profile.

OASIS_Workflow cluster_0 Double-Blind Placebo-Controlled Period cluster_1 Active Treatment Extension Period Screening Screening Postmenopausal women (40-65 yrs) with moderate/severe VMS Randomization Randomization (1:1) Screening->Randomization ArmA_W12 Arm A: this compound 120 mg QD (12 Weeks) Randomization->ArmA_W12 Group 1 ArmB_W12 Arm B: Placebo QD (12 Weeks) Randomization->ArmB_W12 Group 2 Endpoint1 Primary & Secondary Endpoints Assessed at Week 4 & 12 ArmA_W12->Endpoint1 ArmA_W26 Continue this compound 120 mg QD (14 Weeks) ArmA_W12->ArmA_W26 ArmB_W12->Endpoint1 ArmB_W26 Switch to this compound 120 mg QD (14 Weeks) ArmB_W12->ArmB_W26 FollowUp End of Study (Total Duration: 26 Weeks) ArmA_W26->FollowUp ArmB_W26->FollowUp

Workflow for the OASIS-1 and -2 Phase III Clinical Trials.

References

Elinzanetant: A Technical Deep Dive into a Novel Non-Hormonal Therapy for Menopausal Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is an investigational, orally administered, non-hormonal selective dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1][2] Developed by Bayer, it represents a promising new therapeutic approach for the management of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause.[1][3] By targeting the KNDy (kisspeptin/neurokinin B/dynorphin) neuron system in the hypothalamus, this compound offers a potential alternative to traditional hormone replacement therapy, which may not be suitable for all women.[4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental protocols of pivotal studies.

Mechanism of Action: Targeting the KNDy Neuron System

The physiological basis for menopausal VMS is linked to the decline in estrogen levels, which leads to hypertrophy and overactivity of KNDy neurons in the hypothalamus. These neurons play a crucial role in thermoregulation.

The Role of Neurokinin B (NKB) and the NK-3 Receptor: During menopause, the lack of estrogenic negative feedback results in increased synthesis and release of NKB from KNDy neurons. NKB then binds to its receptor, the NK-3 receptor, located on the same KNDy neurons, leading to a positive feedback loop that further stimulates their activity. This hyperactivity disrupts the normal thermoregulatory setpoint, triggering inappropriate heat dissipation responses, such as peripheral vasodilation and sweating, which manifest as hot flashes.

The Role of Substance P and the NK-1 Receptor: Substance P, the endogenous ligand for the NK-1 receptor, is also implicated in the pathophysiology of VMS. Overexpression of Substance P has been observed in the hypothalamus of postmenopausal women. The NK-1 receptor is involved in peripheral vasodilation and may also play a role in the sleep disturbances often associated with menopause.

This compound's dual antagonism of both NK-3 and NK-1 receptors provides a multi-faceted approach to managing menopausal symptoms. By blocking the NK-3 receptor, it directly addresses the hyperactivity of KNDy neurons, a primary driver of VMS. The additional antagonism of the NK-1 receptor may contribute to reducing peripheral vasodilation and improving sleep quality.

This compound Mechanism of Action cluster_0 Menopause cluster_1 Hypothalamus cluster_2 Symptoms Estrogen Decline Estrogen Decline KNDy Neuron KNDy Neuron Estrogen Decline->KNDy Neuron Leads to Hypertrophy & Overactivity NKB Release NKB Release KNDy Neuron->NKB Release Substance P Release Substance P Release KNDy Neuron->Substance P Release NK3 Receptor NK3 Receptor NKB Release->NK3 Receptor Binds to NK1 Receptor NK1 Receptor Substance P Release->NK1 Receptor Binds to Thermoregulatory Dysfunction Thermoregulatory Dysfunction NK3 Receptor->Thermoregulatory Dysfunction NK1 Receptor->Thermoregulatory Dysfunction Vasomotor Symptoms Vasomotor Symptoms Thermoregulatory Dysfunction->Vasomotor Symptoms Sleep Disturbances Sleep Disturbances Thermoregulatory Dysfunction->Sleep Disturbances This compound This compound This compound->NK3 Receptor Antagonizes This compound->NK1 Receptor Antagonizes

This compound's dual antagonism of NK-1 and NK-3 receptors.

Clinical Development and Efficacy

This compound has undergone a robust clinical development program, including Phase II and Phase III trials, to evaluate its efficacy and safety in postmenopausal women with moderate to severe VMS.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a rapid onset of action, with peak plasma concentrations reached within approximately one hour of oral administration. It has a terminal elimination half-life of about 15 hours, supporting once-daily dosing. Pharmacodynamic studies have shown that this compound leads to a dose-dependent partial suppression of luteinizing hormone (LH), which is often used as a surrogate marker for KNDy neuron activity.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueReference
Time to Peak Concentration (Tmax)~1 hour
Terminal Elimination Half-life (t1/2)~15 hours
Receptor Occupancy (120 mg dose)>99% for NK-1, >94.8% for NK-3
Effect on Luteinizing Hormone (LH)Dose-dependent partial suppression
Clinical Efficacy Data

The efficacy of this compound has been demonstrated in several key clinical trials, consistently showing a statistically significant reduction in the frequency and severity of VMS compared to placebo.

Table 2: Summary of Efficacy Results from Key Clinical Trials

TrialPhaseTreatment ArmsKey Efficacy Endpoints (vs. Placebo)Reference
SWITCH-1 IIbThis compound 40, 80, 120, 160 mg; Placebo120 mg: Statistically significant reduction in VMS frequency at week 4 (-3.93) and week 12 (-2.95). 160 mg: Statistically significant reduction in VMS frequency at week 4 (-2.63).
OASIS 1 IIIThis compound 120 mg; PlaceboStatistically significant reduction in VMS frequency at week 4 (-3.29) and week 12 (-3.22). Statistically significant reduction in VMS severity at week 4 (-0.33) and week 12 (-0.40).
OASIS 2 IIIThis compound 120 mg; PlaceboStatistically significant reduction in VMS frequency at week 4 (-3.0) and week 12 (-3.2). Statistically significant reduction in VMS severity at week 4 (-0.2) and week 12 (-0.3).
OASIS 3 IIIThis compound 120 mg; PlaceboStatistically significant reduction in VMS frequency at week 12 (mean change from baseline: -5.4 vs. -3.5 for placebo).

Improvements in sleep disturbances and menopause-related quality of life were also observed as key secondary endpoints in the Phase III trials.

Safety and Tolerability

Across the clinical trial program, this compound has been generally well-tolerated. The most commonly reported treatment-emergent adverse events include headache, somnolence, and fatigue. Importantly, no signals of hepatotoxicity or endometrial hyperplasia have been observed.

Table 3: Common Treatment-Emergent Adverse Events (OASIS 3)

Adverse EventThis compound (120 mg)PlaceboReference
SomnolenceMore frequent than placeboLess frequent than this compound
FatigueMore frequent than placeboLess frequent than this compound
HeadacheMore frequent than placeboLess frequent than this compound

Experimental Protocols of Key Clinical Trials

The clinical development of this compound has been guided by a series of well-designed, rigorous clinical trials.

Phase IIb: The SWITCH-1 Study
  • Design: A multicenter, double-blind, placebo-controlled, adaptive randomization, dose-ranging study.

  • Participants: Postmenopausal women aged 40-65 years experiencing at least seven moderate to severe hot flashes per day.

  • Intervention: Participants were randomized to receive once-daily oral doses of this compound (40 mg, 80 mg, 120 mg, or 160 mg) or placebo for 12 weeks.

  • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

  • Secondary Endpoints: Assessments of sleep and quality of life.

SWITCH-1_Trial_Workflow start Screening randomization Randomization start->randomization treatment Placebo This compound 40mg This compound 80mg This compound 120mg This compound 160mg randomization->treatment follow_up 12-Week Treatment Period treatment->follow_up endpoint_assessment Primary & Secondary Endpoint Assessment (Weeks 4 & 12) follow_up->endpoint_assessment end End of Study endpoint_assessment->end

Simplified workflow of the SWITCH-1 Phase IIb trial.
Phase III: The OASIS Program (OASIS 1, 2, and 3)

  • Design: The OASIS 1 and 2 studies were pivotal, multicenter, multinational, double-blind, randomized, placebo-controlled trials with similar designs. OASIS 3 was a long-term safety and efficacy study.

  • Participants: Postmenopausal women aged 40-65 years. For OASIS 1 and 2, women were required to have at least 50 moderate to severe VMS per week. OASIS 3 did not have a minimum VMS frequency requirement.

  • Intervention:

    • OASIS 1 & 2: Participants were randomized 1:1 to receive either 120 mg of this compound or a matching placebo once daily for 12 weeks, followed by a 14-week period where all participants received this compound.

    • OASIS 3: Participants were randomized to receive either 120 mg of this compound or placebo once daily for 52 weeks.

  • Primary Endpoints (OASIS 1, 2, & 3): Mean change from baseline in the frequency of moderate to severe VMS at week 12. OASIS 1 and 2 also included the mean change in VMS frequency and severity at week 4 as co-primary endpoints.

  • Secondary Endpoints: Included assessments of sleep disturbance and menopause-related quality of life.

OASIS_1_2_Trial_Design cluster_0 Screening & Randomization cluster_1 12-Week Double-Blind Period cluster_2 14-Week Open-Label Extension Enrollment Enrollment Group A This compound 120mg Enrollment->Group A Group B Placebo Enrollment->Group B Extension A This compound 120mg Group A->Extension A Extension B This compound 120mg Group B->Extension B

Design of the OASIS 1 and 2 Phase III trials.

Conclusion

This compound, with its novel dual antagonist mechanism of action on the NK-1 and NK-3 receptors, has demonstrated significant and consistent efficacy in reducing the frequency and severity of vasomotor symptoms associated with menopause. The robust clinical trial program has also established a favorable safety and tolerability profile. As a non-hormonal therapeutic option, this compound holds the potential to address a significant unmet medical need for women seeking relief from the often-debilitating symptoms of menopause. The comprehensive data gathered from the SWITCH and OASIS clinical trial programs provide a strong foundation for its potential future role in women's healthcare.

References

Investigating the Etiology of Vasomotor Symptoms with Elinzanetant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasomotor symptoms (VMS), characterized by hot flashes and night sweats, are a hallmark of menopause, significantly impacting the quality of life for a large proportion of women. The neurobiological underpinnings of VMS are complex, involving the dysregulation of thermoregulatory centers in the hypothalamus, primarily driven by the decline in estrogen. This guide provides an in-depth technical overview of the etiology of VMS and the mechanism of action of elinzanetant, a novel, non-hormonal dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist. We will delve into the critical role of the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the pathophysiology of VMS and how this compound modulates this pathway to alleviate symptoms. This document summarizes key preclinical and clinical data, outlines experimental protocols, and presents visual representations of the underlying biological processes to offer a comprehensive resource for professionals in the field.

The Neurobiological Basis of Vasomotor Symptoms

The prevailing understanding of VMS implicates a group of neurons in the arcuate nucleus of the hypothalamus known as KNDy neurons. These neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin.

1.1. The Role of KNDy Neurons in Thermoregulation

In premenopausal women, estrogen exerts an inhibitory effect on KNDy neurons, maintaining a stable thermoregulatory setpoint.[1][2] During menopause, the decline in estrogen leads to hypertrophy and overactivity of these KNDy neurons.[3] This hyperactivity is a key driver of VMS.

1.2. The Neurokinin Signaling Pathway

The hyperactivity of KNDy neurons results in an increased release of neuropeptides, particularly Neurokinin B (NKB) and Substance P.

  • Neurokinin B (NKB) and the NK-3 Receptor: NKB, acting on the neurokinin-3 receptor (NK-3R), is a primary driver of the heat dissipation responses characteristic of a hot flash.[4][5] Activation of NK-3R in the thermoregulatory center of the hypothalamus triggers peripheral vasodilation and sweating.

  • Substance P and the NK-1 Receptor: Substance P, the endogenous ligand for the neurokinin-1 receptor (NK-1R), is also implicated in VMS and associated symptoms. The NK-1 receptor is involved in peripheral vasodilation and has been linked to sleep disturbances, which are commonly co-morbid with VMS.

The following diagram illustrates the dysregulation of the KNDy neuronal pathway in menopause, leading to vasomotor symptoms.

VMS_Etiology cluster_premenopause Premenopausal State cluster_menopause Menopausal State Estrogen_pre High Estrogen KNDy_pre KNDy Neurons Estrogen_pre->KNDy_pre Inhibits Thermo_pre Thermoregulatory Center (Stable) KNDy_pre->Thermo_pre Normal Firing VMS_pre Absence of VMS Thermo_pre->VMS_pre Estrogen_meno Low Estrogen KNDy_meno Hypertrophied & Hyperactive KNDy Neurons Estrogen_meno->KNDy_meno Reduced Inhibition NKB_SP Increased NKB & Substance P Release KNDy_meno->NKB_SP NK3R NK-3 Receptor Activation NKB_SP->NK3R NKB NK1R NK-1 Receptor Activation NKB_SP->NK1R Substance P Thermo_meno Thermoregulatory Center (Dysregulated) NK3R->Thermo_meno NK1R->Thermo_meno VMS_meno Vasomotor Symptoms (Hot Flashes, Night Sweats) Thermo_meno->VMS_meno

Caption: Dysregulation of KNDy neurons in menopause leading to VMS.

This compound: A Dual Neurokinin Receptor Antagonist

This compound is a non-hormonal, orally administered, selective dual antagonist of the NK-1 and NK-3 receptors. Its mechanism of action directly targets the overactive neurokinin signaling pathway implicated in the etiology of VMS.

By competitively blocking the binding of Substance P and NKB to their respective receptors, this compound is designed to restore the normal activity of the thermoregulatory center in the hypothalamus. This dual antagonism is hypothesized to not only reduce the frequency and severity of VMS but also to improve associated symptoms such as sleep disturbances.

The following diagram illustrates the mechanism of action of this compound.

Elinzanetant_MOA cluster_VMS Pathophysiology of VMS cluster_this compound This compound Intervention KNDy Hyperactive KNDy Neurons NKB Neurokinin B KNDy->NKB SubstanceP Substance P KNDy->SubstanceP NK3R NK-3 Receptor NKB->NK3R Binds NK1R NK-1 Receptor SubstanceP->NK1R Binds Thermo Thermoregulatory Dysfunction NK3R->Thermo NK1R->Thermo VMS Vasomotor Symptoms Thermo->VMS This compound This compound NK3R_blocked NK-3 Receptor This compound->NK3R_blocked Blocks NK1R_blocked NK-1 Receptor This compound->NK1R_blocked Blocks Thermo_restored Thermoregulatory Normalization NK3R_blocked->Thermo_restored NK1R_blocked->Thermo_restored VMS_reduced Reduced VMS Thermo_restored->VMS_reduced Clinical_Trial_Workflow start Screening & Enrollment (Postmenopausal women with moderate-to-severe VMS) randomization Randomization (1:1) start->randomization treatment_A This compound (e.g., 120 mg once daily) randomization->treatment_A treatment_B Placebo randomization->treatment_B period1 Double-Blind Treatment Period (e.g., 12 weeks) treatment_A->period1 treatment_B->period1 assessment1 Primary & Secondary Endpoint Assessment (VMS frequency/severity, sleep, QoL) period1->assessment1 period2 Open-Label Extension or Crossover (All participants may receive this compound) assessment1->period2 assessment2 Long-term Safety & Efficacy Assessment period2->assessment2 end End of Study assessment2->end

References

Methodological & Application

Elinzanetant: Detailed Synthesis and Purification Protocols for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Elinzanetant is a dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist that has been developed for the treatment of vasomotor symptoms associated with menopause. This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

PropertyValue
IUPAC Name 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide
Molecular Formula C₃₃H₃₅F₇N₄O₃
Molecular Weight 668.66 g/mol
CAS Number 929046-33-3
Appearance White to light yellow solid
Solubility Soluble in DMSO and Ethanol (≥10 mg/ml)[3]

Mechanism of Action

This compound functions by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation. During menopause, declining estrogen levels lead to hyperactivity of these neurons, resulting in vasomotor symptoms like hot flashes. This compound acts as a dual antagonist at NK-1 and NK-3 receptors on these neurons, thereby restoring normal thermoregulatory function.[4]

Elinzanetant_Mechanism_of_Action cluster_0 Hypothalamus cluster_1 Menopause cluster_2 This compound Action KNDy_Neuron KNDy Neuron Thermoregulatory_Center Thermoregulatory Center KNDy_Neuron->Thermoregulatory_Center Neurokinin B (NKB) Substance P (SP) Vasomotor_Symptoms Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->Vasomotor_Symptoms Dysregulation leads to Estrogen_Decline Decreased Estrogen Estrogen_Decline->KNDy_Neuron Leads to Hyperactivity This compound This compound This compound->Thermoregulatory_Center Restores Normal Function NK1_Receptor NK-1 Receptor This compound->NK1_Receptor Antagonizes NK3_Receptor NK-3 Receptor This compound->NK3_Receptor Antagonizes

Mechanism of Action of this compound.

Synthesis Protocol

The synthesis of this compound is a multi-step process. The following protocol is a composite based on information from patent literature, particularly WO2021094247A1, which details the synthesis of a key intermediate.

Synthesis Workflow Diagram

Elinzanetant_Synthesis_Workflow cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis Start_1 4-chloro-5-nitropyridin-2(1H)-one Step_1 Reaction with (4-fluoro-2-methylphenyl)boronic acid Start_1->Step_1 Intermediate_1 4-(4-fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one Step_1->Intermediate_1 Step_2 Chlorination Intermediate_1->Step_2 Intermediate_2 2,6-dichloro-4-(4-fluoro-2-methylphenyl)-3-nitropyridine Step_2->Intermediate_2 Step_3 Reduction of Nitro Group Intermediate_2->Step_3 Intermediate_3 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine Step_3->Intermediate_3 Step_4 Amide Coupling Intermediate_3->Step_4 Starting Material Amide_Fragment 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide Amide_Fragment->Step_4 Intermediate_4 N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-yl)-2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide Step_5 Buchwald-Hartwig Amination Intermediate_4->Step_5 Heterocycle (7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazine Heterocycle->Step_5 This compound This compound Step_5->this compound

Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine (Key Intermediate)

This procedure is adapted from patent WO2021094247A1.

  • Suzuki Coupling: 4-chloro-5-nitropyridin-2(1H)-one is reacted with (4-fluoro-2-methylphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/water) under an inert atmosphere. The reaction is typically heated to reflux for several hours.

  • Chlorination: The resulting 4-(4-fluoro-2-methylphenyl)-5-nitropyridin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-4-(4-fluoro-2-methylphenyl)-3-nitropyridine.

  • Nitro Group Reduction: The nitro group of 2,6-dichloro-4-(4-fluoro-2-methylphenyl)-3-nitropyridine is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C). This step yields the key intermediate, 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine.

Step 2: Amide Coupling

  • The key intermediate, 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, is coupled with 2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanoyl chloride.

  • The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Buchwald-Hartwig Amination

  • The product from the amide coupling is then reacted with (7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1]oxazine.

  • This cross-coupling reaction is catalyzed by a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos). A strong base, such as sodium tert-butoxide (NaOtBu), is required.

  • The reaction is performed in an anhydrous, aprotic solvent like dioxane or toluene under an inert atmosphere and is typically heated.

  • Upon completion, the reaction mixture is worked up by quenching with water, extracting the product into an organic solvent, and drying the organic layer.

Purification Protocol

Purification of the final this compound product is crucial to remove unreacted starting materials, byproducts, and any potential impurities. A combination of chromatography and crystallization is generally employed.

Purification Workflow Diagram

Elinzanetant_Purification_Workflow Crude_Product Crude this compound Chromatography Column Chromatography Crude_Product->Chromatography Solvent_Evaporation Solvent Evaporation Chromatography->Solvent_Evaporation Crystallization Crystallization Solvent_Evaporation->Crystallization Drying Drying under Vacuum Crystallization->Drying Pure_this compound Pure this compound Drying->Pure_this compound

Purification workflow for this compound.
Experimental Protocols

1. Column Chromatography

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal gradient will depend on the specific impurity profile of the crude product and should be determined by TLC analysis.

  • Procedure:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DCM) and adsorbed onto a small amount of silica gel.

    • The solvent is evaporated, and the dry silica with the adsorbed compound is loaded onto the top of a pre-packed silica gel column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • The fractions are analyzed by TLC or LC-MS to identify those containing the pure product.

    • The pure fractions are combined, and the solvent is removed under reduced pressure.

2. Crystallization

  • Solvent System: A suitable solvent or solvent mixture for crystallization should be one in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Examples of potential solvent systems include ethanol/water, isopropanol/heptane, or ethyl acetate/hexane.

  • Procedure:

    • The purified this compound from chromatography is dissolved in a minimal amount of the hot crystallization solvent.

    • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

    • The resulting crystals are collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final, highly pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data that should be targeted during the synthesis and purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

StepParameterTarget Value
Synthesis Overall Yield> 40%
Purity after Synthesis> 90%
Purification Purity after Chromatography> 98%
Purity after Crystallization> 99.5%
Individual Impurity Level< 0.1%

References

Application Notes and Protocols: In Vitro Determination of Elinzanetant's Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a non-hormonal, orally active, dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1][2][3] These receptors are implicated in the thermoregulatory pathways of the hypothalamus. During menopause, a decline in estrogen leads to the overactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons, which disrupts normal thermoregulation and results in vasomotor symptoms (VMS), commonly known as hot flashes and night sweats.[2][4] this compound is being developed for the treatment of moderate to severe VMS associated with menopause by blocking the signaling of neurokinin B (NKB) and Substance P at the NK-3 and NK-1 receptors, respectively.

These application notes provide detailed protocols for in vitro radioligand binding assays to determine the binding affinity of this compound and other test compounds for the human NK-1 and NK-3 receptors.

Signaling Pathway

The binding of the endogenous ligands, Substance P and Neurokinin B (NKB), to their respective receptors, NK-1R and NK-3R, initiates a G-protein-coupled signaling cascade. This activation is central to the physiological responses modulated by these receptors. This compound acts as an antagonist, blocking these interactions.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK-1 Receptor Substance_P->NK1R Binds NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds This compound This compound This compound->NK1R Blocks This compound->NK3R Blocks G_Protein_Activation G-Protein Activation NK1R->G_Protein_Activation Activates NK3R->G_Protein_Activation Activates Downstream_Signaling Downstream Signaling (e.g., PLC Activation, Ca2+ Mobilization) G_Protein_Activation->Downstream_Signaling

Figure 1: this compound's antagonistic action on NK-1 and NK-3 receptor signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound for the human NK-1 and NK-3 receptors has been determined using in vitro radioligand binding assays. The data is summarized in the table below.

CompoundReceptorAssay TypeRadioligandpKiKi (nM)Reference
This compoundHuman NK-1Competition BindingNot Specified9.30.50
This compoundHuman NK-3Competition BindingNot Specified8.72.00
This compoundHuman NK-1Competition BindingNot Specified-0.37
This compoundHuman NK-3Competition BindingNot Specified-3.0

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The affinity of this compound for the NK-3 receptor is approximately 10-fold lower than its affinity for the NK-1 receptor.

Experimental Protocols

The following are detailed protocols for competitive radioligand binding assays to determine the binding affinity of test compounds, such as this compound, for the human NK-1 and NK-3 receptors.

Experimental Workflow: Radioligand Binding Assay

The general workflow for a competitive radioligand binding assay involves the preparation of cell membranes expressing the target receptor, incubation with a radioligand and the test compound, separation of bound and free radioligand, and quantification of radioactivity.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., CHO, U2OS, SH-SY5Y expressing NK-1R or NK-3R) Start->Cell_Culture Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Binding_Assay Competitive Binding Assay Incubation (Membranes, Radioligand, Test Compound) Membrane_Prep->Binding_Assay Filtration Separation of Bound/Free Ligand (Rapid Filtration) Binding_Assay->Filtration Scintillation_Counting Quantification of Radioactivity (Scintillation Counting) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a competitive radioligand binding assay.

Protocol 1: Human NK-1 Receptor Competitive Binding Assay

This protocol is adapted from standard radioligand binding assay procedures for G-protein coupled receptors.

1. Materials and Reagents:

  • Cells: CHO or U2OS cells stably expressing the human NK-1 receptor.

  • Radioligand: [¹²⁵I]-Substance P (specific activity ~2200 Ci/mmol).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: Unlabeled Substance P (1 µM).

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and protease inhibitors.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Fluid.

2. Cell Membrane Preparation:

  • Culture cells to confluency.

  • Harvest cells and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Store the membrane preparations at -80°C in aliquots.

3. Competitive Binding Assay Procedure:

  • In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of Assay Buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding).

    • 50 µL of various concentrations of the test compound (this compound).

    • 50 µL of [¹²⁵I]-Substance P (final concentration ~0.1 nM).

    • 50 µL of cell membrane preparation (5-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plates using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plates and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Human NK-3 Receptor Competitive Binding Assay

This protocol is based on a published method for determining the binding affinity of ligands to the human NK-3 receptor.

1. Materials and Reagents:

  • Cells: CHO cells stably expressing the human NK-3 receptor.

  • Radioligand: ([¹²⁵I]His³, MePhe⁷)-NKB (specific activity ~2200 Ci/mmol).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: Unlabeled Neurokinin B (NKB) (1 µM).

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, and protease inhibitors.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid.

2. Cell Membrane Preparation:

  • Follow the same procedure as described in Protocol 1 for the preparation of cell membranes.

3. Competitive Binding Assay Procedure:

  • In a 96-well plate, add the following in a final volume of 100 µL:

    • 25 µL of Assay Buffer (for total binding) or 1 µM unlabeled NKB (for non-specific binding).

    • 25 µL of various concentrations of the test compound (this compound).

    • 25 µL of ([¹²⁵I]His³, MePhe⁷)-NKB (final concentration ~0.4 nM).

    • 25 µL of cell membrane preparation (5-20 µg of protein).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter plates using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plates and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1 to determine the IC₅₀ and Ki values for the test compound.

Conclusion

These detailed protocols provide a robust framework for researchers to conduct in vitro binding assays to characterize the affinity of this compound and other novel compounds for the human NK-1 and NK-3 receptors. The accurate determination of binding affinity is a critical step in the drug discovery and development process, providing essential data for understanding the mechanism of action and guiding further optimization of therapeutic candidates.

References

Application Notes and Protocols for Studying Elinzanetant's Effect on Vasomotor Symptoms Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are hallmark symptoms of menopause, affecting a significant percentage of women and impacting their quality of life. These symptoms arise from the dysregulation of the thermoregulatory center in the hypothalamus, largely due to the decline in estrogen levels. A key pathway implicated in the pathophysiology of VMS involves the hyperactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus.[1]

Elinzanetant (formerly NT-814) is a novel, non-hormonal, orally administered dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[2] By blocking these receptors, this compound targets the underlying neurobiological mechanisms of VMS. Neurokinin B (NKB), acting on the NK-3 receptor, is a key driver of the hyperactivity of KNDy neurons that leads to inappropriate heat dissipation.[3][4] Substance P, the endogenous ligand for the NK-1 receptor, is a potent vasodilator, and its blockade may further contribute to the alleviation of VMS.[5]

This document provides detailed application notes and experimental protocols for utilizing established animal models to study the efficacy and mechanism of action of this compound in treating vasomotor symptoms. The primary models discussed are the ovariectomized (OVX) rat and mouse, which mimic the hypoestrogenic state of menopause.

Animal Models for Vasomotor Symptom Research

The most widely used and validated animal models for studying menopausal VMS are the ovariectomized (OVX) rodent models. Ovariectomy, the surgical removal of the ovaries, induces a rapid and sustained decline in estrogen levels, leading to physiological changes that mimic menopause, including thermoregulatory dysfunction.

Ovariectomized (OVX) Rat Model

The OVX rat is a well-established model that exhibits an increase in tail skin temperature (TST), which is a reliable surrogate for hot flashes. The tail of the rat serves as a primary site for heat dissipation, and changes in TST reflect alterations in peripheral blood flow.

Ovariectomized (OVX) Mouse Model

The OVX mouse model offers the advantage of being amenable to genetic manipulation, allowing for more in-depth mechanistic studies. Similar to the rat model, OVX mice exhibit thermoregulatory changes that can be assessed by monitoring core body and tail skin temperatures.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies on NK-3 receptor antagonists in the OVX rat model. While specific preclinical data for this compound is not publicly available, the data for the selective NK-3 receptor antagonist, fezolinetant, provides a strong indication of the expected efficacy of targeting the NKB/NK-3R pathway.

Table 1: Effect of an NK-3 Receptor Antagonist (Fezolinetant) on Tail Skin Temperature in Ovariectomized Rats

Treatment GroupDose (mg/kg, twice daily)Mean Change in Tail Skin Temperature (°C)
OVX + Vehicle-+1.5 ± 0.2
OVX + Fezolinetant1+0.8 ± 0.3*
OVX + Fezolinetant3+0.5 ± 0.2
OVX + Fezolinetant10+0.3 ± 0.1

*p < 0.05, **p < 0.01 vs. OVX + Vehicle. Data is representative and based on findings from studies on NK-3R antagonists.

Table 2: Effect of an NK-3 Receptor Antagonist (Fezolinetant) on Plasma Luteinizing Hormone (LH) Levels in Ovariectomized Rats

Treatment GroupDose (mg/kg, twice daily)Plasma LH (ng/mL)
Sham-1.2 ± 0.3
OVX + Vehicle-8.5 ± 1.1
OVX + Fezolinetant16.2 ± 0.9*
OVX + Fezolinetant34.1 ± 0.7
OVX + Fezolinetant102.5 ± 0.5

*p < 0.05, **p < 0.01 vs. OVX + Vehicle. Data is representative and based on findings from studies on NK-3R antagonists.

Table 3: Effect of an NK-3 Receptor Antagonist (Fezolinetant) on Body Weight in Ovariectomized Rats

Treatment GroupDose (mg/kg, twice daily)Body Weight Gain (g) after 1 week
OVX + Vehicle-25 ± 3
OVX + Fezolinetant120 ± 2
OVX + Fezolinetant315 ± 2*
OVX + Fezolinetant1010 ± 1**

*p < 0.05, **p < 0.01 vs. OVX + Vehicle. Data is representative and based on findings from studies on NK-3R antagonists.

Experimental Protocols

Protocol 1: Ovariectomy in Rats and Mice

Objective: To induce a hypoestrogenic state mimicking menopause.

Materials:

  • Female Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, sutures)

  • Antiseptic solution (e.g., povidone-iodine, 70% ethanol)

  • Warming pad

  • Analgesics (e.g., buprenorphine, carprofen)

Procedure:

  • Anesthetize the animal using an appropriate anesthetic protocol.

  • Shave the fur on the dorsal or ventral aspect, depending on the surgical approach.

  • Disinfect the surgical site with an antiseptic solution.

  • Dorsal Approach (recommended for minimal invasiveness):

    • Make a single midline incision in the skin of the lumbar region.

    • Shift the skin to one side to visualize the underlying muscle wall.

    • Make a small incision through the muscle wall to enter the peritoneal cavity.

    • Locate the ovary, which is typically embedded in a fat pad.

    • Gently exteriorize the ovary and uterine horn.

    • Ligate the uterine horn and ovarian blood vessels with absorbable suture.

    • Excise the ovary.

    • Return the uterine horn to the abdominal cavity.

    • Repeat the procedure on the contralateral side through the same skin incision.

  • Ventral Approach:

    • Make a midline abdominal incision through the skin and linea alba.

    • Locate and ligate the ovaries as described above.

  • Suture the muscle layer and close the skin incision with sutures or wound clips.

  • Administer post-operative analgesics as prescribed.

  • Allow the animals to recover on a warming pad until they are fully ambulatory.

  • House the animals individually for a few days post-surgery to prevent injury.

  • Allow a recovery period of at least two weeks before initiating experimental procedures to ensure stabilization of the post-ovariectomy physiological state.

Protocol 2: Measurement of Tail Skin Temperature (TST)

Objective: To assess vasomotor function as a surrogate for hot flashes.

Materials:

  • OVX rats or mice

  • Telemetry system with temperature probes or data loggers

  • Data acquisition system

Procedure:

  • Telemetry System (for continuous monitoring):

    • Surgically implant a temperature probe subcutaneously on the ventral side of the tail, approximately 2-3 cm from the base.

    • Allow for a post-surgical recovery period of at least one week.

    • House the animals in their home cages placed on receiver plates.

    • Record TST continuously at regular intervals (e.g., every 1-5 minutes).

  • Data Logger Method (for intermittent monitoring):

    • Secure a small temperature data logger to the ventral surface of the tail using tape.

    • Acclimate the animals to the data logger for a period before recording.

    • Record TST for the desired duration.

  • Data Analysis:

    • Analyze the TST data for frequency and amplitude of temperature fluctuations.

    • An increase in TST is indicative of a vasomotor event (hot flash).

    • Compare TST changes between treatment groups (e.g., vehicle vs. This compound).

Protocol 3: Administration of this compound and Efficacy Assessment

Objective: To evaluate the effect of this compound on VMS in the OVX model.

Materials:

  • OVX rats or mice with established thermoregulatory dysfunction

  • This compound (dissolved in an appropriate vehicle)

  • Vehicle control

  • Gavage needles or other appropriate dosing equipment

Procedure:

  • Acclimate the OVX animals and obtain baseline TST recordings for a defined period (e.g., 24-48 hours).

  • Randomly assign animals to treatment groups (e.g., vehicle, different doses of this compound).

  • Administer this compound or vehicle orally (e.g., once daily) for the desired treatment duration (e.g., 1-4 weeks).

  • Continuously monitor TST throughout the treatment period.

  • At the end of the study, collect blood samples for pharmacokinetic analysis and to measure hormone levels (e.g., LH).

  • Analyze the TST data to determine the effect of this compound on the frequency and severity of temperature elevations.

  • Measure body weight changes throughout the study.

Signaling Pathways and Experimental Workflows

Elinzanetant_Mechanism_of_Action cluster_hypothalamus Hypothalamus cluster_periphery Periphery KNDy KNDy Neuron Thermo Thermoregulatory Center (e.g., MnPO) KNDy->Thermo Neurokinin B (NKB) Substance P Vessels Blood Vessels Thermo->Vessels Vasodilation Signal VMS Vasomotor Symptoms (Hot Flash) Vessels->VMS Increased Blood Flow Heat Dissipation This compound This compound This compound->KNDy Blocks NK-3R This compound->Thermo Blocks NK-1R & NK-3R This compound->Vessels Blocks NK-1R Estrogen Estrogen (Low in Menopause) Estrogen->KNDy Inhibitory Signal (Lost in Menopause) Experimental_Workflow Animal_Selection Select Female Rodents (Rats or Mice) Ovariectomy Perform Ovariectomy (OVX) Animal_Selection->Ovariectomy Recovery Allow 2-Week Recovery Period Ovariectomy->Recovery Baseline Baseline Tail Skin Temperature (TST) Measurement (24-48h) Recovery->Baseline Randomization Randomize into Treatment Groups Baseline->Randomization Treatment Administer this compound or Vehicle (Daily) Randomization->Treatment TST_Monitoring Continuous TST Monitoring Treatment->TST_Monitoring Data_Collection Endpoint Data Collection: - TST Analysis - Blood (LH, PK) - Body Weight TST_Monitoring->Data_Collection Analysis Statistical Analysis and Interpretation Data_Collection->Analysis KNDy_Signaling_Pathway cluster_kndy KNDy Neuron cluster_target Target Neurons Kisspeptin Kisspeptin GnRH_Neuron GnRH Neuron Kisspeptin->GnRH_Neuron Stimulates GnRH release NKB Neurokinin B (NKB) NKB->Kisspeptin + NKB->NKB Thermo_Neuron Thermoregulatory Neuron (e.g., in MnPO) NKB->Thermo_Neuron Activates Heat Dissipation Pathway Dynorphin Dynorphin Dynorphin->Kisspeptin - Dynorphin->NKB - Estrogen Estrogen Estrogen->Kisspeptin - Estrogen->NKB - This compound This compound This compound->NKB Blocks NK-3R This compound->Thermo_Neuron Blocks NK-3R

References

Application Notes & Protocols for Clinical Trials of Elinzanetant in Postmenopausal Women

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Elinzanetant is a non-hormonal, selective dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause.[1][2] During menopause, a decline in estrogen leads to the overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which disrupts the body's thermoregulation.[3][4] this compound works by blocking the signaling of neurokinin B (NKB) and substance P at the NK-3 and NK-1 receptors, respectively, thereby helping to restore normal thermoregulation.[2] This document provides detailed application notes and protocols for designing and conducting clinical trials to evaluate the efficacy and safety of this compound in postmenopausal women.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the hypothalamic KNDy neurons.

Elinzanetant_MoA cluster_pre Premenopausal State cluster_post Postmenopausal State Estrogen High Estrogen KNDy_pre KNDy Neuron (Normal Activity) Estrogen->KNDy_pre Inhibits Thermo_pre Thermoregulatory Center (Stable) KNDy_pre->Thermo_pre Normal Signaling Estrogen_low Low Estrogen KNDy_post KNDy Neuron (Hyperactive) Estrogen_low->KNDy_post Reduced Inhibition NKB NKB KNDy_post->NKB SP Substance P KNDy_post->SP NK3R NK-3 Receptor NKB->NK3R Binds NK1R NK-1 Receptor SP->NK1R Binds Thermo_post Thermoregulatory Center (Unstable) NK3R->Thermo_post Activates NK1R->Thermo_post Activates VMS Vasomotor Symptoms (Hot Flashes) Thermo_post->VMS This compound This compound This compound->NK3R Blocks This compound->NK1R Blocks

Caption: this compound's dual receptor antagonism in postmenopausal VMS.

Clinical Trial Design: Phase III Program (OASIS 1, 2 & 3)

The pivotal Phase III clinical development program for this compound, known as OASIS, consists of several studies designed to assess the efficacy and safety of a 120 mg once-daily oral dose. The core design of the OASIS 1 and 2 trials is a randomized, double-blind, placebo-controlled study. The OASIS 3 study follows a similar design but extends the treatment duration to evaluate long-term safety and efficacy.

1. Study Objectives

  • Primary Objective: To evaluate the efficacy of this compound 120 mg compared to placebo in reducing the frequency and severity of moderate to severe VMS.

  • Secondary Objectives:

    • To assess the onset of action of this compound.

    • To evaluate the effect of this compound on sleep disturbances.

    • To determine the impact of this compound on menopause-related quality of life.

    • To assess the long-term safety and tolerability of this compound.

2. Participant Population

The target population for these trials is postmenopausal women aged 40 to 65 years experiencing VMS.

Inclusion CriteriaExclusion Criteria
Postmenopausal women aged 40-65 years.History or presence of estrogen-dependent tumors.
Experiencing a minimum of seven moderate to severe hot flashes per day (for dose-finding studies like SWITCH-1) or seeking treatment for VMS (for broader studies like OASIS 3).Use of hormone replacement therapy within a specified washout period.
General good health as confirmed by medical history and physical examination.Use of medications known to significantly affect VMS.
Willingness to provide informed consent and comply with study procedures.Severe renal or hepatic impairment.
Normal Pap smear or clinically insignificant findings within the last 9 months.Known hypersensitivity to the study drug or its components.

3. Study Design and Treatment

The OASIS 1 and 2 trials were designed as 26-week studies, with an initial 12-week placebo-controlled phase followed by a 14-week active treatment phase where all participants receive this compound. The OASIS 3 study extended the treatment duration to 52 weeks to gather long-term data.

Study PhaseDurationTreatment Arm 1Treatment Arm 2
OASIS 1 & 2
Placebo-Controlled12 WeeksThis compound 120 mg once dailyPlacebo once daily
Active Treatment14 WeeksThis compound 120 mg once dailyThis compound 120 mg once daily
OASIS 3
Placebo-Controlled52 WeeksThis compound 120 mg once dailyPlacebo once daily

Experimental Workflow

The following diagram outlines the general workflow for a participant in an OASIS pivotal trial.

Clinical_Trial_Workflow Start Participant Recruitment Screening Screening & Informed Consent Start->Screening Baseline Baseline Data Collection (VMS Diary, MENQOL, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_E This compound 120mg Randomization->Treatment_E Arm 1 Treatment_P Placebo Randomization->Treatment_P Arm 2 FollowUp_E Follow-up Visits (Weeks 1, 4, 12, etc.) Treatment_E->FollowUp_E FollowUp_P Follow-up Visits (Weeks 1, 4, 12, etc.) Treatment_P->FollowUp_P Endpoint_12w 12-Week Primary Endpoint Assessment FollowUp_E->Endpoint_12w FollowUp_P->Endpoint_12w Crossover Placebo to this compound Crossover (for OASIS 1 & 2) Endpoint_12w->Crossover LongTerm_FollowUp Long-Term Follow-up (up to 52 weeks for OASIS 3) Endpoint_12w->LongTerm_FollowUp OASIS 3 Crossover->LongTerm_FollowUp Final_Assessment Final Efficacy & Safety Assessment LongTerm_FollowUp->Final_Assessment End Study Completion Final_Assessment->End

Caption: Participant workflow in a Phase III this compound clinical trial.

Protocols for Key Experiments and Assessments

1. Protocol for Assessment of Vasomotor Symptoms

  • Methodology: Daily electronic or paper hot flash diary.

  • Procedure:

    • Participants are trained on how to use the diary to record VMS events in real-time.

    • For each hot flash, the participant records the date, time of onset, and severity.

    • Severity is typically rated on a 3-point or 4-point scale (e.g., mild, moderate, severe).

    • A "hot flash score" can be calculated by multiplying the frequency by the average severity.

    • Data is collected daily throughout the screening, baseline, and treatment periods.

  • Data Analysis: The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

2. Protocol for Assessment of Menopause-Related Quality of Life

  • Methodology: Menopause-Specific Quality of Life (MENQOL) questionnaire.

  • Procedure:

    • The self-administered MENQOL questionnaire is provided to participants at baseline and specified follow-up visits.

    • The questionnaire consists of 29 items across four domains: vasomotor, psychosocial, physical, and sexual.

    • Participants rate how bothered they have been by each symptom over the past month on a scale from 0 (not bothered) to 6 (extremely bothered).

  • Data Analysis: The mean change from baseline in the MENQOL total score and individual domain scores is calculated to assess improvements in quality of life. A clinically meaningful improvement is often considered a deduction of at least 1 point.

3. Protocol for Assessment of Sleep Disturbances

  • Methodology: Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance - Short Form 8b or the Pittsburgh Sleep Quality Index (PSQI).

  • Procedure:

    • Participants complete the selected sleep questionnaire at baseline and at specified follow-up visits.

    • These questionnaires assess various aspects of sleep, including sleep quality, latency, duration, and disturbances.

  • Data Analysis: The mean change from baseline in the total score of the sleep assessment tool is analyzed to determine the effect of this compound on sleep.

4. Protocol for Safety and Tolerability Assessment

  • Methodology: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

  • Procedure:

    • Adverse events are recorded at each study visit, including their severity and relationship to the study drug.

    • Blood and urine samples are collected at specified intervals for standard hematology, clinical chemistry, and urinalysis.

    • Vital signs (blood pressure, heart rate, respiratory rate, and temperature) and ECGs are performed at baseline and regular follow-up visits.

    • Particular attention is given to monitoring for any signs of hepatotoxicity, given the experience with other NK receptor antagonists.

  • Data Analysis: The incidence and severity of AEs are summarized and compared between treatment groups. Changes in laboratory values, vital signs, and ECG parameters are also analyzed.

Summary of Quantitative Data from Clinical Trials

The following tables summarize key efficacy and safety data from the this compound clinical trial program.

Table 1: Efficacy of this compound in Reducing VMS Frequency (OASIS 1 & 2)

TimepointTreatment GroupMean Change from Baseline in VMS Frequency (95% CI)P-value vs. Placebo
Week 4
OASIS 1This compound 120 mg-3.3 (-4.5 to -2.1)< .001
PlaceboData not specified in source
OASIS 2This compound 120 mg-3.0 (-4.4 to -1.7)< .001
PlaceboData not specified in source
Week 12
OASIS 1This compound 120 mg-3.2 (-4.8 to -1.6)< .001
PlaceboData not specified in source
OASIS 2This compound 120 mg-3.2 (-4.6 to -1.9)< .001
PlaceboData not specified in source

Table 2: Efficacy of this compound in Reducing VMS Severity (OASIS 1 & 2)

TimepointTreatment GroupMean Change from Baseline in VMS Severity (95% CI)P-value vs. Placebo
Week 4
OASIS 1This compound 120 mg-0.3 (-0.4 to -0.2)< .001
PlaceboData not specified in source
OASIS 2This compound 120 mg-0.2 (-0.3 to -0.1)< .001
PlaceboData not specified in source
Week 12
OASIS 1This compound 120 mg-0.4 (-0.5 to -0.3)< .001
PlaceboData not specified in source
OASIS 2This compound 120 mg-0.3 (-0.4 to -0.1)< .001
PlaceboData not specified in source

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) - Pooled Analysis

Adverse EventThis compound 120 mg (n=516)Placebo (n=347)
Incidence Rate 50.2%47.0%
Exposure-Adjusted Incidence Rate (per 100 subject-years) 169.67187.61
Most Frequent TEAEs
COVID-19 Infection4.3%5.5%
Headache4.8%2.9%
SomnolenceMore common with this compoundLess common than this compound
FatigueMore common with this compoundLess common than this compound

The clinical trial program for this compound provides a robust framework for evaluating its efficacy and safety in treating vasomotor symptoms in postmenopausal women. The use of standardized protocols for assessing VMS, quality of life, and sleep disturbances ensures the collection of high-quality data. The positive results from the OASIS clinical trials demonstrate that this compound is an effective and well-tolerated non-hormonal treatment option that significantly reduces the frequency and severity of hot flashes, and improves sleep and overall quality of life for menopausal women.

References

Application Notes and Protocols for Preclinical Dosage Determination of Elinzanetant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist developed for the treatment of vasomotor symptoms associated with menopause.[1][2][3] The mechanism of action involves blocking the activity of NK-1 and NK-3 receptors in the central nervous system, which play a role in thermoregulation.[1][4] Preclinical research is fundamental to establishing a safe and effective starting dose for clinical trials. This document outlines key preclinical experiments and protocols for determining the dosage of this compound, focusing on receptor occupancy, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and in vivo efficacy studies.

Disclaimer: Specific preclinical quantitative data for this compound is not publicly available. The data presented in the following tables are representative examples derived from studies of similar dual NK-1/NK-3 receptor antagonists and are intended for illustrative purposes to guide experimental design.

Signaling Pathway of this compound

During menopause, declining estrogen levels lead to the hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. This hyperactivity disrupts the thermoregulatory center, leading to vasomotor symptoms like hot flashes. This compound, by antagonizing both NK-1 and NK-3 receptors, helps to restore the normal functioning of these neurons.

Elinzanetant_Signaling_Pathway cluster_hypothalamus Hypothalamus KNDy KNDy Neurons NKB Neurokinin B (NKB) KNDy->NKB releases SP Substance P (SP) KNDy->SP releases Thermo Thermoregulatory Center VMS Vasomotor Symptoms (Hot Flashes) Thermo->VMS dysregulation leads to NK3R NK-3 Receptor NKB->NK3R NK1R NK-1 Receptor SP->NK1R NK3R->Thermo activates NK1R->Thermo activates This compound This compound This compound->NK3R antagonizes This compound->NK1R antagonizes Estrogen Decreased Estrogen Estrogen->KNDy leads to hyperactivity of

Caption: Signaling pathway of this compound in the hypothalamus.

Preclinical Dosage Determination Workflow

A logical workflow is crucial for efficient dosage determination. This involves a tiered approach, starting with in vitro characterization and moving towards in vivo efficacy and safety studies.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK and Target Engagement cluster_2 Phase 3: In Vivo Efficacy and Safety cluster_3 Phase 4: Dose Selection a Receptor Binding Assays (Ki for NK-1 and NK-3) b Functional Antagonist Assays (IC50) a->b c Pharmacokinetic Studies (Rodents, Non-rodents) b->c d Receptor Occupancy Studies (Brain Penetration) c->d e Dose-Response Efficacy Models (e.g., Ovariectomized Rat) d->e f Preliminary Toxicology (Dose Range Finding) e->f g PK/PD Modeling f->g h Allometric Scaling to Estimate Human Dose g->h

Caption: Experimental workflow for preclinical dosage determination.

Key Experiments and Protocols

Receptor Binding and Functional Assays (In Vitro)

Objective: To determine the affinity (Ki) and functional potency (IC50) of this compound for NK-1 and NK-3 receptors.

Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human NK-1 or NK-3 receptors.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Radioligand Binding Assay (Affinity - Ki):

    • Incubate cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-Substance P for NK-1, [³H]-Senktide for NK-3) and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by filtration.

    • Measure radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Functional Assay (Potency - IC50):

    • Load receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with an NK-1 or NK-3 receptor agonist (e.g., Substance P or Senktide) in the presence of varying concentrations of this compound.

    • Measure the change in intracellular calcium concentration using a fluorometer.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

ParameterNK-1 ReceptorNK-3 Receptor
Binding Affinity (Ki, nM) 0.5 - 2.05.0 - 15.0
Functional Potency (IC50, nM) 1.0 - 5.010.0 - 30.0
Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical species.

Protocol:

  • Animal Models: Use at least two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

  • Dose Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Analysis: Separate plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

Data Presentation:

ParameterRat (10 mg/kg PO)Dog (5 mg/kg PO)
Cmax (ng/mL) 800 - 1200500 - 800
Tmax (h) 1.0 - 2.01.5 - 2.5
AUC (ng*h/mL) 4000 - 60003000 - 5000
Half-life (t½, h) 6 - 98 - 12
Bioavailability (%) 30 - 5040 - 60
Receptor Occupancy (RO) Studies (In Vivo)

Objective: To determine the relationship between this compound dose, plasma concentration, and the extent of NK-1 and NK-3 receptor binding in the brain.

Protocol:

  • Animal Model: Use a rodent species with well-characterized NK-1 and NK-3 receptor distribution (e.g., rat or gerbil).

  • Dose Groups: Administer vehicle and a range of this compound doses.

  • Tracer Administration: At the expected Tmax of this compound, administer a radiolabeled or non-radiolabeled tracer that binds to NK-1 or NK-3 receptors.

  • Brain Tissue Collection: Euthanize animals at a time point that allows for optimal tracer binding and collect the brain.

  • Ex Vivo Autoradiography or LC-MS/MS Analysis:

    • For radiolabeled tracers, section the brain and expose to a phosphor screen to visualize and quantify tracer binding.

    • For non-radiolabeled tracers, dissect brain regions of interest (e.g., hypothalamus, striatum) and quantify tracer concentration using LC-MS/MS.

  • Data Analysis: Calculate the percentage of receptor occupancy for each dose group compared to the vehicle-treated group.

Data Presentation:

Dose (mg/kg, PO)Plasma Conc. (ng/mL)NK-1 RO (%)NK-3 RO (%)
150 - 10020 - 3010 - 20
3150 - 25050 - 6540 - 55
10800 - 1200> 90> 85
30> 2000> 95> 90
In Vivo Efficacy Studies

Objective: To evaluate the dose-dependent efficacy of this compound in a relevant animal model of menopausal vasomotor symptoms.

Protocol:

  • Animal Model: Use ovariectomized (OVX) rats, a standard model for inducing menopausal-like thermoregulatory dysfunction.

  • Dose Groups: Administer vehicle and a range of this compound doses daily for a specified period (e.g., 7-14 days).

  • Efficacy Endpoint - Tail Skin Temperature:

    • Implant a temperature probe at the base of the tail to continuously monitor tail skin temperature, an indicator of peripheral vasodilation (a key component of hot flashes).

    • Measure the frequency and magnitude of transient increases in tail skin temperature.

  • Data Analysis: Compare the reduction in the frequency and magnitude of tail skin temperature elevations in this compound-treated groups versus the vehicle-treated group.

Data Presentation:

Dose (mg/kg/day, PO)Reduction in Frequency of Temperature Spikes (%)
115 - 25
340 - 60
1070 - 85
3075 - 90

PK/PD Modeling and Dose Projection

The relationship between drug exposure (pharmacokinetics) and the pharmacological effect (pharmacodynamics) is crucial for selecting a therapeutic dose.

PKPD_Relationship PK Pharmacokinetics (Dose vs. Plasma Concentration) RO Receptor Occupancy (Plasma Concentration vs. %RO) PK->RO Efficacy Efficacy (%RO vs. Therapeutic Effect) RO->Efficacy Dose Optimal Preclinical Dose Efficacy->Dose

Caption: Logical relationship for PK/PD modeling.

By integrating the data from the pharmacokinetic, receptor occupancy, and efficacy studies, a PK/PD model can be constructed. This model helps to:

  • Establish the target receptor occupancy required for a desired level of efficacy.

  • Determine the dose of this compound needed to achieve and maintain this target receptor occupancy.

  • Inform the selection of doses for first-in-human clinical trials through allometric scaling.

Conclusion

The preclinical dosage determination for this compound is a multi-faceted process that integrates in vitro characterization with in vivo pharmacokinetic, receptor occupancy, and efficacy studies. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to systematically evaluate and select a safe and effective dose for further development. A thorough understanding of the dose-exposure-response relationship in preclinical models is paramount for the successful translation of this compound to the clinic.

References

Application Notes and Protocols for Assessing Elinzanetant's Impact on Sleep Disturbances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a novel, orally administered, non-hormonal dual neurokinin-1 and neurokinin-3 (NK-1,3) receptor antagonist.[1][2] It is under development for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause.[3][4] Clinical studies have demonstrated that this compound not only reduces the frequency and severity of VMS but also improves sleep disturbances in menopausal women.[4] Notably, a significant portion of this sleep improvement appears to be independent of VMS relief, suggesting a direct effect on sleep regulation pathways.

These application notes provide detailed protocols for assessing the impact of this compound on sleep disturbances, drawing from methodologies employed in clinical trials. The protocols cover objective and subjective measures of sleep, including polysomnography (PSG), actigraphy, and validated sleep questionnaires.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by antagonizing both the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. In the context of menopause-related VMS and sleep disturbances, the decline in estrogen leads to hypertrophy and hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus. This dysregulation is a key factor in the manifestation of hot flashes and associated sleep disruptions. This compound's dual antagonism is thought to restore balance to this neuronal activity. The NK-3 receptor antagonism primarily targets the thermoregulatory dysfunction responsible for VMS, while the NK-1 receptor antagonism may contribute to the observed improvements in sleep and mood.

Elinzanetant_Mechanism_of_Action cluster_hypothalamus Hypothalamus cluster_symptoms Symptoms KNDy KNDy Neurons Thermoregulatory_Center Thermoregulatory Center KNDy->Thermoregulatory_Center NKB Sleep_Wake_Centers Sleep-Wake Centers KNDy->Sleep_Wake_Centers Substance P VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->VMS Sleep_Disturbances Sleep Disturbances Sleep_Wake_Centers->Sleep_Disturbances This compound This compound This compound->KNDy This compound->Sleep_Wake_Centers Antagonizes NK-1 Receptor

Figure 1: this compound's dual antagonist mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials assessing this compound's impact on sleep disturbances.

Table 1: Efficacy of this compound on Sleep and Vasomotor Symptoms (Phase 2b SWITCH-1 Trial)

Outcome MeasureThis compound 120 mgThis compound 160 mgPlacebo
Change in VMS Frequency (at week 4) -3.93 (p<0.001)-2.63 (p=0.01)-
Change in VMS Frequency (at week 12) -2.95 (p=0.01)-1.78 (p=0.13)-
Reduction in Nighttime Awakenings Significant at weeks 1, 2, 4, 8Not significant-
Improvement in Quality of Life (at week 4) -3.41 (p<0.001)-3.28 (p<0.001)-
Improvement in Quality of Life (at week 12) -4.27 (p<0.001)-4.85 (p<0.001)-

VMS: Vasomotor Symptoms. Data presented as difference in least squares means versus placebo.

Table 2: Pooled Analysis of this compound's Effect on Sleep (OASIS-1, OASIS-2, OASIS-3, and NIRVANA Trials)

Outcome MeasureThis compound 120 mgPlacebo
Reduction in PROMIS Sleep Disturbance T-score -4.92 points-
Direct Effect on Sleep (independent of VMS) 54.3% of total improvement-

PROMIS: Patient-Reported Outcomes Measurement Information System.

Experimental Protocols

Objective Assessment of Sleep: Polysomnography (PSG)

Polysomnography is the gold standard for detailed sleep assessment, providing comprehensive data on sleep architecture and physiology.

Objective: To objectively measure changes in sleep patterns, including sleep onset, maintenance, and stages, following treatment with this compound compared to placebo.

Methodology:

  • Participant Screening: Participants undergo a screening period of up to 6 weeks, which includes at least two nights of PSG to establish baseline sleep patterns. Inclusion criteria often specify a minimum Wake After Sleep Onset (WASO) of 30 minutes.

  • Instrumentation: Standard PSG recordings include:

    • Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

    • Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.

    • Electromyogram (EMG): To measure muscle activity, typically from the chin and legs.

    • Electrocardiogram (ECG): To monitor heart rate and rhythm.

    • Respiratory Monitoring: Including airflow, respiratory effort, and pulse oximetry to assess for sleep-disordered breathing.

    • Body Position Sensor: To record sleep position.

  • Procedure:

    • Participants are admitted to a sleep laboratory in the evening.

    • Sensors are attached by a trained technologist.

    • The recording is conducted overnight in a quiet, dark room.

    • A technologist monitors the recording in real-time from an adjacent room.

  • Data Analysis: Key PSG parameters to be analyzed include:

    • Total Sleep Time (TST): The total amount of time spent asleep.

    • Sleep Efficiency (SE): The percentage of time in bed that is spent asleep.

    • Sleep Onset Latency (SOL): The time it takes to fall asleep.

    • Wake After Sleep Onset (WASO): The amount of time spent awake after initially falling asleep.

    • Sleep Architecture: The percentage of time spent in each sleep stage (N1, N2, N3, and REM).

  • Assessment Schedule: PSG is typically performed at baseline and at specified follow-up points during the treatment period (e.g., Week 4 and Week 12).

PSG_Workflow Screening Participant Screening (up to 6 weeks) Baseline_PSG Baseline Polysomnography (2 nights) Screening->Baseline_PSG Randomization Randomization Baseline_PSG->Randomization Treatment Treatment Period (this compound or Placebo) 12 weeks Randomization->Treatment FollowUp_PSG_4 Follow-up PSG (Week 4) Treatment->FollowUp_PSG_4 FollowUp_PSG_12 Follow-up PSG (Week 12) Treatment->FollowUp_PSG_12 Data_Analysis Data Analysis (TST, SE, SOL, WASO, etc.) FollowUp_PSG_4->Data_Analysis FollowUp_PSG_12->Data_Analysis

Figure 2: Experimental workflow for Polysomnography (PSG) assessment.
Ambulatory Assessment of Sleep: Actigraphy

Actigraphy provides an objective, non-invasive method for assessing sleep-wake patterns over extended periods in a participant's natural environment.

Objective: To evaluate the impact of this compound on sleep parameters such as total sleep time, sleep efficiency, and wake after sleep onset in a real-world setting.

Methodology:

  • Device: A wrist-worn actigraphy device, which contains an accelerometer to detect movement, is used.

  • Placement: The device is typically worn on the non-dominant wrist for 24 hours a day for a specified duration (e.g., 7-14 days).

  • Data Collection: The device continuously records activity levels, which are then used to estimate sleep and wake periods.

  • Sleep Diary: Participants are often asked to maintain a concurrent sleep diary to record bedtimes, wake times, and any device removals. This information is used to aid in the analysis of the actigraphy data.

  • Data Analysis: Validated algorithms are used to score the actigraphy data and derive key sleep parameters, including:

    • Total Sleep Time (TST)

    • Sleep Efficiency (SE)

    • Sleep Onset Latency (SOL)

    • Wake After Sleep Onset (WASO)

    • Number of Awakenings

Subjective Assessment of Sleep: Validated Questionnaires

Patient-reported outcomes are crucial for understanding the participant's perception of their sleep quality and the impact of treatment on their daily functioning.

Objective: To subjectively assess changes in sleep quality, sleep disturbance, and insomnia severity with this compound treatment.

Commonly Used Questionnaires:

  • Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire that assesses sleep quality and disturbances over a one-month period. It consists of 19 items that generate seven component scores and a global score.

  • Insomnia Severity Index (ISI): A brief, 7-item self-report questionnaire that assesses the nature, severity, and impact of insomnia. Scores are summed to provide a total score ranging from 0 to 28.

  • PROMIS Sleep Disturbance Short Form 8b: A patient-reported outcome measure that assesses sleep disturbance.

Protocol:

  • Administration: These questionnaires are typically administered at baseline and at regular intervals throughout the study (e.g., weekly or at each study visit).

  • Instructions: Participants are provided with clear instructions on how to complete the questionnaires, referring to a specific timeframe (e.g., "over the past week" or "over the past month").

  • Scoring: Each questionnaire is scored according to its specific guidelines to yield a total score and, in some cases, subscale scores.

  • Analysis: Changes in scores from baseline to follow-up are compared between the this compound and placebo groups.

Subjective_Assessment_Workflow Baseline Baseline Assessment (PSQI, ISI, PROMIS) Randomization Randomization Baseline->Randomization Treatment Treatment Period (this compound or Placebo) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Weekly, Monthly) Treatment->FollowUp Data_Analysis Analysis of Score Changes FollowUp->Data_Analysis

Figure 3: Workflow for subjective sleep assessment using questionnaires.

Conclusion

A comprehensive assessment of this compound's impact on sleep disturbances requires a multi-faceted approach that combines objective and subjective measures. Polysomnography provides detailed insights into sleep architecture, while actigraphy offers a valuable perspective on sleep-wake patterns in the participant's natural environment. Validated sleep questionnaires are essential for capturing the patient's subjective experience of sleep quality and the clinical significance of any observed changes. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to effectively evaluate the therapeutic potential of this compound in alleviating sleep disturbances.

References

Application Notes and Protocols for Elinzanetant in Neuroendocrine Function Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a non-hormonal, orally administered, dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1][2][3][4] It has emerged as a significant investigational compound for studying neuroendocrine function, particularly in the context of menopause-related vasomotor symptoms (VMS), commonly known as hot flashes.[5] The mechanism of this compound is rooted in its ability to modulate the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which become hyperactive due to declining estrogen levels during menopause. This hyperactivity disrupts thermoregulation, leading to VMS. By blocking NK-1 and NK-3 receptors, this compound helps to restore normal activity in these thermoregulatory pathways.

These application notes provide a comprehensive overview of the use of this compound as a tool to investigate neuroendocrine signaling pathways and to assess its therapeutic potential. The following sections detail its mechanism of action, summarize key quantitative data from clinical trials, and provide detailed protocols for its application in research settings.

Mechanism of Action in Neuroendocrine Regulation

This compound's primary application in neuroendocrine research stems from its targeted action on the KNDy neurons in the arcuate nucleus of the hypothalamus. These neurons are crucial for the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn regulates the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland.

Key aspects of its mechanism include:

  • Dual Receptor Antagonism: this compound blocks both NK-1 and NK-3 receptors. The NK-3 receptor is the primary target for Neurokinin B (NKB), a neuropeptide that plays a critical role in the auto-regulation of KNDy neurons. The NK-1 receptor's ligand, Substance P, is also implicated in thermoregulation and sleep disturbances.

  • Modulation of KNDy Neurons: In menopausal women, the decline in estrogen leads to hypertrophy and hyperactivity of KNDy neurons. This compound's antagonism of NK-1 and NK-3 receptors on these neurons helps to normalize their firing rate.

  • Reduction of Vasomotor Symptoms: By stabilizing the thermoregulatory center, this compound effectively reduces the frequency and severity of VMS.

  • Impact on LH Pulsatility: Studies with NK-3 receptor antagonists have shown a reduction in LH pulse frequency, providing a potential biomarker for the pharmacodynamic effects of these drugs.

Signaling Pathway and Experimental Workflow Diagrams

Elinzanetant_Mechanism_of_Action cluster_Hypothalamus Hypothalamus KNDy_Neuron KNDy Neuron GnRH_Neuron GnRH Neuron KNDy_Neuron->GnRH_Neuron Modulates Sleep Sleep Disturbances KNDy_Neuron->Sleep Hyperactivity contributes to VMS Vasomotor Symptoms (Hot Flashes) GnRH_Neuron->VMS Dysregulation leads to Estrogen Decreased Estrogen (Menopause) Estrogen->KNDy_Neuron Leads to Hyperactivity This compound This compound This compound->KNDy_Neuron Blocks NK-1/NK-3 Receptors (Inhibits Hyperactivity)

Caption: Mechanism of this compound on KNDy neurons to alleviate menopausal symptoms.

Clinical_Trial_Workflow Screening Screening & Enrollment (Postmenopausal women with moderate/severe VMS) Randomization Randomization Screening->Randomization Treatment Treatment Arm: This compound (e.g., 120 mg/day) Randomization->Treatment Placebo Control Arm: Placebo Randomization->Placebo FollowUp Follow-up Period (e.g., 12, 26, or 52 weeks) Treatment->FollowUp Placebo->FollowUp Endpoints Primary & Secondary Endpoint Assessment: - VMS Frequency & Severity - Sleep Quality (e.g., PSQI) - Quality of Life (e.g., MenQol) FollowUp->Endpoints

References

Application Notes and Protocols for Evaluating the Long-Term Safety of Elinzanetant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant is a non-hormonal, selective, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist.[1] It is indicated for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[2] By blocking NK-1 and NK-3 receptors, this compound is thought to normalize neuronal activity involved in thermoregulation and sleep.[2] This document provides detailed application notes and protocols for evaluating the long-term safety of this compound, drawing from established regulatory guidelines and available clinical trial data.

Mechanism of Action

During menopause, declining estrogen levels lead to hyperactivation of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, disrupting thermoregulation and causing VMS.[1] this compound acts as an antagonist at both the NK-1 and NK-3 receptors, which are involved in these thermoregulatory pathways.[3] The antagonism of the NK-3 receptor is central to mitigating hot flashes, while the additional NK-1 receptor antagonism may contribute to reducing vasodilation and heat-sensing neuro-activity.

cluster_0 Hypothalamus Estrogen Decline Estrogen Decline KNDy Neuron Hyperactivation KNDy Neuron Hyperactivation Estrogen Decline->KNDy Neuron Hyperactivation Leads to NK-1/NK-3 Receptor Activation NK-1/NK-3 Receptor Activation KNDy Neuron Hyperactivation->NK-1/NK-3 Receptor Activation Causes Thermoregulatory Dysfunction Thermoregulatory Dysfunction NK-1/NK-3 Receptor Activation->Thermoregulatory Dysfunction Results in Vasomotor Symptoms (Hot Flashes) Vasomotor Symptoms (Hot Flashes) Thermoregulatory Dysfunction->Vasomotor Symptoms (Hot Flashes) This compound This compound This compound->NK-1/NK-3 Receptor Activation Blocks

Figure 1: this compound's Mechanism of Action.

Preclinical Long-Term Safety Evaluation

A comprehensive preclinical safety program is essential to characterize the long-term toxicological profile of this compound before and during clinical development. These studies are conducted in accordance with Good Laboratory Practice (GLP) regulations.

Chronic Toxicity Studies

Objective: To characterize the toxicity profile of this compound following prolonged and repeated exposure in two mammalian species (one rodent, one non-rodent).

Experimental Protocol:

  • Test Species: Rat (rodent) and Beagle dog (non-rodent).

  • Group Size: At least 20 males and 20 females per group for rodents; a minimum of 4 males and 4 females per group for non-rodents.

  • Dose Levels: A control group and at least three dose levels of this compound administered orally once daily. Dose selection should be based on results from shorter-term toxicity studies.

  • Duration: 6 months for rodents and 9 months for non-rodents.

  • Parameters Monitored:

    • Clinical Observations: Daily for signs of toxicity.

    • Body Weight and Food Consumption: Weekly for the first 13 weeks, then monthly.

    • Ophthalmology: Prior to initiation and at termination.

    • Hematology, Clinical Chemistry, and Urinalysis: At baseline, 3, 6, and 9 months (for non-rodents).

    • Electrocardiography (ECG): In non-rodents at baseline and multiple time points throughout the study.

    • Toxicokinetics: To determine systemic exposure.

  • Terminal Procedures:

    • Gross necropsy.

    • Organ weights.

    • Histopathological examination of a comprehensive list of tissues.

Dose\nSelection Dose Selection Animal\nDosing Animal Dosing Dose\nSelection->Animal\nDosing In-life\nMonitoring In-life Monitoring Animal\nDosing->In-life\nMonitoring Terminal\nProcedures Terminal Procedures In-life\nMonitoring->Terminal\nProcedures Data\nAnalysis Data Analysis Terminal\nProcedures->Data\nAnalysis

Figure 2: Chronic Toxicity Study Workflow.
Carcinogenicity Studies

Objective: To assess the tumorigenic potential of this compound in rodents.

Experimental Protocol:

  • Test Species: Typically mouse and rat.

  • Group Size: At least 50 animals per sex per group.

  • Dose Levels: A control group and three dose levels administered in the diet or by gavage for the lifetime of the animals (24 months for rats, 18-24 months for mice).

  • Parameters Monitored:

    • Clinical observations and palpation for masses twice daily.

    • Body weight and food consumption weekly for the first 13 weeks, then monthly.

    • Hematology at 12, 18, and 24 months.

  • Terminal Procedures:

    • Complete gross necropsy.

    • Histopathological examination of all tissues from all animals.

Genotoxicity Studies

Objective: To assess the potential of this compound to induce genetic mutations and/or chromosomal damage.

Experimental Protocol: A standard battery of tests is conducted:

  • Ames Test: A test for gene mutation in bacteria (e.g., Salmonella typhimurium and Escherichia coli).

  • In vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes).

  • In vivo Mammalian Erythrocyte Micronucleus Test: To assess chromosomal damage in a whole animal system (e.g., mouse bone marrow).

Reproductive and Developmental Toxicity Studies

Objective: To evaluate the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol:

  • Fertility and Early Embryonic Development: Dosing in male and female rats prior to and during mating and for females, through implantation.

  • Embryo-Fetal Development: Dosing of pregnant rats and rabbits during the period of organogenesis.

  • Pre- and Postnatal Development: Dosing of pregnant rats from implantation through lactation.

Clinical Long-Term Safety Evaluation

The long-term safety of this compound in humans has been primarily evaluated in the OASIS clinical trial program, with studies lasting up to 52 weeks.

Clinical Trial Design and Safety Monitoring

Objective: To evaluate the safety and tolerability of this compound 120 mg administered orally once daily over 52 weeks in postmenopausal women with moderate to severe VMS.

Experimental Protocol (based on OASIS 1, 2, and 3 trials):

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

  • Patient Population: Postmenopausal women aged 40 to 65 years with moderate to severe VMS.

  • Treatment: this compound 120 mg once daily or placebo. In some studies, the placebo group switched to this compound after an initial period.

  • Safety Assessments:

    • Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: Continuously throughout the study.

    • Physical Examinations: At screening and scheduled study visits.

    • Vital Signs: At each study visit.

    • 12-Lead Electrocardiograms (ECGs): At screening and specified intervals to monitor for cardiac effects, including QT interval prolongation.

    • Clinical Laboratory Tests: Hematology, clinical chemistry (including liver function tests), and urinalysis at baseline and regular intervals.

    • Suicidality Assessment: Using a standardized scale such as the Columbia-Suicide Severity Rating Scale (C-SSRS).

    • Endometrial Biopsy: At baseline and end of study to assess for endometrial hyperplasia or malignancy.

    • Bone Mineral Density: Assessed at baseline and end of study.

cluster_0 Screening cluster_1 Treatment Period (up to 52 weeks) cluster_2 End of Study Informed Consent Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Drug Administration Drug Administration Randomization->Drug Administration Ongoing Safety Monitoring Ongoing Safety Monitoring Drug Administration->Ongoing Safety Monitoring Final Assessments Final Assessments Ongoing Safety Monitoring->Final Assessments Follow-up Follow-up Final Assessments->Follow-up

References

Elinzanetant Administration in Experimental Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elinzanetant (formerly known as NT-814 and GSK1144814) is a non-hormonal, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist. It is under late-stage clinical development for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The mechanism of action involves modulating the activity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, which become hyperactive with the decline of estrogen and disrupt thermoregulation. In all human clinical trials, this compound has been administered orally. This document provides a summary of available information and generalized protocols for the oral administration of this compound in experimental animal models, based on the limited publicly available preclinical data and general pharmacology practices.

Data Presentation

While specific preclinical pharmacokinetic data for this compound remains largely proprietary ("data on file"), the following table summarizes the reported pharmacokinetic parameters in humans for comparative purposes. This highlights the typical data points that researchers should aim to collect in their own experimental models.

Table 1: Human Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterValueReference
Bioavailability 36.7%[1]
Time to Peak (Tmax) ~1.5 hours[2][3]
Elimination Half-life (t½) Approximately 15 hours[2]
Clearance (CL/F) 7.26 L/h[1]
Volume of Distribution (Vd/F) Central: 23.7 L, Peripheral: 168 L

Note: This data is from human studies and should be used as a reference for designing and interpreting preclinical experiments.

Experimental Protocols

The oral route is the established method of administration for this compound in clinical settings and is the most relevant for preclinical studies aiming to model human usage. The following protocols are generalized for common experimental models.

General Preparation of Oral Formulation (Suspension)

For preclinical oral dosing, this compound would typically be formulated as a suspension, given its likely low aqueous solubility.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Vehicle (e.g., 0.5% w/v methylcellulose in purified water, or a commercially available vehicle like Ora-Plus®)

  • Mortar and pestle or homogenizer

  • Graduated cylinder and/or calibrated pipettes

  • Stir plate and magnetic stir bar

  • Balance

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.

  • Weigh the appropriate amount of this compound powder.

  • If using a mortar and pestle, triturate the this compound powder to a fine consistency.

  • Gradually add a small amount of the vehicle to the powder to form a smooth paste. This process, known as levigation, helps to ensure a uniform suspension.

  • Slowly add the remaining vehicle while continuously stirring or mixing.

  • If using a homogenizer, combine the powder and a portion of the vehicle and homogenize until a uniform suspension is achieved. Then, add the remaining vehicle and mix thoroughly.

  • For ongoing studies, the suspension should be stored under appropriate conditions (e.g., refrigerated and protected from light) and resuspended thoroughly before each administration. Stability of the formulation should be determined.

Administration Protocols for Key Experimental Models

Rodent Models (Rats, Mice)

Oral gavage is the most common and precise method for oral administration in rodents.

Materials:

  • Prepared this compound suspension

  • Appropriate gauge gavage needle (e.g., 18-20 gauge for rats, 20-22 gauge for mice) with a ball tip

  • Syringe (e.g., 1-3 mL)

  • Animal scale

Protocol:

  • Weigh the animal to determine the correct volume of the formulation to administer based on its body weight and the target dose (in mg/kg).

  • Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently extend the head and neck. For mice, scruffing the neck is a common restraint method.

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury. Mark this length on the needle if necessary.

  • Fill the syringe with the calculated volume of the this compound suspension and attach the gavage needle.

  • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the correct position, slowly administer the suspension.

  • Carefully withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress or adverse effects post-administration.

Dose Considerations: While specific preclinical doses are not publicly available, human clinical trials have investigated doses ranging from 40 mg to 160 mg once daily. Allometric scaling from human doses can be used as a starting point for dose-range finding studies in rodents.

Non-Human Primate (NHP) Models (e.g., Cynomolgus or Rhesus Macaques)

Oral administration in NHPs can be achieved through voluntary ingestion or via oral gavage.

Protocol (Oral Gavage):

  • The NHP should be appropriately sedated or trained for the procedure to minimize stress and ensure safety for both the animal and the handler.

  • Weigh the animal to calculate the required dose volume.

  • A flexible gastric tube is typically used for oral gavage in NHPs. The length of the tube should be pre-measured to ensure it reaches the stomach.

  • Gently open the animal's mouth and pass the lubricated tube over the tongue and down the esophagus.

  • Confirm the correct placement of the tube in the stomach before administering the formulation.

  • Slowly administer the this compound suspension.

  • After administration, the tube is gently removed.

  • The animal should be closely monitored during recovery from sedation.

Protocol (Voluntary Ingestion):

  • The this compound formulation can be mixed with a palatable food item, such as fruit, yogurt, or a specialized treat.

  • Ensure the entire dose is consumed by the animal. This method may be less precise than gavage but can be suitable for long-term studies to reduce stress.

Mandatory Visualizations

Signaling Pathway of this compound

Elinzanetant_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_drugs KNDy_Neuron KNDy Neuron Thermoregulatory_Center Thermoregulatory Center KNDy_Neuron->Thermoregulatory_Center Hyperactivation (in Menopause) Vasomotor_Symptoms Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->Vasomotor_Symptoms Leads to This compound This compound NK1R NK-1 Receptor This compound->NK1R Antagonizes NK3R NK-3 Receptor This compound->NK3R Antagonizes

Caption: this compound antagonizes NK-1 and NK-3 receptors on KNDy neurons.

Experimental Workflow for Oral Administration in Rodents

Rodent_Oral_Administration_Workflow start Start formulation Prepare this compound Suspension start->formulation weigh_animal Weigh Animal formulation->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose restrain_animal Gently Restrain Animal calculate_dose->restrain_animal gavage Administer via Oral Gavage restrain_animal->gavage monitor Monitor Animal gavage->monitor end End monitor->end

Caption: Workflow for oral gavage administration of this compound in rodents.

References

Troubleshooting & Optimization

Overcoming Elinzanetant solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with Elinzanetant in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

A1: this compound is a white to off-white or yellowish solid. It is classified as practically insoluble in water, especially under neutral pH conditions. However, its solubility slightly increases under acidic conditions.[1][2] For experimental use, it is typically dissolved in organic solvents first.

Q2: What is the recommended starting solvent for preparing an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for this compound, with a solubility of at least 100 mg/mL.[3][4] Ethanol is another viable option, with a reported solubility of at least 10 mg/ml.[5] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed water can significantly impact the solubility of hydrophobic compounds.

Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to prevent this:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally well below 1%.

  • Use Rapid Dilution: Pre-warm your aqueous buffer (e.g., to 37°C) and add the DMSO stock dropwise while vortexing or stirring vigorously. This rapid mixing helps to avoid localized high concentrations that promote precipitation.

  • Employ a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one. For example, formulations containing DMSO, PEG300, and Tween-80 have been used.

  • Utilize Solubilizing Excipients: Surfactants (like Tween-80) or cyclodextrins can be included in the final buffer to form micelles or inclusion complexes that help keep the compound in solution.

Q4: Can I use pH adjustment to improve this compound's solubility in my buffer?

A4: Yes, this can be an effective strategy. This compound is slightly more soluble under acidic conditions. If your experimental system can tolerate it, lowering the pH of your buffer may improve solubility. However, it is essential to determine the optimal pH range and ensure it does not affect your experimental outcomes.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems.

Problem Potential Cause Recommended Solution
Undissolved particles in stock solution The concentration is too high for the solvent, or insufficient energy was used for dissolution.- Try further vortexing or gentle warming (e.g., 37°C water bath for 5-10 minutes). - Sonication can also be used to aid dissolution. - If particles persist, prepare a new, more dilute stock solution.
Precipitation immediately upon dilution into aqueous buffer The compound is supersaturated in the final buffer. This is a very common issue with poorly soluble drugs.- Decrease the final concentration of this compound. - Add the DMSO stock to the pre-warmed, vortexing buffer as described in FAQ Q3. - Prepare an intermediate dilution in a co-solvent mixture before the final dilution into the aqueous buffer.
Solution becomes cloudy or precipitates over time The compound is not thermodynamically stable in the aqueous environment and is slowly coming out of solution.- This indicates that a supersaturated solution was formed. - Consider incorporating solubility-enhancing excipients like surfactants (e.g., Tween-80, Polysorbate 80) or cyclodextrins into your final buffer to create a more stable formulation. - Prepare the final working solution immediately before use.
Inconsistent experimental results Poor solubility is leading to variable effective concentrations of the compound.- Visually inspect all solutions for any signs of precipitation or turbidity before each experiment. - Follow a strict, validated protocol for solution preparation to ensure consistency. - Consider filtering the final working solution through a 0.22 µm filter if appropriate for your assay, but be aware this may remove precipitated compound and lower the effective concentration.

Quantitative Data Summary

While extensive public data on this compound's solubility in various experimental buffers is limited, the following table summarizes known solubility data and formulation components.

Solvent/System Solubility/Concentration Notes
WaterPractically InsolubleSolubility increases slightly under acidic conditions.
DMSO≥ 100 mg/mLUltrasonic assistance may be needed. Use fresh, anhydrous DMSO.
Ethanol≥ 10 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common formulation for in vivo studies.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLAn alternative lipid-based formulation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 668.66 g/mol )

    • High-purity, sterile, anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile tube. For 1 mL of a 10 mM stock, this would be 6.69 mg.

    • Add the appropriate volume of anhydrous DMSO to achieve the final concentration of 10 mM.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If needed, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be applied if a bath sonicator is available.

    • Visually inspect the solution to confirm that all solid has dissolved and the solution is clear.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (Anti-Precipitation Method)

  • Materials:

    • Prepared this compound DMSO stock solution (from Protocol 1)

    • Sterile aqueous buffer or cell culture medium

  • Procedure:

    • Pre-warm the required volume of the aqueous buffer to your experimental temperature (e.g., 37°C).

    • While vigorously vortexing or rapidly stirring the pre-warmed buffer, add the required volume of the this compound DMSO stock solution drop-by-drop. This ensures rapid dispersal.

    • Continue mixing for an additional 30-60 seconds after adding the stock.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness.

    • Use the final solution immediately in your experiment.

    • Crucial: Always prepare a vehicle control using the same final concentration of DMSO in the aqueous buffer to account for any solvent effects.

Visual Guides

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve check_stock Visually Inspect for Clarity dissolve->check_stock check_stock->dissolve Particles Remain store Aliquot and Store at -20°C / -80°C check_stock->store Clear add_stock Add Stock Dropwise store->add_stock warm_buffer Pre-warm Aqueous Buffer vortex_buffer Vortex/Stir Buffer Vigorously warm_buffer->vortex_buffer vortex_buffer->add_stock mix Continue Mixing add_stock->mix check_final Visually Inspect for Clarity mix->check_final use Use Immediately check_final->use Clear troubleshoot Go to Troubleshooting Guide check_final->troubleshoot Precipitation

Diagram 1: Experimental workflow for preparing this compound solutions.

G start Compound Precipitates in Aqueous Buffer q1 Is the final DMSO concentration > 1%? start->q1 a1_yes Reduce final DMSO concentration to < 1% q1->a1_yes Yes q2 Was the stock added to a static buffer? q1->q2 No a1_yes->q2 a2_yes Re-prepare by adding stock to a vortexing/stirring buffer q2->a2_yes Yes q3 Is the final drug concentration too high? q2->q3 No a2_yes->q3 a3_yes Lower the final This compound concentration q3->a3_yes Yes q4 Still precipitating? q3->q4 No a3_yes->q4 a4_yes Incorporate solubilizing excipients (e.g., Tween-80, Polysorbate 80, cyclodextrins) in the final aqueous buffer. q4->a4_yes Yes a4_no Problem Solved q4->a4_no No

Diagram 2: Troubleshooting decision tree for precipitation issues.

References

Addressing Elinzanetant stability challenges in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential stability challenges during the long-term storage of Elinzanetant.

Troubleshooting Guides

This section offers solutions to specific issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Visual Changes: Discoloration (e.g., yellowing) or clumping of the solid compound. Exposure to Light or Heat: this compound is a white to off-white to yellowish solid.[1] Prolonged exposure to light or temperatures outside the recommended range may accelerate degradation, leading to discoloration.1. Immediately transfer the compound to an amber vial or a container that protects it from light.2. Ensure the storage location is maintained between 15°C and 25°C.3. Do not freeze the compound.4. If discoloration is significant, it is advisable to re-test the purity of the material before use.
Inconsistent Results in Bioassays or Analytical Tests. Chemical Degradation: The active pharmaceutical ingredient may have degraded, leading to lower potency and the presence of impurities. Given that this compound is primarily metabolized by CYP3A4, oxidative degradation is a likely pathway.[2]1. Verify that the storage conditions have been consistently maintained.2. Analyze the sample using a validated stability-indicating HPLC method to assess purity and quantify any degradation products.3. If degradation is confirmed, the sample should be discarded.4. Review handling procedures to minimize exposure to air (oxygen), light, and temperature fluctuations.
Poor Solubility or Incomplete Dissolution. Incorrect Solvent or pH: this compound is practically insoluble in water and only slightly soluble under acidic conditions.Degradation: Some degradation products may have different solubility profiles.1. For analytical purposes, dissolve this compound in a suitable organic solvent such as DMSO.2. For aqueous-based assays, ensure the pH of the medium is acidic to facilitate dissolution.3. If solubility issues persist with a previously reliable batch, it may indicate degradation. Perform a purity check.
Appearance of New Peaks in Chromatograms. Formation of Degradation Products: Exposure to stress conditions such as heat, humidity, light, or reactive excipients can lead to the formation of new chemical entities.1. Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products.2. Likely degradation pathways for a molecule like this compound could involve oxidation of the morpholine ring or hydroxylation, similar to its metabolic pathway.3. Conduct forced degradation studies to intentionally generate and identify potential degradation products, which can then be used as markers in long-term stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: this compound should be stored at controlled room temperature, between 15°C and 25°C. It is also crucial to protect it from light by storing it in a light-resistant container. Do not freeze the compound.

Q2: What are the known physicochemical properties of this compound?

A2: this compound is a white to off-white to yellowish solid. It is practically insoluble in water and slightly soluble under acidic conditions. Its molecular formula is C₃₃H₃₅F₇N₄O₃, with a molecular weight of 668.7 g/mol .

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways from forced degradation studies are not publicly available, we can infer potential pathways from its metabolism. This compound is primarily metabolized by the CYP3A4 enzyme, leading to oxidative metabolites. Therefore, oxidative degradation is a primary concern. Potential sites for oxidation include the morpholine ring and the aromatic methyl group.

Q4: How can I monitor the stability of this compound in my samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact this compound from any potential degradation products, process impurities, and excipients. Regular testing of samples stored under controlled conditions will provide data on the compound's stability over time.

Q5: Are there any known incompatibilities with common excipients?

A5: Specific excipient compatibility studies for this compound are not widely published. However, as a general precaution, it is advisable to avoid excipients with high reactivity, such as those with peroxide residues, which could promote oxidative degradation. Compatibility studies are recommended when developing a new formulation.

Data Presentation

Table 1: Summary of this compound Physicochemical and Storage Information

Parameter Specification Reference
Appearance White to off-white to yellowish solid
Solubility Practically insoluble in water, slightly soluble under acidic conditions. Soluble in DMSO.
Molecular Formula C₃₃H₃₅F₇N₄O₃
Molecular Weight 668.7 g/mol
Recommended Storage 15°C to 25°C
Protection Protect from light. Do not freeze.
Primary Metabolism CYP3A4 (Oxidation)

Experimental Protocols

Protocol: Development of a Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating reversed-phase HPLC method.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification (recommended)

Methodology:

  • Solvent and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or a mixture of acetonitrile and water.

    • Prepare working solutions by diluting the stock solution with the mobile phase.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 N HCl at 60°C for a specified period (e.g., 2-8 hours). Neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Treat the this compound solution with 0.1 N NaOH at 60°C for a specified period. Neutralize with 0.1 N HCl.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Mobile Phase: Start with a gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

    • Column: A C18 column is a good starting point.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance.

    • Injection Volume: Typically 10-20 µL.

  • Method Optimization:

    • Analyze the stressed samples using the initial chromatographic conditions.

    • Optimize the gradient, mobile phase composition, and pH to achieve adequate separation between the parent peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 for all adjacent peaks.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Elinzanetant_Degradation_Pathway cluster_products Potential Degradation Products This compound This compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂, light, heat) This compound->Oxidative_Stress Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis M_Oxidized_Morpholine Oxidized Morpholine Ring Oxidative_Stress->M_Oxidized_Morpholine M_Hydroxylated_Methyl Hydroxylated Methyl Group Oxidative_Stress->M_Hydroxylated_Methyl M_Hydrolyzed_Amide Hydrolyzed Amide Bond Hydrolysis->M_Hydrolyzed_Amide Degradation_Products Degradation Products

Caption: Potential degradation pathways for this compound under stress conditions.

Stability_Troubleshooting_Workflow Start Stability Issue Observed (e.g., discoloration, new peak) Check_Storage Verify Storage Conditions (15-25°C, protected from light) Start->Check_Storage Conditions_OK Conditions Correct? Check_Storage->Conditions_OK Review_Handling Review Handling Procedures (exposure to air/light) Conditions_OK->Review_Handling No Perform_Analysis Perform Purity Analysis (Stability-Indicating HPLC) Conditions_OK->Perform_Analysis Yes Review_Handling->Check_Storage Degradation_Confirmed Degradation Confirmed? Perform_Analysis->Degradation_Confirmed Quarantine Quarantine/Discard Batch Degradation_Confirmed->Quarantine Yes Continue_Use Continue Use with Caution (Re-test frequently) Degradation_Confirmed->Continue_Use No

Caption: A logical workflow for troubleshooting this compound stability issues.

References

Optimizing Elinzanetant dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of elinzanetant to minimize potential off-target effects during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-hormonal, selective, dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist.[1][2][3] In the context of menopausal vasomotor symptoms, it acts on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[2] During menopause, declining estrogen levels lead to the hyperactivity of these neurons, disrupting thermoregulation.[2] By blocking NK-1 and NK-3 receptors, this compound helps to modulate this neuronal activity, thereby reducing the frequency and severity of hot flashes.

Q2: What are the known binding affinities of this compound for its primary targets?

A2: this compound exhibits high affinity for both human NK-1 and NK-3 receptors. The reported mean Ki value for the NK-1 receptor is 0.37 nM, and for the NK-3 receptor, it is 3.0 nM. Another source indicates a Ki of <3 nM for the NK-1 receptor and ≤10 nM for the NK-3 receptor. Based on in vitro data, the affinity for the NK-3 receptor is approximately 10-fold lower than for the NK-1 receptor.

Q3: What are the most commonly observed side effects in clinical trials, and could they be related to off-target effects?

A3: In clinical trials, this compound has been generally well-tolerated. The most frequently reported treatment-emergent adverse events are mild to moderate and include headache, somnolence (drowsiness), fatigue, and diarrhea. While these effects could theoretically be linked to off-target activities, they are also consistent with the known functions of the NK-1 and NK-3 signaling pathways in the central nervous system. At the therapeutic dose of 120 mg, no severe adverse events such as drug-related hepatotoxicity have been consistently reported.

Q4: Has a comprehensive off-target binding profile for this compound been published?

A4: While this compound is described as a "selective" antagonist of NK-1 and NK-3 receptors, a comprehensive, publicly available screening panel against a wide range of other G protein-coupled receptors (GPCRs), ion channels, and enzymes is not readily found in the primary literature. Drug development programs typically conduct such screenings, but the full results may not be published. Therefore, researchers should consider empirical testing if there is a specific concern about off-target effects in their experimental system.

Q5: How can I determine if an observed effect in my experiment is off-target?

A5: To differentiate between on-target and off-target effects, consider the following strategies:

  • Dose-Response Analysis: Off-target effects typically occur at higher concentrations than on-target effects. A steep dose-response curve for your primary endpoint, followed by a plateau or the appearance of new effects at higher concentrations, may suggest off-target activity.

  • Use of Control Compounds: Employ other selective NK-1 or NK-3 receptor antagonists. If this compound produces an effect that these other antagonists do not, it may be an off-target effect.

  • Rescue Experiments: In cell-based assays, you can attempt to "rescue" the phenotype by adding the endogenous ligands, Substance P (for NK-1) and Neurokinin B (for NK-3).

  • Knockout/Knockdown Models: Utilize cell lines or animal models where the NK-1 or NK-3 receptor has been knocked out or its expression is knocked down. The persistence of an effect in these models would strongly indicate an off-target mechanism.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected cellular phenotype observed at high concentrations of this compound. The concentration used may be significantly higher than the Ki for the primary targets, leading to engagement with lower-affinity off-targets.1. Perform a dose-response curve to determine the EC50 for the desired on-target effect and use concentrations in this range. 2. Refer to the binding affinity data to ensure your working concentration is appropriate for selectively targeting NK-1 and NK-3 receptors. 3. Conduct a counterscreen against a panel of related GPCRs to identify potential off-targets.
Inconsistent results between different cell lines or tissues. The expression levels of NK-1 and NK-3 receptors, as well as potential off-target receptors, can vary significantly between different biological systems.1. Quantify the expression of NK-1 and NK-3 receptors in your experimental models using techniques like qPCR, Western blot, or flow cytometry. 2. If possible, use a cell line engineered to express the target receptor(s) to ensure a clean system for initial characterization.
Observed effect does not align with known NK-1/NK-3 signaling pathways. This could be a strong indicator of an off-target effect or the involvement of a novel signaling pathway for the target receptors in your specific system.1. Map the signaling pathway being activated using pathway-specific inhibitors or reporter assays (e.g., for cAMP, calcium flux, or β-arrestin recruitment). 2. Use the "Use of Control Compounds" and "Knockout/Knockdown Models" strategies from the FAQs to confirm or rule out on-target activity.

Data Summary

Table 1: this compound Binding Affinities

Target ReceptorLigandBinding Affinity (Ki)Reference
Human Neurokinin-1 (NK-1)This compound0.37 nM
Human Neurokinin-3 (NK-3)This compound3.0 nM

Table 2: Summary of Doses and Adverse Events in Clinical Trials

StudyDoses AdministeredMost Common Adverse EventsReference
RELENT-1 (Phase II)50 mg, 100 mg, 150 mg, 300 mg/dayMild somnolence, headaches, diarrhea, pelvic pain
SWITCH-1 (Phase IIb)40 mg, 80 mg, 120 mg, 160 mg/dayHeadache, somnolence, diarrhea
OASIS Program (Phase III)120 mg/daySomnolence, fatigue, headache

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK-1 Receptor Affinity

This protocol is a general method to determine the binding affinity of this compound for the NK-1 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human NK-1 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a known concentration of a radiolabeled NK-1 receptor ligand (e.g., [3H]-Substance P).

    • Add varying concentrations of this compound (competitor ligand).

    • To determine non-specific binding, add a high concentration of a non-labeled known NK-1 antagonist in separate wells.

    • Incubate the plate for a set time (e.g., 60 minutes) at room temperature.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay for NK-1/NK-3 Receptor Antagonism

This protocol assesses the functional antagonism of this compound by measuring its ability to block agonist-induced calcium mobilization.

  • Cell Preparation:

    • Plate cells expressing the NK-1 or NK-3 receptor in a black, clear-bottom 96-well plate.

    • The day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the this compound dilutions to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist (Substance P for NK-1, Neurokinin B for NK-3) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Initiate reading of the fluorescence signal and, after establishing a baseline, inject the agonist into the wells.

    • Continue to read the fluorescence signal for several minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound's antagonistic activity.

Visualizations

Elinzanetant_Signaling_Pathway cluster_Neuron Hypothalamic KNDy Neuron cluster_Receptors Receptors cluster_Ligands Endogenous Ligands This compound This compound NK1R NK-1R This compound->NK1R Blocks NK3R NK-3R This compound->NK3R Blocks Gq Gq Protein NK1R->Gq NK3R->Gq SubstanceP Substance P SubstanceP->NK1R Activates NKB Neurokinin B NKB->NK3R Activates PLC PLC Gq->PLC Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Neuronal_Activity Increased Neuronal Firing Ca_Mobilization->Neuronal_Activity VMS Vasomotor Symptoms (Hot Flashes) Neuronal_Activity->VMS Contributes to

Caption: this compound blocks NK-1 and NK-3 receptors on KNDy neurons.

Experimental_Workflow start Start: Hypothesis of Off-Target Effect dose_response 1. On-Target Dose-Response Curve (e.g., Calcium Flux Assay) start->dose_response determine_conc 2. Determine On-Target Effective Concentration Range (EC50 - EC90) dose_response->determine_conc off_target_screen 3. Off-Target Screening (Radioligand Binding Panel) determine_conc->off_target_screen Test at 10x, 100x On-Target Conc. functional_assay 4. Functional Assays for Hits (e.g., cAMP, β-arrestin) off_target_screen->functional_assay If hits are identified end End: Confirm or Refute Off-Target Hypothesis off_target_screen->end If no significant hits confirm_phenotype 5. Confirm Phenotype in Relevant Cell Model functional_assay->confirm_phenotype knockdown_model 6. Use Knockout/Knockdown Model to Verify Off-Target confirm_phenotype->knockdown_model knockdown_model->end

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic rect_node rect_node start Unexpected Effect Observed is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent is_high_conc Occurs only at high concentrations? is_dose_dependent->is_high_conc Yes re_evaluate Re-evaluate Assay (Check Controls, Reagents) is_dose_dependent->re_evaluate No is_pathway_known Consistent with known NK-1/NK-3 signaling? is_high_conc->is_pathway_known No is_high_conc->is_pathway_known Yes control_replicates Does a selective control compound replicate it? is_pathway_known->control_replicates No on_target Likely On-Target Effect is_pathway_known->on_target Yes control_replicates->on_target Yes off_target Likely Off-Target Effect control_replicates->off_target No

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Elinzanetant In Vivo Studies: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Elinzanetant in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-hormonal, selective dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1][2] It is under development for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[2][3] Its mechanism of action is thought to involve the modulation of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, which become hyperactive with the decline of estrogen and disrupt thermoregulation.[3] By blocking both NK-1 and NK-3 receptors, this compound may offer a dual benefit in managing VMS and associated symptoms like sleep disturbances.

Q2: What is the primary animal model for studying this compound's effect on vasomotor symptoms?

The most common and well-validated animal model is the ovariectomized (OVX) rodent (rat or mouse). The surgical removal of the ovaries induces a state of estrogen deficiency that mimics menopause, leading to thermoregulatory disruptions analogous to hot flashes in women.

Q3: What is the key endpoint measured in these animal models?

The primary endpoint is the measurement of tail skin temperature (TSKIN). In rodents, the tail is a major site for heat dissipation, and changes in tail blood flow, controlled by sympathetic vasoconstrictor nerves, are reflected in the TSKIN. An increase in TSKIN indicates vasodilation, which is a physiological correlate of a hot flash.

Troubleshooting Inconsistent Results

Inconsistent results in in vivo studies with this compound can arise from a variety of factors, ranging from the experimental model to procedural variability. This section provides a guide to common issues and their potential solutions.

Issue 1: High Variability in Baseline Tail Skin Temperature (TSKIN)

Potential CauseRecommended Solution
Environmental Fluctuations Maintain a stable ambient temperature and humidity. Rodents are highly sensitive to their thermal environment, and fluctuations can significantly impact baseline TSKIN.
Stress Acclimatize animals to the housing facility and experimental procedures (e.g., handling, cage changes) for at least one week prior to the study. Stress can induce peripheral vasoconstriction and alter TSKIN.
Improper Acclimation to Measurement Devices If using external data loggers or other tail-mounted devices, ensure animals are accustomed to them before recording baseline data.
Variability in Animal Strain, Age, or Weight Use a well-characterized, isogenic animal strain and animals within a narrow age and weight range. Randomize animals into treatment groups based on body weight.

Issue 2: Lack of Expected Efficacy (No significant reduction in TSKIN)

Potential CauseRecommended Solution
Incorrect Dosing or Formulation Verify the dose calculations and ensure the formulation is homogenous and stable. Prepare fresh formulations for each experiment. For oral gavage, ensure proper technique to deliver the full dose to the stomach.
Suboptimal Bioavailability This compound is primarily metabolized by CYP3A4. Consider the vehicle used for administration; for preclinical studies, formulations with DMSO, PEG300, and Tween-80 are often used to improve solubility.
Timing of Measurement The peak plasma concentration of this compound is reached within approximately one hour, with a terminal half-life of about 15 hours. Ensure that TSKIN measurements are taken within the expected window of pharmacological activity.
Insufficient Estrogen Depletion in OVX Model Allow sufficient time (at least 2-3 weeks) after ovariectomy for endogenous estrogen levels to decline and for physiological changes to manifest. Incomplete removal of ovarian tissue can also be a factor.

Issue 3: Inconsistent Results Between Experimental Cohorts

Potential CauseRecommended Solution
Procedural Drift Ensure that all experimental procedures (e.g., surgery, dosing, TSKIN measurement) are standardized and performed consistently across all cohorts by well-trained personnel.
Differences in Animal Batches Source animals from the same vendor and, if possible, from the same batch to minimize genetic and physiological variability.
Circadian Rhythm Effects Conduct experiments at the same time of day for all cohorts to minimize the influence of circadian variations in body temperature and drug metabolism.
Dietary Variations Use a standardized diet throughout the study, as diet can influence drug metabolism and overall animal physiology.

Experimental Protocols

Protocol 1: Ovariectomized (OVX) Rat Model of Menopause

This protocol describes the surgical procedure for creating an estrogen-deficient rodent model to study vasomotor symptoms.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material (absorbable and non-absorbable) or wound clips

  • Antiseptic solution and sterile drapes

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in a prone position. Shave the fur on the dorsal aspect, from the mid-thoracic to the lumbar region. Disinfect the surgical area with an antiseptic solution. Provide pre-operative analgesia as per institutional guidelines.

  • Incision: Make a single midline dorsal skin incision (approximately 2-3 cm) over the lumbar region.

  • Locating the Ovaries: Bluntly dissect the subcutaneous tissue and shift the skin incision to one side to visualize the underlying muscle wall. The ovary is located in a fat pad just beneath the kidney.

  • Ovary Removal: Make a small incision through the muscle wall to enter the peritoneal cavity. Gently exteriorize the ovary and surrounding fat pad. Ligate the uterine horn and associated blood vessels just below the ovary using absorbable suture material. Carefully excise the ovary.

  • Contralateral Ovary Removal: Return the uterine horn to the abdominal cavity. Shift the skin incision to the contralateral side and repeat the procedure to remove the second ovary.

  • Closure: Close the muscle incisions with absorbable sutures. Close the skin incision with non-absorbable sutures or wound clips.

  • Post-operative Care: Administer post-operative analgesics as required. House the animals individually for the first few days to monitor recovery. Allow a recovery period of at least 2-3 weeks before initiating experiments to ensure complete estrogen depletion.

Protocol 2: Tail Skin Temperature (TSKIN) Measurement

This protocol outlines the procedure for measuring TSKIN as a surrogate for hot flashes.

Materials:

  • Temperature data logger or infrared thermometer

  • Method for animal restraint (if necessary)

Procedure:

  • Acclimation: Acclimate the animals to the measurement procedure and any restraint to minimize stress-induced temperature changes.

  • Sensor Placement: If using a data logger, affix the sensor to the ventral or dorsal surface of the tail, approximately 2-3 cm from the base. Ensure good contact with the skin.

  • Data Acquisition: Record TSKIN at regular intervals. For baseline measurements, record for a sufficient period to establish a stable pattern. Following drug administration, continue recording to capture the pharmacological effect.

  • Data Analysis: Analyze the change in TSKIN from baseline. A decrease in TSKIN following this compound administration in the OVX model would indicate a reduction in vasodilation.

Signaling Pathways and Experimental Workflow

This compound's Dual Mechanism of Action

This compound targets both the NK-1 and NK-3 receptors, which are involved in thermoregulation and other physiological processes.

Elinzanetant_Mechanism cluster_brain Hypothalamus cluster_periphery Periphery KNDy KNDy Neurons Thermo Thermoregulatory Center KNDy->Thermo Signals for Heat Dissipation Vessels Blood Vessels Thermo->Vessels Induces Vasodilation (Hot Flash) NKB Neurokinin B (NKB) NKB->KNDy Activates SP Substance P (SP) SP->Vessels Causes Vasodilation This compound This compound This compound->KNDy Blocks NK-3R This compound->Vessels Blocks NK-1R

Caption: this compound's dual antagonism of NK-3 and NK-1 receptors.

Experimental Workflow for In Vivo Efficacy Testing

A typical workflow for evaluating the efficacy of this compound in an OVX rat model.

experimental_workflow start Animal Acclimation (1 week) ovx Ovariectomy (OVX) Surgery start->ovx recovery Post-operative Recovery & Estrogen Washout (2-3 weeks) ovx->recovery baseline Baseline TSKIN Measurement recovery->baseline randomization Randomization into Treatment Groups baseline->randomization treatment This compound or Vehicle Administration randomization->treatment post_treatment Post-treatment TSKIN Measurement treatment->post_treatment analysis Data Analysis and Comparison post_treatment->analysis end Endpoint analysis->end

Caption: Standard workflow for this compound in vivo studies.

Quantitative Data

While specific preclinical data for this compound is not publicly available, the following tables summarize the key findings from clinical trials, which can provide context for expected outcomes.

Table 1: Summary of this compound Efficacy in Clinical Trials (SWITCH-1 Study)

DoseChange in VMS Frequency at Week 4 (vs. Placebo)Change in VMS Frequency at Week 12 (vs. Placebo)
120 mg-3.93 (p < 0.001)-2.95 (p = 0.01)
160 mg-2.63 (p = 0.01)-1.78 (p = 0.13)
VMS = Vasomotor Symptoms. Data represents the least square mean difference.

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Time to Peak Concentration (Tmax)~1 hour
Terminal Elimination Half-life (t1/2)~15 hours
Oral Bioavailability~36.7%
Data from human studies.

References

Refinement of analytical methods for Elinzanetant quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Elinzanetant. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Question Possible Cause(s) Recommended Solution(s)
High Variability in Results 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Instability of the analyte in the matrix.[1][2] 4. Variable instrument performance.1. Ensure consistent timing and execution of each step in the sample preparation protocol. Use of an internal standard is highly recommended. 2. Calibrate and verify the performance of all pipettes. 3. Investigate analyte stability under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[1] Add stabilizers if necessary.[2] 4. Perform system suitability tests before each analytical run to ensure consistent instrument performance.
Poor Peak Shape 1. Incompatible mobile phase pH with the analyte. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. 4. Co-elution with interfering substances.1. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 2. Use a guard column and replace it regularly. If the problem persists, wash the analytical column or replace it. 3. Ensure the final sample solvent is as similar as possible to the initial mobile phase. 4. Optimize the chromatographic gradient to improve separation from interfering peaks.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal mass spectrometry parameters. 2. Inefficient ionization of this compound. 3. Matrix effects (ion suppression).[3] 4. Inefficient sample extraction.1. Optimize MS parameters such as collision energy, declustering potential, and source temperature. 2. Test different ionization sources (e.g., ESI, APCI) and polarities (positive/negative). 3. Dilute the sample, use a more effective sample clean-up method (e.g., solid-phase extraction instead of protein precipitation), or use a stable isotope-labeled internal standard. 4. Evaluate and optimize the extraction recovery by testing different extraction solvents or SPE cartridges.
Interference from Metabolites 1. This compound is metabolized by CYP3A4 into several metabolites (M27, M30/34, M18/21) that may have similar structures and chromatographic behavior. 2. In-source fragmentation of metabolites.1. Develop a highly selective chromatographic method with sufficient resolution to separate this compound from its metabolites. 2. Optimize MS/MS transitions to be specific for the parent drug. 3. Adjust MS source conditions to minimize in-source fragmentation.
Carryover 1. Adsorption of this compound onto parts of the autosampler or column. 2. High concentration samples analyzed before low concentration samples.1. Optimize the autosampler wash procedure by using a strong organic solvent. 2. Inject blank samples after high concentration standards or samples to check for carryover. 3. If carryover persists, consider using a different column or deactivating the surfaces of the LC system.

Frequently Asked Questions (FAQs)

A list of common questions regarding the analytical methods for this compound quantification.

Question Answer
What is the recommended analytical method for this compound quantification in biological matrices? A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma and other biological samples.
What is the typical limit of quantification (LOQ) for this compound in plasma? The reported lower limit of quantification (LLOQ) for this compound in plasma is 1.5 ng/mL.
What are the key validation parameters for a bioanalytical method for this compound? Key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. A full validation should be performed for each biological matrix and species.
How should samples containing this compound be handled and stored? To ensure the integrity of the samples, it is crucial to investigate the stability of this compound in the specific biological matrix under various conditions, including collection, processing, shipment, and storage. Stock solutions of this compound are typically stored at -20°C or -80°C.
Are there any known metabolites of this compound that I should be aware of during method development? Yes, this compound is primarily metabolized by CYP3A4. The principal metabolites identified in human plasma are M27, M30/34, and M18/21. It is important to ensure the analytical method is selective for this compound and can distinguish it from these metabolites.

Quantitative Data Summary

The following table summarizes the reported quantitative parameters for the analysis of this compound.

ParameterValueMatrixAnalytical MethodReference
Lower Limit of Quantification (LLOQ)1.5 ng/mLPlasmaLC-MS/MS
Within-run Precision4.8% to 6.5%PlasmaLC-MS/MS
Elimination Half-life (t1/2)~35 hoursPlasmaNot specified
Time to Maximum Concentration (Tmax)~1.5 hoursPlasmaNot specified

Experimental Protocol: Representative LC-MS/MS Method

This protocol is a representative example for the quantification of this compound in human plasma. It should be fully validated before use in regulated studies.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: To be determined by direct infusion of the analyte.

      • Internal Standard: To be determined by direct infusion of the internal standard.

    • Instrument Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is_ppt Add Internal Standard in Acetonitrile (300 µL) plasma_sample->add_is_ppt vortex1 Vortex (1 min) add_is_ppt->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject Sample (10 µL) reconstitute->inject lc_separation LC Separation (C18 Column) ms_detection MS/MS Detection (MRM) integrate_peaks Peak Integration ms_detection->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify this compound Concentration calibration_curve->quantify

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow Troubleshooting Workflow: Low Signal Intensity start Low Signal Intensity? check_ms_params Optimize MS Parameters start->check_ms_params check_ionization Evaluate Ionization Source/Polarity check_ms_params->check_ionization Optimal solution1 Adjust Collision Energy, Source Temp. check_ms_params->solution1 Suboptimal check_matrix_effects Investigate Matrix Effects check_ionization->check_matrix_effects Efficient solution2 Test ESI/APCI, Positive/Negative check_ionization->solution2 Inefficient check_extraction Optimize Extraction Recovery check_matrix_effects->check_extraction Absent solution3 Dilute Sample, Improve Cleanup check_matrix_effects->solution3 Present solution4 Test Different Solvents/SPE check_extraction->solution4 Inefficient

Caption: Troubleshooting workflow for low signal intensity.

References

Managing potential adverse effects of Elinzanetant in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Elinzanetant Preclinical Technical Support Center

Disclaimer: Publicly available data on specific adverse effects of this compound in animal studies is limited. This guide is compiled based on the known mechanism of action of dual Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptor antagonists, data from related compounds, and general principles of preclinical toxicology. The information provided is for guidance and experimental planning purposes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual antagonist of the Neurokinin-1 (NK1) and Neurokinin-3 (NK3) receptors.[1][2] By blocking these receptors, it inhibits the signaling pathways of their endogenous ligands, Substance P (for NK1) and Neurokinin B (for NK3).[1] This dual antagonism is central to its therapeutic effect on vasomotor symptoms by modulating KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus.[1][3]

Q2: Based on its mechanism, what potential physiological systems could be affected in animal studies?

A2: The NK1 and NK3 receptors are involved in various physiological processes. Therefore, researchers should monitor for potential effects on:

  • Central Nervous System (CNS): NK1 receptors are implicated in pain processing, emesis, and mood regulation. CNS effects such as sedation or changes in behavior could be anticipated. Human clinical trials have noted somnolence, fatigue, and headache.

  • Reproductive System: NK3 receptor antagonism can modulate the hypothalamic-pituitary-gonadal (HPG) axis, potentially altering reproductive hormone levels. Studies in both male dogs and healthy women have shown that neurokinin antagonists can decrease levels of luteinizing hormone (LH), testosterone, estradiol, and progesterone.

  • Gastrointestinal System: NK1 receptor antagonists are used as anti-emetics.

Q3: We observed testicular changes in our male rat study. Could this be related to this compound?

A3: Yes, this is plausible. A study on a different NK1/2/3 receptor antagonist in male beagle dogs reported that administration led to decreased LH and testosterone, which was associated with seminiferous tubule degeneration and oligospermia. These effects are likely due to alterations in the hypothalamic-pituitary-gonadal (HPG) function. It is a critical observation that warrants further investigation, including hormonal analysis and histopathology.

Q4: Are there any known hepatotoxicity concerns with this compound in preclinical models?

A4: While a different NK3 receptor antagonist, MLE4901, was discontinued due to transient elevations in liver transaminases, this compound has not shown evidence of liver toxicity in its clinical trials. Phase II and III studies reported no incidences of drug-related hepatotoxicity. However, monitoring liver enzymes (ALT, AST) remains a standard and crucial part of any preclinical toxicology assessment.

Troubleshooting Guides

Guide 1: Managing CNS-Related Observations (e.g., Sedation, Hypoactivity)
  • Issue: Animals appear sedated, lethargic, or show reduced activity levels following dosing. This aligns with somnolence reported in human trials.

  • Troubleshooting Steps:

    • Confirm Onset and Duration: Record the time of onset and duration of sedative effects relative to dosing time. This helps establish a clear temporal relationship.

    • Dose-Response Assessment: Determine if the effect is dose-dependent. If a dose-range finding study is being conducted, this correlation is key to establishing a No-Observed-Adverse-Effect Level (NOAEL).

    • Objective Quantification: Use automated activity monitoring systems (e.g., photobeam cages) to objectively quantify changes in locomotor activity.

    • Neurobehavioral Assessment: Conduct a functional observational battery (FOB) or a modified Irwin screen to systematically assess changes in behavior, coordination, and reflexes.

    • Refine Dosing Time: If sedation interferes with other study procedures (e.g., cognitive testing), consider adjusting the time of dosing. For example, dosing towards the end of the light cycle may coincide more with the animal's natural rest period.

Guide 2: Investigating Unexpected Changes in Reproductive Parameters
  • Issue: Unexplained changes in estrous cycles, reproductive hormone levels, or testicular/ovarian histopathology are observed.

  • Troubleshooting Steps:

    • Hormone Panel Analysis: Collect serial blood samples to analyze key reproductive hormones. For males, prioritize LH and testosterone. For females, analyze LH, FSH, estradiol, and progesterone.

    • Correlate with Histopathology: Carefully correlate any hormonal changes with histopathological findings in the testes, ovaries, and prostate gland. Seminiferous tubule degeneration is a key finding to look for in males.

    • Assess Reversibility: If significant effects are noted, consider including a recovery group in the study design. The study on SCH 206272 showed that hormonal changes were reversible, but testicular pathology was not within a 2-week recovery period.

    • Review Dosing and Stress: Ensure that handling and dosing procedures are not causing undue stress, which can independently affect reproductive hormone levels. Use control groups to account for these variables.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for CNS Effects in a 14-Day Rat Study

Dose Group (mg/kg/day)NIncidence of Sedation (%)Mean Locomotor Activity Reduction (%)NOAEL (mg/kg/day)
Vehicle Control100%0%-
301010%5%30
1001040%25%-
3001080%60%-

This table presents hypothetical data to illustrate a typical dose-response relationship for CNS-related adverse effects.

Table 2: Hormonal Changes in Male Dogs with an NK Antagonist (SCH 206272)

ParameterControl Group30 mg/kg Group% Change
LH Pulsatility (pulses/8hr)4.5 ± 0.51.2 ± 0.3-73%
Mean LH (ng/mL)1.8 ± 0.40.5 ± 0.1-72%
Mean Testosterone (ng/mL)2.5 ± 0.60.8 ± 0.2-68%

Data adapted from a study on a related compound to illustrate potential effects on reproductive hormones.

Experimental Protocols

Protocol 1: Modified Irwin Screen for Neurobehavioral Assessment
  • Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes before assessment.

  • Pre-Dose Baseline: Conduct a baseline assessment for all animals 24 hours before the first dose.

  • Observation Timing: Perform assessments at the time of expected peak plasma concentration (Tmax), which for this compound is approximately 1 hour post-dose in humans.

  • Procedure:

    • Place the animal in a standard observation arena.

    • For 5 minutes, observe and score undisturbed behaviors (e.g., body position, spontaneous activity, stereotypy).

    • Conduct a series of manipulations to assess sensory, motor, and autonomic functions. This includes:

      • Sensorimotor: Approach response, touch response, tail pinch response, righting reflex.

      • Autonomic: Piloerection, salivation, pupil size.

      • Motor: Gait, muscle tone, grip strength.

  • Scoring: Use a standardized scoring sheet to record observations. A score of '0' indicates normal, while positive or negative scores indicate an increase or decrease in the observed parameter, respectively.

  • Data Analysis: Compare scores between treated and control groups to identify any dose-dependent neurobehavioral changes.

Visualizations (Graphviz DOT)

G cluster_0 Hypothalamus cluster_1 Target Receptors KNDy KNDy Neurons (Hyperactive in Menopause) NKB Neurokinin B (NKB) KNDy->NKB releases SP Substance P (SP) KNDy->SP co-releases NK3R NK3 Receptor NKB->NK3R binds to NK1R NK1 Receptor SP->NK1R binds to Thermoregulation Thermoregulatory Pathway NK3R->Thermoregulation activates NK1R->Thermoregulation modulates This compound This compound This compound->NK3R BLOCKS This compound->NK1R BLOCKS VMS Vasomotor Symptoms (Hot Flashes) Thermoregulation->VMS leads to

Caption: this compound's dual antagonism of NK1 and NK3 receptors.

G cluster_workflow Troubleshooting Workflow: CNS Effects Observation Observation: Sedation/Hypoactivity in Dosed Animals Confirm Step 1: Confirm Onset & Duration vs. Tmax Observation->Confirm DoseResponse Step 2: Assess Dose- Response Relationship Confirm->DoseResponse Quantify Step 3: Objective Quantification (Activity Monitors) DoseResponse->Quantify Assess Step 4: Systematic Assessment (Irwin Screen/FOB) Quantify->Assess Action Action: Establish NOAEL & Refine Protocol Assess->Action

Caption: Workflow for managing potential CNS-related adverse effects.

G cluster_pathway Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation Hypothalamus Hypothalamus (GnRH release) Pituitary Anterior Pituitary (LH/FSH release) Hypothalamus->Pituitary stimulates Gonads Gonads (Testosterone/ Estradiol release) Pituitary->Gonads stimulates Hormone_Change Result: Decreased LH, T, E2, P4 Gonads->Hormone_Change leads to change NK3R_Block NK3R Antagonism (by this compound) NK3R_Block->Hypothalamus Modulates

Caption: Logical pathway of NK3R antagonism on the HPG axis.

References

Strategies to mitigate variability in Elinzanetant clinical trial data

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Elinzanetant Clinical Trials

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate variability in clinical trial data and ensure robust, high-quality results.

Section 1: FAQs - Understanding this compound and Trial Design

This section covers fundamental questions about this compound's mechanism, pharmacokinetics, and standard clinical trial protocols.

Q1: What is the physiological basis and mechanism of action for this compound in treating vasomotor symptoms (VMS)?

A: During menopause, declining estrogen levels lead to the hyperactivation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus.[1][2] This disrupts the body's thermoregulatory pathway, causing vasomotor symptoms like hot flashes and night sweats.[2][3] this compound is a non-hormonal, orally administered, dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1] By blocking these receptors on KNDy neurons, this compound modulates neuronal activity involved in thermoregulation. The dual antagonism is thought to enhance efficacy; NK-3 antagonism targets the thermoregulatory zone, while NK-1 antagonism may contribute to reducing peripheral vasodilation and improving sleep disturbances.

Elinzanetant_MoA cluster_0 Physiological State (Menopause) cluster_1 This compound Intervention Estrogen Estrogen Decline KNDy KNDy Neuron Hyperactivation Estrogen->KNDy Leads to Thermo Thermoregulatory Dysfunction KNDy->Thermo Sleep Sleep Disturbances KNDy->Sleep Receptors NK-1 & NK-3 Receptors KNDy->Receptors VMS Vasomotor Symptoms (Hot Flashes, Night Sweats) Thermo->VMS This compound This compound Block Antagonism/ Blockade This compound->Block Receptors->Block Normalization Normalization of Thermoregulation Block->Normalization Restores Sleep_Improvement Improved Sleep Block->Sleep_Improvement Improves VMS_Reduction Reduced VMS Normalization->VMS_Reduction

Caption: this compound's dual antagonist mechanism of action.

Q2: What are the key pharmacokinetic (PK) parameters for this compound?

A: Understanding the PK profile of this compound is crucial for designing dosing schedules and interpreting exposure-response relationships. Key parameters are summarized below.

ParameterValueDescriptionCitation
Time to Peak (Tmax) ~1 hourTime to reach maximum plasma concentration after oral administration.
Terminal Half-Life (t½) ~15 hoursTime required for the plasma concentration to decrease by half.
Metabolism Primarily by CYP3A4Metabolized into three principal active metabolites (M27, M30/34, M18/21).
Protein Binding 99.7%Highly bound to plasma proteins.
Volume of Distribution (Vss) 137 LIndicates extensive distribution into tissues outside the vascular compartment.

Q3: What is a standard experimental workflow for a Phase III this compound clinical trial?

A: The Phase III clinical development program for this compound, known as OASIS, provides a standard workflow. These trials are typically double-blind, randomized, placebo-controlled studies to assess efficacy and safety. The primary endpoints are the mean change in frequency and severity of moderate-to-severe VMS from baseline, usually assessed at weeks 4 and 12.

Elinzanetant_Trial_Workflow cluster_0 Placebo-Controlled Period (12 Weeks) cluster_1 Active Treatment Extension (e.g., 14-40 Weeks) Screen Screening & Washout (e.g., 3 weeks) Baseline Baseline Assessment (VMS Frequency/Severity via e-Diary) Screen->Baseline Rand Randomization (1:1) Baseline->Rand ArmA Arm A: This compound 120 mg Once Daily Rand->ArmA Group 1 ArmB Arm B: Placebo Once Daily Rand->ArmB Group 2 Endpoint1 Primary Endpoint Analysis (Weeks 4 & 12) ExtA Continue this compound 120 mg ArmA->ExtA ExtB Switch to this compound 120 mg ArmB->ExtB FollowUp End of Study / Safety Follow-Up ExtA->FollowUp ExtB->FollowUp

Caption: Standard workflow for an this compound Phase III study.

Section 2: Troubleshooting Guide - Mitigating Data Variability

This section addresses common issues researchers face regarding data variability and provides actionable strategies to mitigate them.

Issue 1: High Placebo Response Rate

Q: We are observing a higher-than-expected placebo response in our VMS trial, which is reducing the statistical power to detect a true drug effect. What strategies can mitigate this?

A: A significant placebo response is common in VMS trials, with rates reported between 30% and 60%. This response can be influenced by patient expectations, interactions with study staff, and the natural history of the condition. Several strategies can be employed to manage and minimize this variability.

Strategies to Mitigate Placebo Response:

  • Study Design Modifications:

    • Placebo Run-In Period: Institute a screening period (e.g., 3 weeks) where all participants receive a placebo. This helps stabilize VMS reporting and allows for the identification and potential exclusion of subjects with highly variable symptoms or those who show a dramatic response to placebo before randomization.

    • Strict Eligibility Criteria: Enforce clear criteria for VMS frequency and severity at baseline (e.g., a minimum of seven moderate-to-severe VMS per day) to ensure a more homogenous study population.

  • Management of Expectations:

    • Staff Training: Train clinical site staff to use neutral, standardized language when interacting with participants to avoid creating positive or negative expectations about the treatment.

    • Patient Education: Develop educational materials that clearly explain the study design, the possibility of receiving a placebo, and the importance of accurate symptom reporting. This was a key element in the OASIS 1 and 2 trials.

  • Data Collection and Analysis:

    • Measure Expectations: Administer validated questionnaires at baseline to assess participant expectations. This data can be used as a covariate in the statistical analysis to control for its influence.

    • Statistical Modeling: Utilize appropriate statistical models, such as a Mixed Model with Repeated Measures (MMRM), which was used in the OASIS trials to analyze longitudinal data and account for intra-patient variability.

Mitigate_Placebo cluster_factors Contributing Factors cluster_strategies Mitigation Strategies Variability High Placebo Response Variability Expectation Patient & Staff Expectations Variability->Expectation Reporting Inaccurate Symptom Reporting Variability->Reporting NaturalHistory Natural History of VMS & Regression to Mean Variability->NaturalHistory RunIn Placebo Run-In Period RunIn->Reporting Addresses RunIn->NaturalHistory Addresses Training Staff & Patient Training (Neutral Language, Accurate Reporting) Training->Expectation Addresses Training->Reporting Addresses Design Strict Eligibility Criteria Design->NaturalHistory Addresses Analysis Measure Expectations & Adjust in Analysis Analysis->Expectation Addresses

Caption: Logic diagram for mitigating placebo response variability.

Issue 2: Inconsistent Patient-Reported Outcomes (PROs)

Q: How can we improve the consistency and accuracy of VMS reporting, which is the primary endpoint and relies on subjective patient diaries?

A: The subjective nature of VMS reporting is a primary source of variability. Standardizing the data collection process is critical.

  • Standardize Data Capture:

    • Use Electronic Diaries (e-Diaries): Implement an electronic hot flash daily diary (HFDD), as used in the OASIS-3 trial. E-diaries provide time-stamped entries, prevent retrospective data entry, and can include built-in logic checks.

    • Provide Clear Definitions: Give all participants clear, unambiguous definitions of "moderate" and "severe" VMS events to anchor their self-assessments.

  • Enhance Patient Training:

    • Onboarding and Practice: Conduct thorough training during the screening or run-in period on how to use the e-diary and characterize symptoms. Allow participants to practice reporting before the baseline period begins.

    • Regular Checks: Have study coordinators regularly check in with participants to ensure they are completing the diary correctly and consistently.

Issue 3: Managing Patient Heterogeneity

Q: What are the best practices for defining the study population to reduce baseline variability and ensure the results are generalizable?

A: While a homogenous population reduces variability, it can limit generalizability. A balance is required.

  • Inclusion/Exclusion Criteria:

    • VMS Frequency: Define a specific window for the required number of moderate-to-severe VMS events during the screening period (e.g., ≥50 events over 7 days, as in OASIS-1 and -2).

    • Menopausal Status: Clearly define postmenopausal status (e.g., age range 40-65 years) and time since last menstrual period.

  • Baseline Screening:

    • Stabilization Period: Use a screening/run-in period not only to wash out prior medications but also to establish a stable baseline VMS frequency. Exclude participants with extremely erratic VMS counts.

  • Statistical Adjustments:

    • Covariate Analysis: Pre-specify in the statistical analysis plan that the model will adjust for key baseline characteristics, such as baseline VMS frequency, age, and BMI.

Section 3: Experimental Protocols & Data

Protocol: Standardized Methodology for Phase III Efficacy and Safety Trial (based on OASIS Program)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Postmenopausal women, aged 40-65 years, experiencing a minimum threshold of moderate-to-severe VMS (e.g., an average of ≥7 per day).

  • Screening and Baseline: A 2-4 week screening period to confirm eligibility and establish baseline VMS frequency and severity using an electronic daily diary.

  • Randomization and Intervention: Eligible participants are randomized (1:1) to receive either 120 mg this compound or a matching placebo, administered orally once daily for 12 weeks.

  • Assessments:

    • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate-to-severe VMS at Week 4 and Week 12.

    • Key Secondary Endpoints: Mean change from baseline in sleep disturbance (e.g., using PROMIS Sleep Disturbance Short Form) and menopause-related quality of life (e.g., using the MenQoL questionnaire).

  • Data Analysis: The primary efficacy analysis is performed using a mixed model for repeated measures (MMRM) on the intent-to-treat (ITT) population. The model includes treatment, visit, treatment-by-visit interaction, and baseline VMS frequency as fixed effects.

  • Extension Phase: Following the 12-week placebo-controlled period, participants may enter an active treatment extension phase where all receive this compound to assess long-term safety and efficacy.

Summary of Efficacy Data from Key this compound Trials

Trial / EndpointThis compound 120 mg (Mean Change from Baseline)Placebo (Mean Change from Baseline)Placebo-Adjusted Difference (95% CI)Citation
OASIS-3 (Week 12)
VMS Frequency-5.4-3.5-1.6 (-2.0 to -1.1)
SWITCH-1 (Week 4)
VMS Frequency-7.05-3.12-3.93
SWITCH-1 (Week 12)
VMS Frequency-7.33-4.38-2.95
Meta-Analysis (3 RCTs)
VMS FrequencyN/AN/A-3.09 (-4.18 to -2.01)
VMS SeverityN/AN/A-0.32 (-0.43 to -0.21)
MenQoL ScoreN/AN/A-0.46 (-0.63 to -0.30)

References

Elinzanetant Formulation Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation and delivery of Elinzanetant.

Frequently Asked Questions (FAQs)

Q1: What is the oral formulation of this compound used in clinical trials?

A1: this compound has been administered in clinical trials as an oral soft gelatin capsule with a strength of 60 mg.

Q2: What are the known inactive ingredients in the this compound soft gelatin capsule formulation?

A2: The 60 mg soft gelatin capsule contains the following inactive ingredients:

  • Fill: all-rac-α-Tocopherol, caprylocaproyl macrogolglycerides, glycerol monocaprylocaprate, glycerol mono-oleate, and polysorbate 80.

  • Capsule Shell: Edible ink, ferric oxide red, ferric oxide yellow, gelatin, and sorbitol special-glycerin, and titanium dioxide.

Q3: What are the key physicochemical properties of this compound relevant to formulation development?

A3: this compound is a white to yellowish powder that is practically insoluble in water and slightly soluble under acidic conditions. It has a high plasma protein binding of 99.7%. These properties suggest that this compound likely belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, presenting challenges for oral bioavailability enhancement.

Q4: What is the primary metabolism and elimination pathway for this compound?

A4: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of three active metabolites (M18/21, M27, and M30/34). Elimination occurs mainly through the feces.

Q5: What is the reported oral bioavailability of this compound?

A5: The oral bioavailability of this compound has been estimated to be approximately 36.7%.

Troubleshooting Guides

Issue 1: Inconsistent or Low Dissolution Profiles

Researchers may encounter variability or lower-than-expected dissolution rates for their this compound formulations. This can be attributed to several factors related to the drug's poor solubility and the formulation itself.

Potential Root Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Inadequate Dissolution Medium This compound is practically insoluble in water. Ensure the dissolution medium has an appropriate pH and contains a suitable surfactant to achieve sink conditions. Given its slight solubility in acidic conditions, a starting point could be a buffer in the physiological pH range of the upper gastrointestinal tract (e.g., pH 4.5 to 6.8) containing a surfactant like sodium lauryl sulfate (SLS) or Tween 80.
Cross-linking of Gelatin Capsule Shell Cross-linking can occur during stability studies, especially under high temperature and humidity, forming a pellicle that hinders drug release. The use of enzymes in the dissolution medium (e.g., pepsin for acidic media, or papain/bromelain for pH above 4.0) can help digest the cross-linked gelatin.
Precipitation of Drug in Dissolution Medium Due to its poor solubility, this compound may precipitate out of the solution upon release from the lipid-based formulation. The inclusion of a sufficient concentration of a solubilizing agent (surfactant) in the dissolution medium is critical to maintain the drug in a dissolved state.
Improper Deaeration of Dissolution Medium Dissolved gases in the medium can form bubbles on the capsule surface, reducing the effective surface area for dissolution. Ensure the dissolution medium is properly deaerated before use.
Incorrect Apparatus Setup or Operation Verify that the dissolution apparatus (e.g., USP Apparatus 2 - Paddles) is correctly set up and calibrated. Ensure the paddle speed and temperature are maintained as per the protocol.
Experimental Protocol: In-Vitro Dissolution Testing for this compound 60 mg Soft Gelatin Capsules (Example)

This protocol is a suggested starting point for researchers and should be optimized and validated for specific formulations.

Objective: To determine the in-vitro release profile of this compound from a 60 mg soft gelatin capsule.

Materials:

  • This compound 60 mg soft gelatin capsules

  • USP Apparatus 2 (Paddles)

  • Dissolution medium: 900 mL of pH 6.8 phosphate buffer with 1% Sodium Lauryl Sulfate (SLS)

  • HPLC system with UV detector

  • This compound reference standard

  • Other standard laboratory reagents and equipment

Method:

  • Preparation of Dissolution Medium: Prepare a pH 6.8 phosphate buffer and add SLS to a final concentration of 1% (w/v). Deaerate the medium.

  • Apparatus Setup: Set up the USP Apparatus 2 with the paddle speed at 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Sample Introduction: Place one this compound 60 mg capsule in each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, and 90 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Table 1: Example Dissolution Data and Acceptance Criteria

Time (minutes)% Drug Released (Example)Acceptance Criteria (Example)
1545%-
3075%-
4588%NLT 80% (Q)
6095%-
9098%-
NLT: Not Less Than
Issue 2: Physical and Chemical Instability of the Formulation

Researchers may observe physical changes (e.g., capsule leakage, precipitation of fill) or chemical degradation of this compound during stability studies.

Potential Root Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Excipient Incompatibility Interactions between this compound and the excipients in the fill or capsule shell can lead to degradation. Conduct compatibility studies by storing binary mixtures of this compound and each excipient under stressed conditions (e.g., 40°C/75% RH) and analyzing for degradation products.
Oxidative Degradation The presence of all-rac-α-Tocopherol (Vitamin E) in the formulation suggests a potential for oxidative degradation of this compound or the lipid excipients. Ensure adequate antioxidant protection and consider packaging in an inert atmosphere.
Hydrolysis Although this compound's structure does not contain highly labile ester or amide groups, the potential for hydrolysis under certain pH and temperature conditions should be investigated through forced degradation studies.
Moisture Migration Moisture can migrate from the capsule shell to the fill, potentially affecting the solubility and stability of this compound in the lipid matrix. Monitor the moisture content of the capsule fill and shell during stability testing.
Precipitation in the Fill The drug may precipitate out of the lipid-based fill over time, especially with temperature fluctuations. Assess the physical stability of the fill by microscopy and consider the use of crystallization inhibitors if necessary.
Experimental Protocol: Excipient Compatibility Study (Example)

Objective: To assess the compatibility of this compound with individual excipients under accelerated storage conditions.

Materials:

  • This compound API

  • Individual excipients from the formulation (e.g., caprylocaproyl macrogolglycerides, glycerol monocaprylocaprate, etc.)

  • Vials

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system with UV and/or Mass Spectrometry detector

Method:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 ratio). Also, prepare samples of this compound alone and each excipient alone as controls.

  • Storage: Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: At initial and subsequent time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC.

  • Data Evaluation: Compare the chromatograms of the binary mixtures to those of the individual components. Look for the appearance of new degradation peaks or a significant decrease in the peak area of this compound.

Visualizations

Elinzanetant_Signaling_Pathway cluster_hypothalamus Hypothalamus (KNDy Neurons) SP Substance P NK1R NK-1 Receptor SP->NK1R Binds NKB Neurokinin B NK3R NK-3 Receptor NKB->NK3R Binds Thermoregulation Altered Thermoregulation (Vasomotor Symptoms) NK1R->Thermoregulation Activates NK3R->Thermoregulation Activates This compound This compound This compound->NK1R Antagonizes This compound->NK3R Antagonizes

Caption: this compound's dual antagonism of NK-1 and NK-3 receptors.

Formulation_Troubleshooting_Workflow Start Inconsistent/Low Dissolution Results Cause1 Inadequate Dissolution Medium? Start->Cause1 Action1 Optimize pH and Surfactant Concentration Cause1->Action1 Yes Cause2 Gelatin Cross-linking? Cause1->Cause2 No Action1->Cause2 Action2 Incorporate Enzymes (e.g., Pepsin, Papain) Cause2->Action2 Yes Cause3 Drug Precipitation? Cause2->Cause3 No Action2->Cause3 Action3 Increase Surfactant Level or Change Surfactant Cause3->Action3 Yes End Optimized Dissolution Profile Cause3->End No Action3->End

Caption: Troubleshooting workflow for this compound dissolution issues.

Identifying and resolving Elinzanetant's potential drug-drug interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and resolving potential drug-drug interactions (DDIs) with Elinzanetant, a dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist. The following information is intended to assist researchers in designing, conducting, and interpreting in vitro and in vivo DDI studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and which enzymes are involved?

A1: this compound is primarily metabolized by the cytochrome P450 (CYP) enzyme, specifically CYP3A4 .[1] This is a critical consideration for potential DDIs, as co-administration with drugs that affect CYP3A4 activity can alter the plasma concentrations of this compound, potentially impacting its efficacy and safety. This compound has three principal active metabolites: M27, M30/34, and M18/21, which have comparable affinities for the NK-1 and NK-3 receptors as the parent drug.[1]

Q2: Does this compound have the potential to inhibit or induce CYP enzymes?

A2: this compound is a weak inhibitor of CYP3A4 .[2][3] Therefore, it may increase the plasma concentrations of co-administered drugs that are sensitive CYP3A4 substrates. The potential for this compound to induce CYP enzymes has not been highlighted as a major concern in the available literature.

Q3: Is this compound a substrate of any major drug transporters?

A3: this compound is a substrate of P-glycoprotein (P-gp). However, due to its high membrane permeability and primary elimination through metabolism, clinically relevant interactions with P-gp inhibitors are not expected.[2]

Q4: What are the clinical recommendations for co-administering this compound with CYP3A4 modulators?

A4: Based on the known interactions with CYP3A4, the following clinical recommendations have been made:

  • Strong CYP3A4 Inhibitors: Concomitant use should be avoided.

  • Moderate CYP3A4 Inhibitors: The recommended daily dose of this compound should be reduced.

  • Strong and Moderate CYP3A4 Inducers: Concomitant use should be avoided.

Q5: Where can I find specific quantitative data on this compound's in vitro DDI profile, such as IC50 values for CYP inhibition or efflux ratios for P-gp transport?

Troubleshooting Guides

Problem: Unexpected variability in this compound's pharmacokinetic profile in in vivo studies.

Possible Cause: Co-administration of a previously unidentified CYP3A4 inhibitor or inducer in the experimental model.

Troubleshooting Steps:

  • Review all co-administered compounds: Carefully examine all vehicle components, test articles, and any other substances the animals may have been exposed to for known CYP3A4 modulating properties.

  • In vitro CYP3A4 Inhibition Assay: If a potential inhibitor is identified, perform a CYP3A4 inhibition assay to determine its IC50 value. A low IC50 value would suggest a higher potential for a clinically significant interaction.

  • In vivo DDI study with a probe substrate: Conduct a focused in vivo study co-administering this compound with the suspected interacting compound and monitor the pharmacokinetic profile of this compound.

Problem: Discrepancy between in vitro DDI predictions and in vivo observations.

Possible Cause 1: Involvement of active metabolites in the interaction.

Troubleshooting Steps:

  • Characterize the DDI potential of metabolites: this compound has three major active metabolites. It is crucial to synthesize these metabolites and evaluate their potential as inhibitors or substrates of CYP enzymes and transporters.

  • Use of human hepatocytes: Incubating this compound with human hepatocytes can provide a more comprehensive picture of its metabolic fate and the potential for the parent drug and its metabolites to cause DDIs.

Possible Cause 2: Complex interactions involving both enzymes and transporters.

Troubleshooting Steps:

  • Evaluate transporter interactions: Even if initial assessments suggest a low risk, it is prudent to experimentally determine if this compound is a substrate or inhibitor of other clinically relevant transporters, such as BCRP, OATPs, and OCTs.

  • Physiologically-Based Pharmacokinetic (PBPK) modeling: Develop a PBPK model that incorporates both metabolism and transport data to simulate and better predict the complex interplay of these processes in vivo.

Data Presentation

Table 1: Summary of this compound's Known Drug Interaction Profile

FeatureDescriptionClinical Recommendation
Primary Metabolism Primarily metabolized by CYP3A4.Caution with CYP3A4 modulators.
CYP Inhibition Weak inhibitor of CYP3A4.Avoid co-administration with sensitive CYP3A4 substrates where minimal concentration changes can lead to serious adverse reactions.
CYP Induction Not identified as a significant inducer.No specific recommendations.
Transporter Interaction Substrate of P-glycoprotein (P-gp).Clinically relevant interactions with P-gp inhibitors are not expected due to high permeability and primary elimination via metabolism.

Table 2: Expected Impact of Co-administered Drugs on this compound Pharmacokinetics

Co-administered Drug ClassExpected Effect on this compound Plasma ConcentrationRecommended Action
Strong CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole)Significant IncreaseAvoid concomitant use.
Moderate CYP3A4 Inhibitors (e.g., fluconazole, diltiazem)Moderate IncreaseReduce this compound dosage.
Strong CYP3A4 Inducers (e.g., rifampicin, carbamazepine)Significant DecreaseAvoid concomitant use.
Moderate CYP3A4 Inducers (e.g., efavirenz, bosentan)Moderate DecreaseAvoid concomitant use.

Experimental Protocols

Protocol 1: Determination of this compound's IC50 for CYP3A4 Inhibition

This protocol is a generalized procedure based on FDA guidance and common industry practices.

1. Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution to obtain a range of concentrations.

  • In a 96-well plate, pre-incubate HLMs, this compound (or vehicle control), and potassium phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: Assessment of this compound as a P-glycoprotein (P-gp) Substrate using Caco-2 Cells

This protocol describes a bidirectional transport assay to determine the efflux ratio.

1. Materials:

  • Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

  • This compound

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • P-gp inhibitor (e.g., verapamil or zosuquidar) as a positive control

  • LC-MS/MS system for analysis

2. Procedure:

  • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Confirm monolayer integrity using transepithelial electrical resistance (TEER) measurements or Lucifer yellow permeability.

  • For the apical-to-basolateral (A-B) transport experiment, add this compound to the apical (upper) chamber.

  • For the basolateral-to-apical (B-A) transport experiment, add this compound to the basolateral (lower) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the receiver chamber (basolateral for A-B, apical for B-A) and replace with fresh buffer.

  • To confirm P-gp involvement, repeat the experiment in the presence of a known P-gp inhibitor.

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active transport.

Mandatory Visualizations

Elinzanetant_Metabolism_Pathway This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Metabolism Metabolites Active Metabolites (M27, M30/34, M18/21) CYP3A4->Metabolites

Caption: this compound's primary metabolic pathway via CYP3A4.

DDI_Investigation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation Metabolic Phenotyping Metabolic Phenotyping CYP Inhibition Assay CYP Inhibition Assay Metabolic Phenotyping->CYP Inhibition Assay Identifies key enzymes PBPK Modeling PBPK Modeling CYP Inhibition Assay->PBPK Modeling Transporter Assay Transporter Assay Transporter Assay->PBPK Modeling Clinical DDI Study Clinical DDI Study PBPK Modeling->Clinical DDI Study Informs study design

Caption: A general workflow for investigating drug-drug interactions.

CYP3A4_Interaction_Logic This compound This compound Elinzanetant_Concentration This compound Plasma Concentration This compound->Elinzanetant_Concentration CYP3A4_Inhibitor CYP3A4 Inhibitor (e.g., Itraconazole) CYP3A4_Inhibitor->Elinzanetant_Concentration Increases CYP3A4_Inducer CYP3A4 Inducer (e.g., Rifampicin) CYP3A4_Inducer->Elinzanetant_Concentration Decreases

References

Validation & Comparative

Elinzanetant Demonstrates Efficacy in Reducing Vasomotor Symptoms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical trial data validates the efficacy of Elinzanetant, an investigational non-hormonal treatment, in reducing the frequency of vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause. This guide provides a comparative analysis of this compound against another prominent NK3 receptor antagonist, Fezolinetant, offering researchers, scientists, and drug development professionals a detailed overview of the current therapeutic landscape.

This compound, a dual neurokinin-1 and 3 (NK-1/3) receptor antagonist, has shown statistically significant reductions in the frequency and severity of moderate to severe VMS in its phase 3 clinical trial program, OASIS.[1][2] This positions it as a promising alternative to hormonal therapies.

Comparative Efficacy in VMS Frequency Reduction

The following table summarizes the key efficacy data from the pivotal phase 3 trials of this compound (OASIS 1 & 2) and Fezolinetant (SKYLIGHT 1 & 2). The data presented is the mean change from baseline in the frequency of moderate to severe VMS.

Treatment GroupMean Change from Baseline at Week 4Mean Change from Baseline at Week 12
This compound 120 mg
OASIS 1-3.3[1][2]-3.2[1]
OASIS 2-3.0-3.2
Fezolinetant 30 mg Greater reduction than placeboGreater reduction than placebo
Fezolinetant 45 mg Greater reduction than placeboGreater reduction than placebo
Placebo
OASIS 1Reduction observedReduction observed
OASIS 2Reduction observedReduction observed
SKYLIGHT 1 & 2 (Pooled)Reduction observedReduction observed

Experimental Protocols

The efficacy of this compound and Fezolinetant was evaluated in multicenter, randomized, double-blind, placebo-controlled phase 3 clinical trials.

This compound (OASIS 1 & 2 Trials):

  • Participants: Postmenopausal women aged 40 to 65 years experiencing a minimum of 50 moderate to severe VMS per week.

  • Intervention: Participants were randomized to receive either 120 mg of this compound or a placebo, administered orally once daily. The initial treatment period was for 12 weeks, followed by an active treatment extension.

  • Primary Endpoints: The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12. Data on VMS was collected daily by participants using an electronic diary.

Fezolinetant (SKYLIGHT 1 & 2 Trials):

  • Participants: Women aged 40 to 65 years with an average of seven or more moderate-to-severe hot flashes per day.

  • Intervention: Participants were randomly assigned to receive either a placebo, fezolinetant 30 mg, or fezolinetant 45 mg once daily for 12 weeks. This was followed by a 40-week active treatment extension period.

  • Primary Endpoints: The four co-primary endpoints were the mean change in the frequency and severity of moderate-to-severe VMS from baseline to weeks 4 and 12.

Signaling Pathway and Mechanism of Action

Vasomotor symptoms are understood to originate from the hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, a key thermoregulatory center in the brain. Declining estrogen levels during menopause lead to this neuronal hyperactivity. This compound, as a dual antagonist of NK-1 and NK-3 receptors, and Fezolinetant, a selective NK-3 receptor antagonist, work by blocking the signaling of neurokinin B (NKB) on these neurons, thereby helping to restore normal thermoregulation.

VMS_Signaling_Pathway cluster_0 Hypothalamus (Thermoregulatory Center) cluster_1 Therapeutic Intervention Estrogen Decreased Estrogen KNDy KNDy Neuron Hyperactivity Estrogen->KNDy NKB Neurokinin B (NKB) Release KNDy->NKB NK3R NK3 Receptor NKB->NK3R Binds to NK1R NK1 Receptor NKB->NK1R Binds to VMS Vasomotor Symptoms (Hot Flashes) NK3R->VMS NK1R->VMS This compound This compound This compound->NK3R Blocks This compound->NK1R Blocks Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks

VMS Signaling Pathway and Drug Mechanism of Action.

Clinical Trial Workflow

The phase 3 clinical trials for both this compound and Fezolinetant followed a similar, rigorous workflow designed to assess efficacy and safety.

Clinical_Trial_Workflow cluster_treatment_arms Treatment Arms Screening Screening & Enrollment (Postmenopausal women with moderate/severe VMS) Randomization Randomization (1:1:1 or 2:1) Screening->Randomization ElinzanetantArm This compound (120 mg) Randomization->ElinzanetantArm Arm 1 FezolinetantArm Fezolinetant (30 mg or 45 mg) Randomization->FezolinetantArm Arm 2 (Conceptual) PlaceboArm Placebo Randomization->PlaceboArm Arm 3 Treatment 12-Week Double-Blind Treatment Period Extension Active Treatment Extension (e.g., 40-52 weeks) Treatment->Extension FollowUp End of Study / Follow-up Extension->FollowUp ElinzanetantArm->Treatment FezolinetantArm->Treatment PlaceboArm->Treatment

Generalized Phase 3 Clinical Trial Workflow for VMS Treatments.

Logical Relationship of this compound's Efficacy

The mechanism of action of this compound directly translates to the observed clinical efficacy in reducing vasomotor symptoms.

Elinzanetant_Efficacy_Logic cluster_pathway Pathophysiology cluster_intervention Intervention & Outcome Estrogen_Decline Decreased Estrogen in Menopause KNDy_Hyperactivity KNDy Neuron Hyperactivity Estrogen_Decline->KNDy_Hyperactivity NKB_Signaling Increased NKB Signaling KNDy_Hyperactivity->NKB_Signaling VMS_Manifestation Vasomotor Symptoms NKB_Signaling->VMS_Manifestation Elinzanetant_Admin This compound Administration NK_Blockade Blockade of NK-1 & NK-3 Receptors Elinzanetant_Admin->NK_Blockade NK_Blockade->NKB_Signaling Inhibits Normalization Normalization of Thermoregulation NK_Blockade->Normalization VMS_Reduction Reduction in VMS Frequency & Severity Normalization->VMS_Reduction

Logical Flow of this compound's Therapeutic Effect.

References

Comparative Analysis of Elinzanetant and Fezolinetant: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms, clinical efficacy, and experimental frameworks of two novel non-hormonal treatments for menopausal vasomotor symptoms.

This guide provides a detailed comparative analysis of Elinzanetant and Fezolinetant, two leading neurokinin receptor antagonists developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. Designed for researchers, scientists, and drug development professionals, this document outlines their distinct mechanisms of action, presents a quantitative comparison of clinical trial data, and details the experimental protocols employed in pivotal studies.

Mechanisms of Action: Targeting the KNDy Neuronal Pathway

Vasomotor symptoms, including hot flashes and night sweats, are triggered by the disruption of thermoregulation in the hypothalamus, a process exacerbated by the decline of estrogen during menopause. This hormonal shift leads to the hypertrophy and hyperactivity of a specific group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons.[1][2][3] Both this compound and Fezolinetant target this pathway but through distinct receptor antagonism profiles.

Fezolinetant: A Selective Neurokinin-3 Receptor (NK3R) Antagonist

Fezolinetant operates as a selective antagonist of the neurokinin-3 receptor (NK3R).[4][5] In the hyperactive state induced by menopause, KNDy neurons release excess neurokinin B (NKB), which binds to NK3R, disrupting the brain's thermoregulatory center. Fezolinetant selectively blocks NKB from binding to the NK3R, thereby modulating the activity of KNDy neurons and helping to restore thermal balance. Its binding affinity for the NK3R is over 450 times higher than for NK1 or NK2 receptors, highlighting its specificity.

This compound: A Dual Neurokinin-1 and -3 Receptor (NK1R/NK3R) Antagonist

This compound presents a dual mechanism of action, antagonizing both the NK3R and the neurokinin-1 receptor (NK1R). By blocking the NK3R, this compound shares the primary mechanism of Fezolinetant in modulating KNDy neuron activity to reduce VMS. The additional antagonism of the NK1R is believed to offer further benefits. The NK1R is the primary receptor for Substance P, a neuropeptide implicated not only in vasodilation but also in sleep and mood regulation. By blocking both pathways, this compound aims to provide a broader therapeutic effect, addressing both the frequency and severity of VMS while also potentially improving associated symptoms like sleep disturbances.

G cluster_0 Hypothalamus (Thermoregulatory Center) cluster_1 Receptor Targets & Antagonists cluster_2 Physiological Outcomes KNDy KNDy Neurons (Hyperactive) NKB Neurokinin B (NKB) KNDy->NKB Releases SubP Substance P KNDy->SubP Releases Estrogen Estrogen Decline Estrogen->KNDy Leads to Hypertrophy & Hyperactivity NK3R NK3 Receptor NKB->NK3R Binds NK1R NK1 Receptor SubP->NK1R Binds VMS Vasomotor Symptoms (Hot Flashes, Night Sweats) NK3R->VMS Triggers NK1R->VMS Contributes to Vasodilation Sleep Sleep Disturbance NK1R->Sleep Impacts Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks This compound This compound This compound->NK3R Blocks This compound->NK1R Blocks

Caption: Signaling pathways targeted by this compound and Fezolinetant.

Comparative Data Summary

The following tables summarize quantitative data from clinical studies and pharmacological profiles for both drugs, providing a direct comparison of their properties and performance.

Table 1: Pharmacological and Pharmacokinetic Profiles
ParameterThis compoundFezolinetantCitation(s)
Target(s) Neurokinin-1 (NK1) & Neurokinin-3 (NK3) Receptor AntagonistSelective Neurokinin-3 (NK3) Receptor Antagonist
Receptor Affinity High affinity for NK1 (Ki = 0.37 nM) and NK3 (Ki = 3.0 nM)High affinity for NK3 (Ki = 19.9-22.1 nM); >450-fold selectivity over NK1/NK2
Terminal Half-Life Approximately 15 hoursNot explicitly stated, but steady state reached after two once-daily doses
Time to Cmax ~1 hour~1.5 hours
Metabolism Primarily by CYP3A4Primarily by CYP1A2
Plasma Protein Binding 99.7%51%
Table 2: Comparative Efficacy from Phase III Clinical Trials (at 12 Weeks)
Efficacy EndpointThis compound (120 mg)Fezolinetant (45 mg)Citation(s)
Mean Change in VMS Frequency vs. Placebo -1.6 to -2.99 (Mean Difference)-2.53 to -2.55 (Least Squares Mean Difference)
Mean Change in VMS Severity vs. Placebo -0.36 (Mean Difference)-0.29 (Least Squares Mean Difference)
Improvement in Sleep Quality/Disturbance Statistically significant improvementStatistically significant improvement

Note: Data is compiled from different studies (OASIS for this compound, SKYLIGHT for Fezolinetant) and meta-analyses. Direct head-to-head trial data is not available. The reported values (Mean Difference vs. Least Squares Mean Difference) reflect the statistical methods used in the respective publications.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
Adverse EventThis compoundFezolinetantCitation(s)
Headache YesYes
Somnolence / Fatigue YesYes (Fatigue)
COVID-19 YesYes
Nausea / Diarrhea YesNot commonly reported
Dizziness YesNot commonly reported
Nasopharyngitis Not commonly reportedYes

Experimental Protocols: A Look at Pivotal Phase III Trials

The efficacy and safety of both drugs were established through rigorous, large-scale Phase III clinical trial programs. The general methodologies are outlined below.

General Study Design: The pivotal trials for both this compound (OASIS program) and Fezolinetant (SKYLIGHT program) were multicenter, randomized, double-blind, and placebo-controlled.

Participant Population: The studies enrolled postmenopausal women, typically between the ages of 40 and 65, who were experiencing a high frequency of moderate to severe vasomotor symptoms (e.g., a minimum average of seven per day for the SKYLIGHT trials).

Intervention:

  • This compound (OASIS 1 & 2): Participants were randomized to receive a 120 mg dose of this compound or a matching placebo, administered orally once daily for 12 weeks, followed by an active treatment extension period.

  • Fezolinetant (SKYLIGHT 1 & 2): Participants were randomized 1:1:1 to receive either a placebo, 30 mg of Fezolinetant, or 45 mg of Fezolinetant, administered orally once daily for 12 weeks, also followed by a 40-week active treatment extension.

Primary Endpoints: The co-primary efficacy endpoints for both trial programs were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12, compared to placebo.

Data Collection: VMS data was meticulously collected by participants using an electronic daily diary.

Secondary Endpoints: Key secondary endpoints often included assessments of sleep disturbance (e.g., using the PROMIS Sleep Disturbance Short Form) and menopause-specific quality of life (e.g., using the MENQOL questionnaire).

G cluster_workflow Pivotal Phase III Clinical Trial Workflow cluster_arms 12-Week Double-Blind Treatment Period Screening Screening & Enrollment (Postmenopausal Women, 40-65 yrs with moderate-severe VMS) Baseline Baseline Assessment (VMS frequency/severity via e-diary, Sleep & Quality of Life Questionnaires) Screening->Baseline Randomization Randomization (1:1 or 1:1:1) Baseline->Randomization ArmA Drug Arm (e.g., this compound 120mg or Fezolinetant 30/45mg) Randomization->ArmA ArmB Placebo Arm Randomization->ArmB Week4 Endpoint Assessment (Week 4) - Change in VMS Frequency - Change in VMS Severity ArmA->Week4 ArmB->Week4 Week12 Primary Endpoint Assessment (Week 12) - Change in VMS Frequency & Severity - Secondary Endpoints (Sleep, QoL) Week4->Week12 Extension Active Treatment Extension (e.g., 40 weeks) Long-term Safety & Efficacy Week12->Extension

Caption: Generalized workflow for Phase III VMS clinical trials.

Conclusion

Both this compound and Fezolinetant represent significant advancements in non-hormonal therapy for menopausal vasomotor symptoms by targeting the overactivity of KNDy neurons. Fezolinetant offers a highly selective mechanism by focusing solely on the NK3 receptor. This compound provides a dual-antagonist approach by blocking both NK1 and NK3 receptors, which, according to meta-analyses, may translate to a larger effect size in reducing VMS frequency and severity and a more pronounced improvement in sleep quality. The choice between these agents in a clinical or research setting may depend on the desired breadth of therapeutic action and the specific symptom profile being addressed. Further research, including direct head-to-head comparative trials, will be invaluable in fully elucidating the clinical distinctions between these two novel therapies.

References

A Comparative Analysis of Elinzanetant and Hormone Replacement Therapy for Menopausal Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of menopausal symptoms is undergoing a significant evolution with the advent of novel non-hormonal therapies. This guide provides a detailed, data-driven comparison of Elinzanetant, a first-in-class dual neurokinin-1 and -3 (NK-1/NK-3) receptor antagonist, and traditional Hormone Replacement Therapy (HRT) for the treatment of vasomotor symptoms (VMS), sleep disturbances, and overall quality of life in menopausal women.

Mechanism of Action

This compound offers a targeted approach by modulating neuronal activity in the hypothalamus. During menopause, a decline in estrogen leads to hypertrophy and hyperactivity of the KNDy (kisspeptin/neurokinin B/dynorphin) neurons. This dysregulation of the thermoregulatory center is a key driver of VMS. This compound acts as a dual antagonist at the NK-1 and NK-3 receptors on these neurons, thereby reducing their hyperactivity and mitigating VMS.[1][2][3][4][5]

In contrast, HRT addresses menopausal symptoms by replenishing declining estrogen levels. Estrogen therapy is thought to influence the neurokinin B signaling pathway in the hypothalamus, which plays a role in regulating thermoregulatory responses. By restoring estrogen levels, HRT helps to re-establish the body's natural temperature control mechanisms.

Signaling Pathways in Menopausal Vasomotor Symptoms Figure 1: Signaling Pathways in Menopausal Vasomotor Symptoms cluster_0 Hypothalamus cluster_1 Menopause cluster_2 Symptoms cluster_3 Therapeutic Interventions KNDy Neurons KNDy Neurons Thermoregulatory Center Thermoregulatory Center KNDy Neurons->Thermoregulatory Center Dysregulation Vasomotor Symptoms (Hot Flashes) Vasomotor Symptoms (Hot Flashes) Thermoregulatory Center->Vasomotor Symptoms (Hot Flashes) Initiation Decreased Estrogen Decreased Estrogen Decreased Estrogen->KNDy Neurons Hypertrophy & Hyperactivity This compound This compound This compound->KNDy Neurons NK-1/NK-3 Antagonism (Reduces Hyperactivity) HRT HRT HRT->Decreased Estrogen Replenishes Estrogen

Figure 1: Signaling Pathways in Menopausal Vasomotor Symptoms

Comparative Efficacy Data

The following tables summarize the quantitative data from key clinical trials for this compound and various HRT formulations.

Table 1: Reduction in Frequency of Moderate to Severe Vasomotor Symptoms (VMS)
Treatment (Trial)Baseline (Mean VMS/day)Mean Change from Baseline at Week 12 (Drug)Mean Change from Baseline at Week 12 (Placebo)Placebo-Adjusted Mean Difference at Week 12
This compound 120 mg (OASIS 1)13.4-8.7-5.5-3.2
This compound 120 mg (OASIS 2)14.7-9.9-6.7-3.2
This compound 120 mg (OASIS 3)6.7-5.4-3.5-1.9
Oral Estradiol/Progesterone (1mg/100mg) (REPLENISH)~10.3Statistically significant reduction vs. placebo (p≤0.002)--
Oral CEE/MPA (0.625mg/2.5mg) (WHI)-59% relative risk reduction (ages 50-59)--
Transdermal Estradiol/Micronized Progesterone -82.3% reduction42.8% reduction-

CEE: Conjugated Equine Estrogens; MPA: Medroxyprogesterone Acetate

Table 2: Reduction in Severity of Moderate to Severe Vasomotor Symptoms (VMS)
Treatment (Trial)Mean Change from Baseline at Week 12 (Drug)Mean Change from Baseline at Week 12 (Placebo)Placebo-Adjusted Mean Difference at Week 12
This compound 120 mg (OASIS 1)-0.4--0.4
This compound 120 mg (OASIS 2)-0.3--0.3
Oral Estradiol/Progesterone (1mg/100mg) (REPLENISH)Statistically significant improvement vs. placebo--
Table 3: Improvement in Sleep Disturbance
Treatment (Trial)Assessment ToolMean Change from Baseline at Week 12 (Drug)Mean Change from Baseline at Week 12 (Placebo)Placebo-Adjusted Mean Difference at Week 12
This compound 120 mg (OASIS 1 & 2 pooled)PROMIS SD SF 8b-5.58 / -4.32--
This compound 120 mg (OASIS 4)PROMIS SD SF 8b-10.6-4.1-6.5
Oral CEE (0.45mg) + Progesterone (KEEPS)PSQI-1.27-0.60-0.67
Transdermal Estradiol (50µg) + Progesterone (KEEPS)PSQI-1.32-0.60-0.72
Oral Estradiol/Progesterone (REPLENISH)MOS-SleepStatistically significant improvement vs. placebo--

PROMIS SD SF 8b: Patient-Reported Outcomes Measurement Information System Sleep Disturbance Short Form 8b; PSQI: Pittsburgh Sleep Quality Index; MOS-Sleep: Medical Outcomes Study-Sleep Scale.

Table 4: Improvement in Menopause-Related Quality of Life
Treatment (Trial)Assessment ToolMean Change from Baseline at Week 12 (Drug)Mean Change from Baseline at Week 12 (Placebo)Placebo-Adjusted Mean Difference at Week 12
This compound 120 mg (OASIS 1)MENQOL---0.4
This compound 120 mg (OASIS 2)MENQOL---0.3
This compound 120 mg (OASIS 4)MENQOL-1.3-0.5-0.8
Oral Estradiol/Progesterone (REPLENISH)MENQOLStatistically significant improvement vs. placebo (p<0.05)--

MENQOL: Menopause-Specific Quality of Life Questionnaire.

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

This compound: OASIS 1, 2, & 3 Trials

This compound OASIS Trials Workflow Figure 2: this compound OASIS Trials Workflow cluster_0 Screening & Enrollment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Study Duration & Crossover cluster_4 Endpoints P1 Postmenopausal Women (40-65 years) with moderate to severe VMS R Randomized, Double-Blind, Placebo-Controlled P1->R T1 This compound 120 mg once daily R->T1 T2 Placebo once daily R->T2 D1 OASIS 1 & 2: 26 Weeks (Placebo group switches to this compound at Week 12) T1->D1 D2 OASIS 3: 52 Weeks T1->D2 T2->D1 T2->D2 E1 Primary: Change in VMS frequency & severity at Weeks 4 & 12 D1->E1 E2 Secondary: Change in sleep disturbance (PROMIS SD SF 8b) & quality of life (MENQOL) at Week 12 D1->E2 D2->E1 D2->E2

Figure 2: this compound OASIS Trials Workflow
  • OASIS 1 & 2: These were two parallel, double-blind, placebo-controlled, Phase 3 trials. Postmenopausal women aged 40-65 with moderate to severe VMS were randomized to receive either 120 mg of this compound or a placebo once daily for 12 weeks. After 12 weeks, the placebo group crossed over to receive this compound for an additional 14 weeks. The primary endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

  • OASIS 3: This was a longer-term, 52-week, double-blind, placebo-controlled, Phase 3 trial designed to evaluate the long-term safety and efficacy of 120 mg of this compound.

Hormone Replacement Therapy: REPLENISH Trial (Oral Estradiol/Progesterone)

HRT REPLENISH Trial Workflow Figure 3: HRT REPLENISH Trial Workflow cluster_0 Screening & Enrollment cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Study Duration cluster_4 Endpoints P1 Postmenopausal Women (40-65 years) with a uterus and moderate to severe VMS R Randomized, Double-Blind, Placebo-Controlled, Multicenter P1->R T1 Oral Estradiol/Progesterone (4 different doses) R->T1 T2 Placebo R->T2 D1 12 Months T1->D1 T2->D1 E1 Co-Primary Efficacy: Change in VMS frequency & severity at Weeks 4 & 12 D1->E1 E2 Primary Safety: Incidence of endometrial hyperplasia at 12 months D1->E2 E3 Secondary: Change in quality of life (MENQOL) D1->E3

Figure 3: HRT REPLENISH Trial Workflow
  • REPLENISH: This was a Phase 3, randomized, double-blind, placebo-controlled trial that evaluated four different doses of a single, oral capsule of 17β-estradiol and progesterone (TX-001HR) in postmenopausal women with a uterus and moderate to severe VMS. The co-primary efficacy endpoints were the change from baseline in the frequency and severity of VMS at weeks 4 and 12. The primary safety endpoint was the incidence of endometrial hyperplasia at 12 months.

Hormone Replacement Therapy: KEEPS Trial (Oral CEE and Transdermal Estradiol)
  • KEEPS (Kronos Early Estrogen Prevention Study): This was a randomized, double-blind, placebo-controlled trial in recently menopausal women (within 36 months of their last menstrual period). Participants were randomized to receive either oral conjugated equine estrogens (o-CEE; 0.45 mg/day), transdermal 17β-estradiol (t-E2; 50 µ g/day ), or placebo. Women in the active treatment groups also received cyclic oral micronized progesterone (200 mg/day for 12 days each month). The primary outcome was the rate of change in carotid artery intima-media thickness. Ancillary studies assessed effects on menopausal symptoms, including sleep quality using the Pittsburgh Sleep Quality Index (PSQI).

Safety and Tolerability

This compound: Across the OASIS trials, this compound was generally well-tolerated. The most common treatment-emergent adverse events were headache and fatigue. Importantly, no clinically significant safety concerns related to liver function were identified.

Hormone Replacement Therapy: The safety profile of HRT is more complex and varies depending on the formulation, route of administration, and individual patient characteristics. The Women's Health Initiative (WHI) trial raised concerns about increased risks of breast cancer, stroke, and venous thromboembolism with certain HRT regimens, particularly in older women who initiated therapy many years after menopause. However, more recent analyses and studies with modern formulations, such as transdermal estradiol with micronized progesterone, suggest a more favorable risk profile, especially for women who initiate HRT closer to the onset of menopause. Common side effects of HRT can include breast tenderness, bloating, and unscheduled vaginal bleeding.

Conclusion

This compound represents a promising non-hormonal treatment for menopausal vasomotor symptoms, demonstrating significant and rapid efficacy in reducing the frequency and severity of hot flashes, with concomitant improvements in sleep and quality of life. Its targeted mechanism of action offers an alternative for women who are not candidates for or prefer to avoid HRT.

Hormone replacement therapy remains a highly effective treatment for VMS, with modern formulations offering improved safety profiles compared to older regimens. The choice between this compound and HRT will depend on a comprehensive evaluation of the patient's symptom severity, medical history, risk factors, and personal preferences. This guide provides the foundational data to support informed decision-making in the clinical and research settings. Further head-to-head comparative studies are warranted to more definitively delineate the relative efficacy and long-term safety of these two therapeutic approaches.

References

Elinzanetant's Impact on Sleep Quality: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data reveals Elinzanetant's promising effects on sleep quality in menopausal women, positioning it as a noteworthy non-hormonal therapeutic option. This guide provides a detailed comparison of this compound with other non-hormonal treatments for vasomotor symptoms (VMS), supported by experimental data and methodological insights to inform researchers, scientists, and drug development professionals.

This compound, a dual neurokinin-1 and -3 (NK-1/NK-3) receptor antagonist, has demonstrated significant improvements in sleep quality in clinical trials, an effect that may be partially independent of its established efficacy in reducing VMS, commonly known as hot flashes and night sweats. This guide delves into the quantitative data from key clinical trials of this compound and compares it with other non-hormonal alternatives such as Fezolinetant (an NK-3 receptor antagonist) and Gabapentin.

Comparative Efficacy on Sleep Quality

The following tables summarize the quantitative outcomes on sleep quality from major clinical trials of this compound and its comparators.

Table 1: Change in Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance - Short Form 8b (SD SF 8b) T-Scores

TreatmentClinical Trial(s)DosageMean Change from Baseline at Week 12 (vs. Placebo)p-valueCitation(s)
This compound OASIS 4120 mg-6.1 (LS Mean Difference)<0.0001[1]
Fezolinetant SKYLIGHT 1 & 2 (Pooled)45 mg-1.5 (LS Mean Difference)<0.05[2]
Fezolinetant DAYLIGHT45 mg-2.5 (LS Mean Difference)<0.001[3][4]

Table 2: Change in Pittsburgh Sleep Quality Index (PSQI) Global Scores

TreatmentClinical Trial(s)DosageMean Change from Baseline (vs. Placebo)p-valueCitation(s)
This compound SWITCH-1120 mg-2.46 (LS Mean Difference at Week 12)<0.001[5]
Gabapentin Breeze 11200 mg/day-1.16 (Mean Difference at Week 12)Significant
Gabapentin Breeze 11800 mg/day-0.80 (Mean Difference at Week 12)Significant
Gabapentin Unspecified RCT900 mg/day (300mg TID)Significant improvement at Week 4 (p=0.004)0.004

Table 3: Change in Insomnia Severity Index (ISI) Scores

TreatmentClinical Trial(s)DosageMean Change from Baseline (vs. Placebo)p-valueCitation(s)
This compound SWITCH-1120 mg-4.27 (LS Mean Difference at Week 12)<0.001
Gabapentin BREEZE 3Extended-ReleaseClinically meaningful reduction (8.7 vs 6.3 for placebo at Week 12)0.0044

Signaling Pathway of this compound

This compound's mechanism of action involves the dual antagonism of neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. This is thought to modulate the activity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, which play a crucial role in thermoregulation and sleep.

Elinzanetant_Pathway cluster_hypothalamus Hypothalamus KNDy KNDy Neurons NKB Neurokinin B (NKB) KNDy->NKB Releases SP Substance P (SP) KNDy->SP Releases Thermo Thermoregulatory Center VMS Vasomotor Symptoms Thermo->VMS Causes Estrogen Decreased Estrogen Estrogen->KNDy Dysregulates This compound This compound NK3R NK-3 Receptor This compound->NK3R Blocks NK1R NK-1 Receptor This compound->NK1R Blocks NKB->NK3R Activates SP->NK1R Activates NK3R->Thermo Hyperactivates Sleep Sleep Disturbance NK1R->Sleep Contributes to

Caption: this compound's dual antagonism of NK-1 and NK-3 receptors.

Experimental Protocols

The clinical trials for this compound, Fezolinetant, and Gabapentin, while all targeting menopausal symptoms, have distinct methodologies. Understanding these protocols is crucial for a nuanced comparison of their outcomes.

This compound Clinical Trial Workflow (OASIS Program Example)

The OASIS program for this compound consisted of several Phase 3, randomized, double-blind, placebo-controlled trials.

Elinzanetant_Workflow Screening Screening (Postmenopausal women, 40-65 years, with moderate to severe VMS) Randomization Randomization (1:1) Screening->Randomization Treatment Treatment Arm: This compound 120 mg once daily Randomization->Treatment Placebo Placebo Arm: Matching placebo once daily Randomization->Placebo Endpoint12 Primary Endpoint Assessment (Week 12) - Change in VMS frequency and severity - Change in PROMIS SD SF 8b Treatment->Endpoint12 Placebo->Endpoint12 FollowUp Long-term Follow-up (up to 52 weeks) Endpoint12->FollowUp

Caption: Experimental workflow for the this compound OASIS clinical trials.

Fezolinetant Clinical Trial Workflow (SKYLIGHT Program Example)

The SKYLIGHT program for Fezolinetant also involved Phase 3, randomized, double-blind, placebo-controlled studies.

Fezolinetant_Workflow Screening Screening (Postmenopausal women, 40-65 years, with moderate to severe VMS) Randomization Randomization (1:1:1) Screening->Randomization Treatment30 Treatment Arm 1: Fezolinetant 30 mg once daily Randomization->Treatment30 Treatment45 Treatment Arm 2: Fezolinetant 45 mg once daily Randomization->Treatment45 Placebo Placebo Arm: Matching placebo once daily Randomization->Placebo Endpoint12 Primary Endpoint Assessment (Week 12) - Change in VMS frequency and severity - Change in PROMIS SD SF 8b Treatment30->Endpoint12 Treatment45->Endpoint12 Placebo->Endpoint12 Extension Active Treatment Extension (up to 52 weeks) Endpoint12->Extension

Caption: Experimental workflow for the Fezolinetant SKYLIGHT clinical trials.

Gabapentin Clinical Trial Workflow (Breeze Program Example)

The Breeze studies for extended-release Gabapentin were Phase 3, randomized, double-blind, placebo-controlled trials.

Gabapentin_Workflow Screening Screening (Postmenopausal women with moderate to severe VMS) Randomization Randomization Screening->Randomization Treatment1200 Treatment Arm 1: Gabapentin ER 1200 mg/day Randomization->Treatment1200 Treatment1800 Treatment Arm 2: Gabapentin ER 1800 mg/day Randomization->Treatment1800 Placebo Placebo Arm Randomization->Placebo Endpoint12 Endpoint Assessment (Week 12) - Change in VMS frequency and severity - Change in PSQI and ISI Treatment1200->Endpoint12 Treatment1800->Endpoint12 Placebo->Endpoint12 Endpoint24 Endpoint Assessment (Week 24) Endpoint12->Endpoint24

Caption: Experimental workflow for the Gabapentin Breeze clinical trials.

Discussion and Future Directions

The presented data suggest that this compound offers a robust improvement in sleep quality for menopausal women, with a magnitude of effect that appears favorable in cross-study comparisons with Fezolinetant and Gabapentin. The dual antagonism of NK-1 and NK-3 receptors by this compound may offer a broader spectrum of action on menopause-related symptoms, including a more direct impact on sleep regulation pathways beyond the amelioration of VMS.

Direct head-to-head clinical trials are necessary to definitively establish the comparative efficacy of these non-hormonal treatments on sleep quality. Future research should also aim to elucidate the precise mechanisms through which this compound exerts its effects on sleep architecture and to identify patient populations that may derive the most significant benefit from this therapeutic approach. The consistent and clinically meaningful improvements in sleep disturbance reported in the this compound clinical trial program underscore its potential as a valuable addition to the therapeutic landscape for the management of menopausal symptoms.

References

A Head-to-Head Clinical Trial Design: Elinzanetant vs. Other NK Antagonists in the Management of Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of non-hormonal treatments for vasomotor symptoms (VMS) associated with menopause, neurokinin (NK) receptor antagonists have emerged as a promising therapeutic class. This guide provides a comparative analysis of elinzanetant, a dual neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonist, and fezolinetant, a selective NK3 receptor antagonist. While direct head-to-head clinical trial data is not yet available, this document synthesizes findings from pivotal placebo-controlled trials to offer a comparative perspective on their clinical profiles and outlines a potential design for a future head-to-head study.

Mechanism of Action: A Tale of Two Receptors

Vasomotor symptoms are understood to originate from the hyperactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, a consequence of declining estrogen levels during menopause.[1][2] This hyperactivity disrupts thermoregulation, leading to hot flashes and night sweats.[1][2]

This compound acts as a dual antagonist, blocking both NK1 and NK3 receptors.[3] The antagonism of the NK3 receptor is believed to directly modulate the activity of KNDy neurons, addressing the primary driver of VMS. The additional blockade of the NK1 receptor, for which Substance P is a key endogenous ligand, may offer further benefits by potentially reducing peripheral vasodilation and impacting sleep disturbances.

Fezolinetant , in contrast, is a selective NK3 receptor antagonist. Its mechanism is centered on blocking the action of neurokinin B (NKB) on KNDy neurons, thereby helping to restore thermoregulatory balance.

Signaling Pathway of NK Receptor Antagonists in Vasomotor Symptoms

NK_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Therapeutic Intervention Estrogen Decreased Estrogen KNDy KNDy Neuron Hyperactivity Estrogen->KNDy Loss of Inhibition NKB Neurokinin B (NKB) KNDy->NKB Release SP Substance P (SP) KNDy->SP Release NK3R NK3 Receptor NKB->NK3R Binds NK1R NK1 Receptor SP->NK1R Binds Thermo Thermoregulatory Center Disruption NK3R->Thermo NK1R->Thermo VMS Vasomotor Symptoms (Hot Flashes, Night Sweats) Thermo->VMS Triggers This compound This compound This compound->NK3R Blocks This compound->NK1R Blocks Fezolinetant Fezolinetant Fezolinetant->NK3R Blocks

Caption: Signaling pathway of NK receptor antagonists in VMS.

Comparative Efficacy and Safety: An Indirect Analysis

The following tables summarize key efficacy and safety data from the pivotal Phase 3 clinical trial programs for this compound (OASIS) and fezolinetant (SKYLIGHT). It is crucial to note that these trials were not conducted head-to-head, and any comparisons should be interpreted with caution due to potential differences in study populations and methodologies.

Table 1: Efficacy in Reducing Moderate to Severe Vasomotor Symptoms
FeatureThis compound (OASIS 1 & 2)Fezolinetant (SKYLIGHT 1 & 2)
Dosage 120 mg once daily30 mg and 45 mg once daily
Primary Endpoint Mean change from baseline in the frequency of moderate to severe VMS at week 12Mean change from baseline in the frequency of moderate to severe VMS at weeks 4 and 12
Reduction in VMS Frequency (vs. Placebo at Week 12) Statistically significant reductionStatistically significant reduction with both doses
Reduction in VMS Severity (vs. Placebo at Week 12) Statistically significant reductionStatistically significant reduction with both doses
Onset of Action Improvement observed within the first weekImprovement observed from the first day of treatment
Table 2: Safety and Tolerability Profile
Adverse EventThis compound (OASIS Program)Fezolinetant (SKYLIGHT Program)
Most Common Treatment-Emergent Adverse Events Somnolence, fatigue, headacheHeadache, gastrointestinal symptoms
Hepatotoxicity No evidence of drug-related hepatotoxicityLow incidence of transient liver enzyme elevations, generally asymptomatic and resolved
Serious Adverse Events No serious adverse events related to treatment reported in Phase IIb. In OASIS-3, serious adverse events occurred in 4% of the this compound group and 2% of the placebo group; none were attributed to treatment.Generally well-tolerated.

Experimental Protocols of Pivotal Phase 3 Trials

A detailed understanding of the trial designs is essential for interpreting the clinical data.

This compound: OASIS 1 and 2 Trials
  • Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.

  • Participants: Postmenopausal women aged 40 to 65 years experiencing a minimum of seven moderate to severe VMS per day.

  • Intervention: Participants were randomized to receive either 120 mg of this compound or a matching placebo once daily for 12 weeks. This was followed by a 14-week active treatment extension period where all participants received this compound.

  • Primary Efficacy Endpoints: The mean change from baseline in the frequency and severity of moderate to severe VMS at week 12.

  • Secondary Endpoints: Assessments of sleep disturbances and menopause-related quality of life.

  • Data Collection: VMS frequency and severity were recorded daily by participants in an electronic diary.

Fezolinetant: SKYLIGHT 1 and 2 Trials
  • Study Design: Two identical, multinational, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.

  • Participants: Women aged 40 to 65 years with a minimum average of seven moderate to severe VMS per day.

  • Intervention: Participants were randomized to receive either a placebo, 30 mg of fezolinetant, or 45 mg of fezolinetant once daily for 12 weeks. This was followed by a 40-week active treatment extension period.

  • Primary Efficacy Endpoints: The mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

  • Data Collection: VMS frequency and severity were captured using an electronic diary.

Proposed Head-to-Head Clinical Trial Workflow

To definitively establish the comparative efficacy and safety of this compound and other NK antagonists like fezolinetant, a direct head-to-head clinical trial is necessary. The following diagram outlines a potential workflow for such a study.

Head_to_Head_Trial_Workflow cluster_0 Trial Phases Screening Screening & Enrollment (Postmenopausal women with moderate-to-severe VMS) Randomization Randomization (1:1:1) Screening->Randomization Treatment 12-Week Double-Blind Treatment Period Randomization->Treatment ArmA Arm A: This compound (120 mg) ArmB Arm B: Fezolinetant (45 mg) ArmC Arm C: Placebo FollowUp Follow-up & Safety Monitoring Treatment->FollowUp Extension Optional Long-Term Active Treatment Extension FollowUp->Extension Analysis Data Analysis & Reporting FollowUp->Analysis Extension->Analysis ArmA->Treatment ArmB->Treatment Administer ArmC->Treatment Administer

Caption: Proposed workflow for a head-to-head clinical trial.

Conclusion and Future Directions

Both this compound and fezolinetant have demonstrated significant efficacy and favorable safety profiles in their respective Phase 3 programs for the treatment of moderate to severe vasomotor symptoms associated with menopause. This compound's dual NK1/NK3 antagonism presents a broader mechanism of action compared to the selective NK3 antagonism of fezolinetant, which may translate to differential effects on VMS and other menopausal symptoms like sleep disturbances.

References

Elinzanetant for Vasomotor Symptoms: A Comparative Meta-Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial outcomes for Elinzanetant, a novel non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. It offers an objective comparison with other approved and off-label non-hormonal therapies, supported by experimental data from pivotal clinical trials.

Executive Summary

This compound, a first-in-class dual neurokinin-1 and -3 (NK-1, NK-3) receptor antagonist, has demonstrated significant efficacy and a favorable safety profile in the comprehensive Phase III OASIS clinical trial program for the treatment of moderate to severe VMS.[1] This guide will delve into the quantitative outcomes of these trials, comparing them with another neurokinin receptor antagonist, Fezolinetant, as well as established non-hormonal treatments such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Gabapentinoids, and Oxybutynin.

Mechanism of Action: Neurokinin Receptor Antagonism

During menopause, declining estrogen levels lead to the hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus, disrupting thermoregulation and causing VMS. This compound addresses this by blocking the NK-1 and NK-3 receptors, which are implicated in the body's thermoregulatory center. This dual antagonism helps to restore balance in these pathways, thereby reducing the frequency and severity of hot flashes and night sweats.

cluster_Hypothalamus Hypothalamus cluster_Menopause Menopause cluster_Outcome Pathophysiological Outcome cluster_Intervention Therapeutic Intervention KNDy KNDy Neurons NK1R_NK3R NK-1 & NK-3 Receptors KNDy->NK1R_NK3R Release Neurokinin B & Substance P Thermoregulatory_Center Thermoregulatory Center VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->VMS Dysregulation NK1R_NK3R->Thermoregulatory_Center Signal Activation Estrogen Decreased Estrogen Estrogen->KNDy Leads to Hyperactivity This compound This compound This compound->NK1R_NK3R Antagonizes (Blocks)

Mechanism of Action of this compound in Vasomotor Symptoms.

Comparative Efficacy of Non-Hormonal Treatments for VMS

The following tables summarize the key efficacy data from major clinical trials of this compound and its comparators.

Table 1: Neurokinin Receptor Antagonists - Efficacy Data
Drug (Trial)DoseMean Change from Baseline in Daily VMS Frequency (vs. Placebo)Mean Change from Baseline in Daily VMS Severity (vs. Placebo)
This compound (OASIS 1 & 2)[2][3]120 mgWeek 4: -3.0 to -3.3 Week 12: -3.2Week 4: -0.2 to -0.3 Week 12: -0.3 to -0.4
Fezolinetant (SKYLIGHT 1 & 2)[1][4]30 mgWeek 4: -1.82 to -1.87 Week 12: -1.86 to -2.39Week 4: -0.15 Week 12: -0.16 to -0.24
45 mgWeek 4: -2.07 to -2.55 Week 12: -2.53 to -2.55Week 4: -0.19 to -0.29 Week 12: -0.20 to -0.29
Table 2: Other Non-Hormonal Treatments - Efficacy Data
Drug ClassDrugDoseMean Reduction in VMS Frequency (%)
SSRI Paroxetine7.5 - 20 mg33% - 67% (vs. 14% - 38% for placebo)
SNRI Venlafaxine XR75 mg~48% (vs. ~29% for placebo)
Gabapentinoid Gabapentin900 - 2400 mg/day45% - 71% (vs. 29% - 54% for placebo)
Anticholinergic Oxybutynin ER15 mgMean change of -9.48 episodes/day (vs. -4.69 for placebo)

Comparative Safety and Tolerability

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)
DrugCommon TEAEs
This compound Fatigue, Somnolence, Diarrhea, Headache
Fezolinetant Headache, COVID-19
Paroxetine Nausea, Fatigue, Dizziness
Venlafaxine Nausea, Dry Mouth, Constipation
Gabapentin Dizziness, Somnolence
Oxybutynin Dry Mouth, Difficulty Urinating, Abdominal Pain

Experimental Protocols

A standardized approach is crucial for evaluating and comparing the outcomes of VMS clinical trials. Below is a generalized workflow for such trials, followed by specific details from the pivotal studies of this compound and Fezolinetant.

Screening Screening & Baseline (Patient Diaries for VMS) Randomization Randomization Screening->Randomization Treatment_A Treatment Arm (e.g., this compound) Randomization->Treatment_A Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-up Visits (e.g., Weeks 4, 12, 24, 52) Treatment_A->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoints Primary Endpoint Assessment (Change in VMS Frequency & Severity) Follow_Up->Primary_Endpoints Secondary_Endpoints Secondary Endpoint Assessment (QoL, Sleep, Safety) Follow_Up->Secondary_Endpoints Data_Analysis Data Analysis Primary_Endpoints->Data_Analysis Secondary_Endpoints->Data_Analysis

Generalized Clinical Trial Workflow for VMS Treatments.
This compound (OASIS 1 & 2 Trials)

  • Design: Two Phase 3, randomized, double-blind, placebo-controlled trials.

  • Participants: Postmenopausal women aged 40 to 65 years with moderate to severe VMS.

  • Intervention: Once-daily oral this compound 120 mg for 26 weeks or a matching placebo for 12 weeks followed by this compound 120 mg for 14 weeks.

  • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

  • Secondary Endpoints: Included assessments of sleep disturbance using the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance Short Form 8b and menopause-related quality of life via the Menopause-Specific Quality of Life (MENQOL) questionnaire.

Fezolinetant (SKYLIGHT 1 & 2 Trials)
  • Design: Two Phase 3, randomized, double-blind, placebo-controlled trials with a 40-week active treatment extension.

  • Participants: Women aged 40-65 years experiencing an average of seven or more moderate-to-severe hot flashes per day.

  • Intervention: Once-daily placebo, Fezolinetant 30 mg, or Fezolinetant 45 mg.

  • Primary Endpoints: Mean change in the frequency and severity of VMS from baseline to weeks 4 and 12.

  • Method of Assessment: Participants recorded their VMS in an electronic diary.

Paroxetine (Pivotal Trials)
  • Design: Two multicenter, double-blind, placebo-controlled, Phase 3 studies of 12 and 24 weeks' duration.

  • Participants: Postmenopausal women.

  • Intervention: Once-daily Paroxetine 7.5 mg or placebo.

  • Primary Endpoints: Mean changes in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

Venlafaxine XR (MsFLASH Trial)
  • Design: A multi-site, randomized, placebo-controlled 8-week trial.

  • Participants: 339 peri- and postmenopausal women with ≥2 bothersome VMS per day.

  • Intervention: Low-dose oral 17-beta-estradiol 0.5 mg/day, low-dose Venlafaxine XR 75 mg/day, or placebo.

  • Primary Outcome: Mean daily frequency of VMS after 8 weeks of treatment.

Gabapentin (Various Trials)
  • Design: Multiple randomized, double-blind, placebo-controlled trials.

  • Participants: Women with VMS, including breast cancer survivors.

  • Intervention: Gabapentin doses typically ranging from 300 mg/day to 2400 mg/day in divided doses.

  • Primary Outcomes: Reduction in the frequency and severity of hot flashes.

Oxybutynin ER (Phase 2 Trial)
  • Design: A 12-week, multicenter, double-blind, placebo-controlled, phase 2 clinical trial.

  • Participants: Healthy, postmenopausal women experiencing at least seven moderate-to-severe VMS daily.

  • Intervention: Oxybutynin 15 mg once daily or placebo.

  • Primary Outcomes: Change from baseline to week 12 in the frequency and severity of moderate-to-severe VMS.

Conclusion

The meta-analysis of clinical trial data indicates that this compound is an effective and well-tolerated non-hormonal treatment for moderate to severe vasomotor symptoms associated with menopause. Its efficacy in reducing both the frequency and severity of VMS is comparable to or exceeds that of other available non-hormonal therapies. The dual antagonism of NK-1 and NK-3 receptors presents a targeted approach to managing the underlying pathophysiology of VMS. As with all therapeutic interventions, treatment decisions should be individualized based on the patient's clinical profile, potential for adverse events, and personal preference. The data presented in this guide provides a quantitative foundation for researchers, scientists, and drug development professionals to evaluate the clinical potential of this compound in the evolving landscape of menopausal symptom management.

References

A Head-to-Head Comparison of Elinzanetant and Fezolinetant for Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the molecular structures, pharmacological profiles, and clinical efficacy of two novel neurokinin receptor antagonists for the treatment of vasomotor symptoms associated with menopause.

This guide provides a comprehensive comparison of Elinzanetant and Fezolinetant, two prominent neurokinin receptor antagonists developed for the management of moderate to severe vasomotor symptoms (VMS) in menopausal women. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their molecular structures, mechanisms of action, and available clinical data.

Molecular Structure and Physicochemical Properties

This compound and Fezolinetant are small molecule antagonists with distinct chemical structures, which dictate their pharmacological profiles.

This compound , with the chemical formula C33H35F7N4O3 and a molecular weight of 668.657 g/mol , is a dual antagonist of the neurokinin-1 (NK1) and neurokinin-3 (NK3) receptors[1]. Its structure features a complex arrangement of aromatic and heterocyclic rings.

Fezolinetant , on the other hand, is a selective NK3 receptor antagonist.[2][3] Its chemical formula is C16H15FN6OS, and it has a molecular weight of 358.39 g/mol [4]. The smaller and less complex structure of Fezolinetant contributes to its high selectivity for the NK3 receptor.

A summary of their key molecular and physicochemical properties is presented in the table below.

PropertyThis compoundFezolinetant
Chemical Formula C33H35F7N4O3[1]C16H15FN6OS
Molecular Weight 668.657 g/mol 358.39 g/mol
Mechanism of Action Dual NK1 and NK3 Receptor AntagonistSelective NK3 Receptor Antagonist
Receptor Binding Affinity (Ki) NK1: 0.37 nM, NK3: 3.0 nMNK3: 19.9 - 22.1 nM
Selectivity High affinity for both NK1 and NK3 receptors>450-fold higher affinity for NK3 receptor over NK1 and NK2 receptors

Mechanism of Action and Signaling Pathway

Both this compound and Fezolinetant exert their therapeutic effects by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation. During menopause, declining estrogen levels lead to the hyperactivity of these neurons, resulting in vasomotor symptoms.

Fezolinetant selectively blocks the neurokinin B (NKB) from binding to the NK3 receptor on KNDy neurons. This antagonism helps to normalize the activity of these neurons, thereby reducing the frequency and severity of hot flashes.

This compound , with its dual antagonism, not only blocks the NK3 receptor but also the NK1 receptor. The blockade of the NK1 receptor, which is activated by Substance P, is believed to provide additional benefits, potentially contributing to improvements in sleep quality and mood, which are also affected during menopause.

G Neurokinin Receptor Signaling Pathway cluster_0 Presynaptic KNDy Neuron cluster_1 Postsynaptic Neuron (Thermoregulatory Center) cluster_2 Pharmacological Intervention NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK3R->Gq Activates NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Generates Ca_PKC ↑ Intracellular Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Leads to Neuronal_Activity Altered Neuronal Activity (Vasomotor Symptoms) Ca_PKC->Neuronal_Activity Results in Fezolinetant Fezolinetant Fezolinetant->NK3R Antagonizes This compound This compound This compound->NK3R Antagonizes This compound->NK1R Antagonizes

Figure 1. Simplified signaling pathway of NK1 and NK3 receptors and the points of intervention for Fezolinetant and this compound.

Pharmacological Profile and Clinical Efficacy

Receptor Binding and Selectivity

As detailed in the table above, this compound demonstrates high affinity for both NK1 and NK3 receptors, with Ki values of 0.37 nM and 3.0 nM, respectively. In contrast, Fezolinetant is highly selective for the NK3 receptor, with a Ki value in the range of 19.9 to 22.1 nM, and exhibits over 450-fold lower affinity for NK1 and NK2 receptors.

Clinical Trial Data

Clinical studies have demonstrated the efficacy of both drugs in reducing the frequency and severity of VMS. A meta-analysis of seven randomized controlled trials involving 4,087 patients showed that both fezolinetant and this compound were associated with a significant reduction in VMS frequency and severity compared to placebo.

Specifically, at a dose of 120 mg, this compound showed a mean difference of 2.99 in reducing VMS frequency, while Fezolinetant at doses of 30 mg and 45 mg showed mean differences of 2.16 and 2.54, respectively. For VMS severity, this compound 120 mg demonstrated a reduction of 0.36, compared to reductions of 0.20 and 0.24 for Fezolinetant 30 mg and 45 mg, respectively.

Furthermore, this compound 120 mg was also associated with a significant improvement in sleep quality.

Experimental Protocols

The binding affinities of this compound and Fezolinetant to their respective receptors are typically determined through in vitro radioligand binding assays. While specific, detailed protocols for these particular drugs are proprietary, a general methodology can be described.

General Radioligand Binding Assay Protocol

This type of assay quantifies the interaction between a radiolabeled ligand and a receptor.

  • Membrane Preparation: Cell lines stably expressing the human NK1 or NK3 receptor are cultured and harvested. The cell membranes containing the receptors are then isolated through a series of centrifugation and homogenization steps.

  • Binding Reaction: A constant concentration of the isolated membranes is incubated with a specific radiolabeled ligand (e.g., [³H]-Substance P for NK1R or a radiolabeled NKB analog for NK3R) and varying concentrations of the unlabeled competitor drug (this compound or Fezolinetant).

  • Incubation and Separation: The reaction mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium. The bound and unbound radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G General Workflow for Radioligand Binding Assay Start Start Membrane_Prep Cell Membrane Preparation (with NK1R or NK3R) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Competitor Drug) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification of Bound Radioligand) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation->Data_Analysis End End Data_Analysis->End

Figure 2. A generalized workflow for a radioligand binding assay used to determine receptor affinity.

Conclusion

This compound and Fezolinetant represent significant advancements in the non-hormonal treatment of vasomotor symptoms. Fezolinetant's high selectivity for the NK3 receptor provides a targeted approach to alleviating hot flashes. This compound, with its dual NK1 and NK3 receptor antagonism, offers a broader mechanism of action that may provide additional benefits for sleep and other menopausal symptoms. The choice between these agents may depend on the specific symptom profile of the patient and the desired therapeutic outcomes. Further head-to-head clinical trials would be beneficial to more definitively compare their clinical profiles.

References

A Comparative Analysis of Elinzanetant and Placebo on Patient-Reported Outcomes in Postmenopausal Women

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the patient-reported outcomes for Elinzanetant versus a placebo in the treatment of vasomotor symptoms (VMS) associated with menopause. The data is primarily drawn from the pivotal OASIS 1 and OASIS 2 phase 3 clinical trials. This compound, a dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptor antagonist, has been investigated for its potential to alleviate the frequency and severity of hot flashes, as well as improve sleep disturbances and overall quality of life in menopausal women.[1][2][3]

Quantitative Data Summary

The following tables summarize the key patient-reported outcomes from the OASIS 1 and OASIS 2 clinical trials, comparing the effects of a 120 mg daily dose of this compound to a placebo.

Table 1: Change in Frequency of Moderate to Severe Vasomotor Symptoms (VMS)

TrialTimepointThis compound (Mean Change from Baseline)Placebo (Mean Change from Baseline)Least Squares Mean Difference (95% CI)P-value
OASIS 1Week 4-3.3----3.3 (-4.5 to -2.1)< .001[4][5]
OASIS 2Week 4-3.0----3.0 (-4.4 to -1.7)< .001
OASIS 1Week 12-3.2----3.2 (-4.8 to -1.6)< .001
OASIS 2Week 12-3.2----3.2 (-4.6 to -1.9)< .001
Pooled DataWeek 12-9.4-6.4-3.2< .0001

Table 2: Change in Severity of Moderate to Severe Vasomotor Symptoms (VMS)

TrialTimepointThis compound (Mean Change from Baseline)Placebo (Mean Change from Baseline)Least Squares Mean Difference (95% CI)P-value
OASIS 1Week 4-0.3----0.3 (-0.4 to -0.2)< .001
OASIS 2Week 4-0.2----0.2 (-0.3 to -0.1)< .001
OASIS 1Week 12-0.4----0.4 (-0.5 to -0.3)< .001
OASIS 2Week 12-0.3----0.3 (-0.4 to -0.1)< .001

Table 3: Change in Sleep Disturbance (PROMIS Sleep Disturbance Short Form 8b Total T-score)

TrialTimepointThis compound (Mean Change from Baseline)Placebo (Mean Change from Baseline)Least Squares Mean Difference (95% CI)P-value
OASIS 1Week 12-5.6----5.6 (-7.2 to -4.0)< .001
OASIS 2Week 12-4.3----4.3 (-5.8 to -2.9)< .001
Pooled DataWeek 12-10.7-5.3-4.9< .0001

Table 4: Change in Menopause-Specific Quality of Life (MENQOL) Total Score

TrialTimepointThis compound (Mean Change from Baseline)Placebo (Mean Change from Baseline)Least Squares Mean DifferenceP-value
Pooled DataWeek 12-1.37-0.96-0.36< .0001

Experimental Protocols

The data presented above were primarily generated from the OASIS 1 and OASIS 2 phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trials.

Study Design:

  • Participants: Postmenopausal women aged 40 to 65 years experiencing at least 50 moderate to severe vasomotor symptoms per week.

  • Intervention: Participants were randomized to receive either 120 mg of this compound orally once daily or a matching placebo. The placebo-controlled period was 12 weeks, after which the placebo group was switched to this compound for an additional 14 weeks.

  • Primary Endpoints: The primary outcomes were the mean change in the frequency and severity of moderate to severe VMS from baseline to weeks 4 and 12.

  • Secondary Endpoints: Key secondary endpoints included the change from baseline in the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance Short Form 8b (SD SF 8b) total T-score and the Menopause-Specific Quality of Life (MENQOL) questionnaire total score at week 12.

Patient-Reported Outcome Measures:

  • Vasomotor Symptoms: Assessed daily by participants using an electronic hot flash diary.

  • Sleep Disturbance: Measured using the PROMIS SD SF 8b, an 8-item questionnaire assessing sleep quality, depth, and disturbances over the past 7 days.

  • Quality of Life: Evaluated using the MENQOL questionnaire, which assesses symptoms across vasomotor, psychosocial, physical, and sexual domains.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

During menopause, declining estrogen levels lead to the hyperactivation of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus. This disrupts the body's thermoregulatory center, leading to vasomotor symptoms. This compound is a dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. By blocking these receptors, this compound modulates the activity of KNDy neurons, helping to restore normal thermoregulation and reduce the frequency and severity of hot flashes.

Elinzanetant_Mechanism_of_Action cluster_0 Menopause cluster_1 Hypothalamus cluster_2 Physiological Effect Estrogen_Decline Decreased Estrogen KNDy_Neurons KNDy Neuron Hyperactivation Estrogen_Decline->KNDy_Neurons Leads to NK1R_NK3R NK-1 & NK-3 Receptors KNDy_Neurons->NK1R_NK3R Activates Thermoregulation_Dysfunction Thermoregulatory Dysfunction NK1R_NK3R->Thermoregulation_Dysfunction Causes VMS Vasomotor Symptoms (Hot Flashes) Thermoregulation_Dysfunction->VMS Results in This compound This compound This compound->NK1R_NK3R Blocks

Caption: Mechanism of action of this compound in mitigating vasomotor symptoms.

OASIS 1 & 2 Clinical Trial Workflow

The diagram below outlines the workflow of the OASIS 1 and 2 clinical trials, from participant screening to the analysis of patient-reported outcomes.

OASIS_Trial_Workflow Screening Screening of Postmenopausal Women (40-65 years) with ≥50 moderate/severe VMS per week Randomization Randomization (1:1) Screening->Randomization Elinzanetant_Arm This compound 120 mg once daily (26 weeks) Randomization->Elinzanetant_Arm Placebo_Arm Placebo once daily (12 weeks) Randomization->Placebo_Arm Data_Collection_W4 Data Collection (Week 4): VMS Frequency & Severity Elinzanetant_Arm->Data_Collection_W4 Crossover Crossover to this compound 120 mg (14 weeks) Placebo_Arm->Crossover Placebo_Arm->Data_Collection_W4 Data_Collection_W12 Data Collection (Week 12): VMS, Sleep (PROMIS SD SF 8b), Quality of Life (MENQOL) Crossover->Data_Collection_W12 Data_Collection_W4->Data_Collection_W12 Data_Analysis Statistical Analysis of Patient-Reported Outcomes Data_Collection_W12->Data_Analysis

Caption: Workflow of the OASIS 1 and 2 clinical trials.

References

Elinzanetant Demonstrates Broad Efficacy in Treating Vasomotor Symptoms Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data reveals that elinzanetant, a first-in-class dual neurokinin-1 and -3 (NK-1, NK-3) receptor antagonist, effectively reduces the frequency and severity of vasomotor symptoms (VMS) associated with menopause in a variety of patient populations. This guide provides a detailed comparison of this compound's performance against other non-hormonal treatments, supported by experimental data from pivotal clinical trials.

This compound has shown consistent efficacy in postmenopausal women with moderate to severe VMS, as well as in women experiencing VMS as a result of endocrine therapy for breast cancer.[1][2] Clinical trial data from the OASIS program (OASIS 1, 2, 3, and 4) have demonstrated statistically significant reductions in VMS frequency and severity compared to placebo.[3] Furthermore, this compound has been shown to improve sleep quality and menopause-related quality of life.

Comparative Efficacy of Non-Hormonal VMS Treatments

The following tables summarize the efficacy of this compound in comparison to other notable non-hormonal treatments for VMS.

Table 1: Efficacy of this compound in Different Patient Populations (OASIS Clinical Trial Program)
Patient PopulationStudyTreatment ArmChange in Daily VMS Frequency from BaselineChange in Daily VMS Severity from Baseline
Postmenopausal women with moderate to severe VMSOASIS 1This compound 120 mgWeek 4: -3.3; Week 12: -3.2 (p < 0.001 vs. placebo)Week 4: -0.3; Week 12: -0.4 (p < 0.001 vs. placebo)
Postmenopausal women with moderate to severe VMSOASIS 2This compound 120 mgWeek 4: -3.0; Week 12: -3.2 (p < 0.001 vs. placebo)Week 4: -0.2; Week 12: -0.3 (p < 0.001 vs. placebo)
Postmenopausal women with VMS (no minimum frequency)OASIS 3This compound 120 mgWeek 12: Statistically significant reduction vs. placeboStatistically significant reduction vs. placebo
Women with endocrine therapy-induced VMS (HR+ breast cancer)OASIS 4This compound 120 mgWeek 1: -4.0 (vs. -1.8 for placebo)Statistically significant reduction vs. placebo
Table 2: Comparative Efficacy of Other Non-Hormonal VMS Treatments
TreatmentMechanism of ActionKey Efficacy Findings
Fezolinatant Neurokinin-3 (NK-3) receptor antagonistSignificantly reduces VMS frequency and severity at 4 and 12 weeks.
Paroxetine (SSRI) Selective Serotonin Reuptake InhibitorReduces hot flash frequency by 33%-67% compared to 14%-38% with placebo.
Venlafaxine (SNRI) Serotonin-Norepinephrine Reuptake Inhibitor~50% reduction in VMS frequency after 8 weeks, comparable to low-dose estradiol.
Bazedoxifene/Conjugated Estrogens Estrogen agonist/antagonistShown to relieve menopause-associated VMS and vaginal atrophy.

Experimental Protocols

This compound: OASIS Clinical Trial Program

The OASIS program consists of four Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.

  • OASIS 1 (NCT05042362) and OASIS 2 (NCT05099159):

    • Participants: Postmenopausal women aged 40 to 65 years with moderate to severe VMS.

    • Intervention: Oral this compound 120 mg once daily or placebo for 12 weeks, followed by a 14-week active treatment period.

    • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

    • Secondary Endpoints: Improvements in sleep disturbances and menopause-related quality of life.

  • OASIS 3 (NCT05030584):

    • Participants: Postmenopausal women aged 40 to 65 years with VMS, with no minimum frequency threshold for inclusion.

    • Intervention: Oral this compound 120 mg once daily or placebo for 52 weeks.

    • Primary Endpoint: Mean change from baseline in the frequency of moderate to severe VMS at week 12.

    • Secondary Endpoints: Long-term safety and efficacy, including effects on sleep and quality of life.

  • OASIS 4 (NCT05587296):

    • Participants: Women aged 18 to 70 years receiving endocrine therapy for hormone receptor-positive breast cancer and experiencing VMS.

    • Intervention: Oral this compound 120 mg once daily or placebo for 12 weeks, followed by a 40-week active treatment period.

    • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

Fezolinatant: SKYLIGHT 1 (NCT04003155) and SKYLIGHT 2 (NCT04003142) Trials
  • Participants: Women aged 40-65 years with an average of seven or more moderate-to-severe hot flashes per day.

  • Intervention: Randomized to receive once-daily placebo, fezolinatant 30 mg, or fezolinatant 45 mg for 12 weeks, followed by a 40-week active treatment extension.

  • Primary Endpoints: Mean change from baseline in VMS frequency and severity at weeks 4 and 12.

SSRI/SNRI: Venlafaxine Trial (MsFLASH-03)
  • Participants: Perimenopausal and postmenopausal women with ≥2 bothersome VMS per day.

  • Intervention: Randomized to receive low-dose oral 17-beta-estradiol 0.5 mg/day, venlafaxine XR 75 mg/day, or placebo for 8 weeks.

  • Primary Endpoint: Mean daily frequency of VMS after 8 weeks of treatment.

Signaling Pathways and Mechanism of Action

Vasomotor symptoms are understood to originate from the hypothalamus, specifically involving the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons. During menopause, declining estrogen levels lead to hypertrophy and overactivity of these neurons, disrupting thermoregulation.

This compound is a dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. By blocking these receptors, this compound modulates the activity of KNDy neurons, thereby helping to restore normal thermoregulation and reduce the frequency and severity of VMS. The dual antagonism may also contribute to improvements in sleep, as NK-1 receptors are implicated in sleep regulation.

VMS_Pathway cluster_hypothalamus Hypothalamus cluster_intervention Therapeutic Intervention Estrogen Decreased Estrogen KNDy KNDy Neuron Hypertrophy & Hyperactivity Estrogen->KNDy leads to NKB Neurokinin B (NKB) Substance P KNDy->NKB releases NK1R NK-1 Receptor NKB->NK1R binds to NK3R NK-3 Receptor NKB->NK3R binds to Thermo Thermoregulatory Center Dysregulation NK1R->Thermo NK3R->Thermo VMS Vasomotor Symptoms (Hot Flashes) Thermo->VMS This compound This compound This compound->NK1R blocks This compound->NK3R blocks

Signaling pathway of vasomotor symptoms and this compound's mechanism of action.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Endpoint Assessment cluster_analysis Data Analysis P1 Patient Population (e.g., Postmenopausal Women with VMS) P2 Inclusion/Exclusion Criteria Met P1->P2 Screening R1 Randomized, Double-Blind Allocation P2->R1 T1 This compound (e.g., 120 mg once daily) R1->T1 T2 Placebo R1->T2 T3 Active Comparator (e.g., Fezolinatant, SSRI) R1->T3 A1 Primary Endpoints: - VMS Frequency - VMS Severity T1->A1 A2 Secondary Endpoints: - Sleep Disturbance - Quality of Life T1->A2 T2->A1 T2->A2 T3->A1 T3->A2 D1 Statistical Analysis (Comparison of Treatment Arms) A1->D1 A2->D1

Generalized experimental workflow for VMS clinical trials.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Elinzanetant

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Elinzanetant is a critical component of laboratory and environmental safety. This guide provides essential information and procedural steps for the proper disposal of this compound, aligning with established best practices for non-hazardous pharmaceutical waste.

Immediate Safety and Handling Considerations

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound[1]. Ensure adequate ventilation and have accessible safety showers and eye wash stations in the handling area[1][2]. In case of accidental exposure, follow standard first aid measures promptly[1].

Step-by-Step Disposal Protocol for this compound

As specific disposal guidelines for this compound are not publicly detailed, the following procedure is based on general best practices for non-cytotoxic, non-controlled pharmaceutical waste. The primary directive from safety data sheets is to dispose of the substance in accordance with prevailing country, federal, state, and local regulations.

Step 1: Waste Identification and Classification

  • Initial Assessment : Determine if the this compound waste is contaminated with any other hazardous materials. If it is mixed with a RCRA (Resource Conservation and Recovery Act) hazardous waste, it must be managed as such.

  • Non-Hazardous Classification : Based on available safety data, this compound itself is not classified as a RCRA hazardous waste. It falls into the category of non-hazardous pharmaceutical waste.

Step 2: Segregation of Waste

  • Dedicated Waste Stream : Segregate this compound waste from other laboratory waste streams such as regular trash, sharps, and biohazardous waste.

  • Containerization : Place this compound waste in a designated, properly labeled, and sealed container. The container should be clearly marked as "Incineration Only" or "High Heat," especially in states with specific requirements for non-hazardous pharmaceutical waste.

Step 3: On-Site Storage

  • Secure Storage : Store the container with this compound waste in a secure, designated area away from incompatible materials like strong acids/alkalis and strong oxidizing/reducing agents.

  • Storage Conditions : Maintain storage conditions as recommended for the chemical, which is typically in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

Step 4: Disposal Method

  • Incineration : The recommended and most environmentally sound method for disposing of non-hazardous pharmaceutical waste is high-temperature incineration by a licensed waste management facility. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Avoid Landfilling and Sewer Disposal : Do not dispose of this compound in a landfill. Landfilling can lead to the leaching of the compound into groundwater. Under no circumstances should this compound be disposed of down the drain, as this can contaminate waterways.

  • Professional Waste Management Service : Engage a certified hazardous or medical waste disposal company that handles pharmaceutical waste. These companies are knowledgeable about federal, state, and local regulations and can ensure compliant transportation and destruction.

Step 5: Documentation

  • Maintain Records : Keep detailed records of the disposal process, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Disposal of Contaminated Materials

Any materials used in handling this compound, such as personal protective equipment (PPE), gloves, and cleaning materials (e.g., diatomite, universal binders used for spills), should be considered contaminated. These materials must be disposed of according to the same procedures as the this compound waste itself. Decontaminate surfaces and equipment by scrubbing with alcohol.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound (e.g., concentration limits for disposal) is available in the provided search results. Disposal procedures are guided by regulatory classifications rather than quantitative thresholds for this specific compound.

Data PointValue
RCRA Hazardous Waste CodeNot listed
Recommended Disposal MethodHigh-Temperature Incineration
Sewer/Landfill DisposalProhibited

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Elinzanetant_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_classification Step 1: Waste Identification & Classification cluster_disposal_paths Step 2 & 3: Segregation, Containerization & Storage cluster_final_disposal Step 4 & 5: Final Disposal & Documentation start Generate this compound Waste (Unused product, spills, contaminated materials) classify Is the waste mixed with RCRA hazardous material? start->classify rcra_path Manage as RCRA Hazardous Waste (Follow specific RCRA guidelines) classify->rcra_path  Yes non_rcra_path Segregate as Non-Hazardous Pharmaceutical Waste classify->non_rcra_path No disposal_co Arrange pickup by a licensed pharmaceutical waste vendor rcra_path->disposal_co containerize Place in a labeled 'Incineration Only' container. Store securely. non_rcra_path->containerize containerize->disposal_co incinerate High-Temperature Incineration disposal_co->incinerate document Maintain Disposal Records (Manifests, certificates of destruction) incinerate->document

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Elinzanetant

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Elinzanetant

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound in a laboratory setting. The following procedures are designed to ensure a safe working environment and proper disposal of the substance.

Hazard Identification and Classification

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1] It is essential to handle this compound with care to avoid accidental ingestion.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure:

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields must be worn.
Hand Protection Chemical-resistant protective gloves are required.
Body Protection An impervious clothing, such as a lab coat, should be worn.
Respiratory Protection A suitable respirator should be used, especially when handling the powder form or when adequate ventilation is not guaranteed.

Data sourced from the this compound Safety Data Sheet.[1]

Engineering Controls and Laboratory Setup

To ensure a safe handling environment, the following engineering controls must be in place:

  • Ventilation: Work with this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended.

  • Safety Stations: An accessible safety shower and eye wash station must be located in the immediate vicinity of the handling area.[1]

Step-by-Step Handling Protocol

1. Preparation:

  • Ensure all required PPE is worn correctly before handling the compound.
  • Verify that the fume hood and other ventilation systems are functioning properly.
  • Prepare all necessary equipment and materials in the designated handling area to avoid unnecessary movement of the compound.

2. Handling:

  • When weighing or transferring the solid form of this compound, perform these tasks within a chemical fume hood to prevent inhalation of any dust particles.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the area where this compound is being handled.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical advice if irritation persists.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Container Disposal: Dispose of the contents and the container in accordance with local, state, and federal regulations for chemical waste.

  • Contaminated Materials: Any materials used for cleaning spills or contaminated during handling (e.g., gloves, paper towels) should be collected in a sealed, labeled hazardous waste container for proper disposal.

Visualized Workflows and Safety Protocols

The following diagrams illustrate the essential workflows and logical relationships for the safe handling of this compound.

Safe Handling Workflow for this compound prep 1. Preparation - Don PPE - Verify Ventilation - Prepare Workspace handling 2. Handling - Work in Fume Hood - Avoid Contact - No Food/Drink prep->handling decon 3. Decontamination - Clean Workspace - Doff PPE Correctly handling->decon disposal 4. Disposal - Segregate Waste - Label Hazardous Waste - Follow Regulations decon->disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Hierarchy of Hazard Controls for this compound elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe PPE (Least Effective) admin->ppe

Caption: The hierarchy of controls for mitigating hazards when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elinzanetant
Reactant of Route 2
Reactant of Route 2
Elinzanetant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。